2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-7-12-8-4-2-3-5-9(8)14(7)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMSWGDUJKYNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232453 | |
| Record name | 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97420-40-1 | |
| Record name | 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97420-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Biological Activities of 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules. This technical guide delves into the synthesis and diverse biological activities of a promising class of compounds: 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide derivatives. We will explore their potential as antimicrobial, antifungal, and anticancer agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. This guide aims to be a valuable resource for those seeking to leverage the therapeutic potential of these versatile molecules.
Introduction: The Benzimidazole Privileged Scaffold
Benzimidazole, a heterocyclic aromatic organic compound, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[1] Its structural similarity to naturally occurring purines allows it to mimic and compete with biological molecules, leading to a broad spectrum of pharmacological activities.[2] Clinically used drugs containing the benzimidazole ring include proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole.[1] The derivatization of the benzimidazole core, particularly at the N-1 and C-2 positions, has been a fruitful strategy for the development of novel therapeutic agents with enhanced potency and selectivity.[3]
This guide focuses on derivatives of this compound, a key intermediate that allows for the introduction of diverse chemical moieties through the versatile hydrazide group. This has led to the discovery of compounds with significant antimicrobial, antifungal, and anticancer properties.
Synthesis of this compound and its Derivatives
The synthesis of the core intermediate, this compound, is a straightforward and efficient process, typically involving a two-step reaction. The subsequent derivatization to form hydrazones is a common and effective method to generate a library of compounds for biological screening.
Synthesis of the Core Intermediate
The synthesis begins with the N-alkylation of 2-methylbenzimidazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester.[4][5]
Experimental Protocol:
-
Step 1: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate.
-
To a solution of 2-methylbenzimidazole in a suitable solvent (e.g., acetone), add an equimolar amount of ethyl chloroacetate.[4]
-
Add a base, such as sodium bicarbonate, to the reaction mixture to act as a proton scavenger.[4]
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture, filter to remove any inorganic salts, and concentrate the filtrate under reduced pressure.[4]
-
The resulting crude product can be purified by recrystallization or column chromatography.[4]
-
-
Step 2: Synthesis of this compound.
-
Dissolve the ethyl (2-methyl-1H-benzimidazol-1-yl)acetate in absolute ethanol.[4]
-
Reflux the mixture for a few hours, again monitoring by TLC.[4]
-
After the reaction is complete, cool the mixture and concentrate it under reduced pressure. The resulting precipitate is the desired acetohydrazide, which can be purified by recrystallization.[4]
-
Diagram: General Synthesis Workflow
Caption: A two-step synthesis of the core acetohydrazide intermediate.
Synthesis of Hydrazone Derivatives
The acetohydrazide intermediate serves as a versatile building block for creating a diverse library of derivatives, most commonly through the formation of hydrazones by condensation with various aldehydes or ketones.[5][7]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent like ethanol.[5]
-
Add a catalytic amount of glacial acetic acid.[5]
-
Add an equimolar or slight excess of the desired substituted aldehyde or ketone.[5]
-
Reflux the reaction mixture for several hours until the reaction is complete as monitored by TLC.[5]
-
Upon cooling, the solid hydrazone derivative often precipitates out of the solution.[5]
-
The product can be collected by filtration, washed, and recrystallized from an appropriate solvent to yield the pure compound.[5]
Biological Activities of this compound Derivatives
Antimicrobial Activity
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[5] Benzimidazole derivatives, including those derived from this compound, have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[5][6]
Mechanism of Action (Postulated): While the exact mechanism is not fully elucidated for all derivatives, it is believed that these compounds may exert their antibacterial effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. The lipophilicity of the derivatives, influenced by the nature of the substituent on the hydrazone moiety, often plays a crucial role in their ability to penetrate bacterial cell membranes.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum:
-
Preparation of Test Compounds:
-
Prepare stock solutions of the synthesized derivatives in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that shows no turbidity (visible growth).
-
Key Findings:
Studies have shown that certain derivatives exhibit significant antibacterial activity. For instance, salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone was identified as a potent agent against several bacterial strains.[7] The nature and position of substituents on the aromatic ring of the hydrazone moiety have a marked influence on the antibacterial potency.[7]
Table 1: Representative Antibacterial Activity of Benzimidazole Hydrazone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | Agrobacterium tumefaciens | 20 | [7] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | Corynebacterium fascians | 35 | [7] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | Erwinia carotovora | 25 | [7] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | Pseudomonas solanacearum | 30 | [7] |
| Derivative 2k | Staphylococcus aureus | 12.5 (µmol/mL) | [8] |
| Derivative 2d | Escherichia coli | 3.125 (µmol/mL) | [8] |
Antifungal Activity
Fungal infections, particularly in immunocompromised individuals, are a growing concern. Benzimidazole derivatives have a long history as antifungal agents, and novel derivatives of this compound continue to be explored for their efficacy against various fungal pathogens.[6][9]
Mechanism of Action (Postulated): A well-established mechanism for some benzimidazole antifungals is the inhibition of tubulin polymerization, which disrupts microtubule formation and, consequently, fungal cell division.[3] Other potential mechanisms include the disruption of fungal cell membranes and the inhibition of essential enzymes.
Experimental Protocol: Antifungal Susceptibility Testing (Mycelium Growth Rate Method)
This method assesses the ability of a compound to inhibit the growth of fungal mycelia.[9][10]
-
Preparation of Fungal Cultures:
-
Preparation of Test Plates:
-
Prepare PDA medium and autoclave it.
-
While the medium is still molten, add the test compounds at various concentrations.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Place a small disc of the fungal mycelium from the edge of an actively growing culture onto the center of each agar plate.
-
Include a control plate with no test compound.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
-
Measurement of Inhibition:
-
Measure the diameter of the fungal colony on the test and control plates.
-
Calculate the percentage of growth inhibition.
-
Key Findings:
Several studies have reported the antifungal activity of these derivatives. For example, certain compounds have shown moderate activity against fungi like Candida albicans.[8] The structure-activity relationship (SAR) studies indicate that the presence of specific substituents, such as halogens on the aromatic ring, can enhance antifungal potency.[9]
Table 2: Representative Antifungal Activity of Benzimidazole Derivatives
| Compound | Test Organism | Activity | Reference |
| Derivative 2e, 2k | Candida albicans | 75% activity of Fluconazole (MIC = 3.125 µmol/mL) | [8] |
| Compound 4m | Colletotrichum gloeosporioides | IC50 = 20.76 µg/mL | [9][10] |
| Compound 4m | Alternaria solani | IC50 = 27.58 µg/mL | [9][10] |
| Compound 4m | Fusarium solani | IC50 = 18.60 µg/mL | [9][10] |
| Compound 5b | Colletotrichum gloeosporioides | IC50 = 11.38 µg/mL | [9][10] |
Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a major focus of modern drug discovery. Benzimidazole-hydrazone derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[1][13]
Mechanism of Action (Postulated): The anticancer activity of these derivatives is often multi-faceted. Some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] Other proposed mechanisms include the inhibition of key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases, and the disruption of microtubule dynamics, similar to their antifungal action.[1][3] Some derivatives have also been investigated as inhibitors of carbonic anhydrase IX, an enzyme associated with tumor progression.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[13]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized derivatives for a specific duration (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).[13]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Postulated Anticancer Mechanisms
Caption: Multiple pathways for the anticancer effects of these derivatives.
Key Findings:
Numerous studies have highlighted the potent anticancer activity of these compounds. For instance, certain derivatives have shown significant cytotoxicity against A549 (human lung adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cells, with IC50 values in the low micromolar and even nanomolar range.[13] The presence and position of electron-withdrawing or electron-donating groups on the aromatic ring of the hydrazone moiety can significantly impact the antiproliferative activity, providing a basis for further rational drug design.[13]
Table 3: Representative Anticancer Activity of Benzimidazole Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 3e | A549 (Lung Cancer) | 0.0316 | [13] |
| Derivative 3f | A549 (Lung Cancer) | 0.0316 | [13] |
| Derivative 3p | MCF-7 (Breast Cancer) | Comparable to Cisplatin | [13] |
| Hydrazone 10 | L1210 (Murine Leukemia) | <10 | [1] |
| Hydrazone 16 | CEM (Human T-cell Leukemia) | <10 | [1] |
Conclusion and Future Perspectives
The derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of the core intermediate and the ease of derivatization make them an attractive scaffold for the development of new therapeutic agents. The significant antimicrobial, antifungal, and anticancer activities reported for various derivatives underscore their potential in addressing critical unmet medical needs.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and pathways modulated by these compounds will facilitate rational drug design and optimization.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Comprehensive QSAR studies can help in identifying the key structural features responsible for the observed biological activities and in predicting the potency of new derivatives.[7]
-
In Vivo Efficacy and Toxicity Studies: Promising candidates identified from in vitro screening need to be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.
References
-
Di Mola, A., et al. (2011). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 16(10), 8343-8359. [Link]
-
Yıldırım, S., et al. (2018). Antiproliferative, Cytotoxic, and Apoptotic Effects of New Benzimidazole Derivatives Bearing Hydrazone Moiety. Archiv der Pharmazie, 351(1-2), 1700251. [Link]
- Gaba, M., & Mohan, C. (2016). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 8(5), 256.
-
Bostancı, H. E., et al. (2022). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Journal of Molecular Structure, 1252, 132148. [Link]
- Abdel-Wahab, B. F., et al. (2020). Novel Benzimidazole/Hydrazone Derivatives as Promising Anticancer Lead Compounds: Design, Synthesis, and Molecular Docking Study. Journal of Advanced Biomedical and Pharmaceutical Sciences, 3(1), 22-31.
-
Saber, A. A., et al. (2021). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 26(16), 4945. [Link]
-
Srivastava, S. K., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4172-4176. [Link]
-
El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1439-1447. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents. Medicinal Chemistry Research, 24(1), 375-385. [Link]
-
Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents. Preprints.org. [Link]
-
Das, D., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Russian Journal of General Chemistry, 92(11), 2337-2343. [Link]
- Kumar, A., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 10(1), 1-7.
- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Shah, H. J., & Chaudhari, J. A. (2014). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1890-1894.
- Singh, N., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry, 6(3).
- Poddar, S. K., et al. (2016). (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu.
- Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
- Sigma-Aldrich. 2-(2-METHYL-1H-BENZIMIDAZOL-1-YL)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE.
- Yadav, G., et al. (2021). Structure activity relationship of benzimidazole derivatives.
-
Li, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Letters in Drug Design & Discovery, 10(3), 268-273. [Link]
- Li, X., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro.
-
Le, T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28259-28271. [Link]
-
Qu, Z., et al. (2015). Synthesis and Antifungal Activity of Novel Benzimidazol-2-ylcyanoketone Oxime Ethers Containing Morpholine Moiety. Chinese Journal of Organic Chemistry, 35(10), 2229-2233. [Link]
Sources
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. scilit.com [scilit.com]
Technical Guide: Structure-Activity Relationship (SAR) of Benzimidazole Acetohydrazides
This technical guide details the Structure-Activity Relationship (SAR), synthesis, and mechanistic validation of benzimidazole acetohydrazides. It is designed for application scientists and medicinal chemists, prioritizing reproducible protocols and causal analysis.
Executive Summary
The benzimidazole acetohydrazide scaffold represents a privileged structure in medicinal chemistry, acting as a versatile pharmacophore for anticancer, antimicrobial, and anti-inflammatory therapeutics.[1][2][3][4] Its efficacy stems from the fusion of the bioactive benzimidazole core—capable of π-π stacking and hydrogen bonding—with a flexible acetohydrazide linker (
This guide dissects the SAR of this scaffold, providing a validated synthetic workflow and mechanistic insights to accelerate lead optimization.
Chemical Synthesis & Validation
The synthesis of benzimidazole acetohydrazides typically follows a three-step convergent pathway. The protocol below is optimized for the synthesis of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide , a common precursor for high-affinity derivatives.
Synthetic Pathway Visualization
Figure 1: Convergent synthetic pathway for benzimidazole acetohydrazide precursors.
Validated Experimental Protocol
Objective: Synthesis of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide.
Reagents: 2-Phenylbenzimidazole (1.0 eq), Ethyl chloroacetate (1.2 eq), Anhydrous
Step-by-Step Methodology:
-
N-Alkylation (Ester Formation):
-
Dissolve 2-phenylbenzimidazole (10 mmol) in dry acetone (30 mL).
-
Add anhydrous
(20 mmol) and stir at room temperature for 15 minutes to facilitate deprotonation of the N1-H. -
Add ethyl chloroacetate (12 mmol) dropwise.
-
Reflux the mixture for 8 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting material (
) should disappear, and a new spot ( ) should appear. -
Filter the hot solution to remove inorganic salts (
). Evaporate the solvent to obtain the ester intermediate.
-
-
Hydrazinolysis (Hydrazide Formation):
-
Dissolve the crude ester (from Step 1) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (50 mmol) cautiously.
-
Reflux for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: Chloroform:Methanol 9:1). The ester spot should vanish, replaced by a lower
spot (hydrazide) due to increased polarity. -
Cool the mixture to
. The product typically precipitates as a white/off-white solid. -
Filter, wash with cold ethanol, and recrystallize from ethanol/water.
-
Self-Validating Criteria:
-
Melting Point: The pure hydrazide typically melts between 180–220°C (derivative dependent). Sharp range (<2°C) indicates high purity.
-
IR Spectrum: Look for the disappearance of the ester carbonyl stretch (
) and the appearance of the amide carbonyl ( ) and hydrazide doublet ( ).
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole acetohydrazides is governed by electronic and steric modulations at three primary zones: the N1-linker, the C2-position, and the C5/C6 benzenoid ring.
SAR Logic Map
Figure 2: SAR map highlighting critical substitution zones and their impact on bioactivity.
Detailed SAR Breakdown
Zone 1: N1-Acetohydrazide Linker (The "Warhead" Delivery)
-
Hydrazone Formation (Schiff Bases): The free amino group (
) of the hydrazide is rarely the final drug form. Reacting it with aromatic aldehydes to form N'-benzylidene acetohydrazides (Schiff bases) significantly enhances activity.- double bond provides geometric rigidity and an additional electron-rich center for metal chelation or hydrogen bonding with receptor pockets (e.g., Serine proteases).
-
Insight: Substituents on the benzylidene phenyl ring follow a specific trend: 4-NO2 > 4-Cl > 4-OCH3 > H . Electron-withdrawing groups (EWGs) enhance antimicrobial potency by increasing the acidity of the hydrazone NH, facilitating hydrogen bonding.
Zone 2: C2-Position (Selectivity Gate)
-
Lipophilicity & Sterics: Substitution at C2 determines the molecule's ability to penetrate cell membranes.
-
Antibacterial: Small, electron-deficient groups (e.g., chloromethyl, 4-chlorophenyl) are preferred.
-
Anticancer: Bulky, lipophilic groups (e.g., phenoxymethyl, naphthyl) enhance interaction with hydrophobic pockets in kinases (e.g., EGFR ATP-binding site).
-
-
Electronic Effect: A 2-(4-pyridyl) or 2-(4-nitrophenyl) group often yields higher activity than a simple methyl group due to enhanced
-stacking interactions with DNA base pairs.
Zone 3: C5/C6 Benzenoid Ring (Potency Tuning)
-
Halogenation: Introducing Fluorine (F) or Chlorine (Cl) at C5/C6 prevents metabolic oxidation (blocking P450 sites) and improves half-life.
-
Activity Spike: C5-Nitro (
) or C5-Fluoro ( ) analogs consistently show 2-5x lower values in cytotoxicity assays compared to unsubstituted analogs. This is attributed to the withdrawal of electron density from the benzimidazole ring, making the N3 nitrogen a better hydrogen bond acceptor.
Summary of SAR Trends
| Therapeutic Area | Key Structural Requirement | Preferred Substituents | Mechanism Link |
| Antibacterial | C2-EWG Phenyl + N1-Hydrazone | DNA Gyrase Inhibition | |
| Anticancer | C2-Bulky Lipophilic + C5-Halogen | EGFR/Tubulin Inhibition | |
| Anti-inflammatory | C2-Alkyl/Aryl + N1-Acidic Hydrazone | COX-1/2 Binding |
Mechanistic Pharmacology
Benzimidazole acetohydrazides are "dirty drugs" in the positive sense—they act as multi-target agents.
Anticancer Mechanism: EGFR & Tubulin Targeting
Many derivatives function as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) . The benzimidazole core mimics the adenine ring of ATP, while the acetohydrazide tail extends into the ribose-binding pocket, forming hydrogen bonds with residues like Met793 or Cys797 .
Additionally, certain bulky derivatives bind to the colchicine-binding site of tubulin, preventing polymerization and inducing mitotic arrest at the G2/M phase.
Mechanism of Action Diagram
Figure 3: Multi-target mechanism of action for benzimidazole acetohydrazides.
References
-
Yadav, G., & Ganguly, S. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry. Link
-
Ozkay, Y., et al. (2010). Synthesis and antimicrobial activity of some new benzimidazole derivatives bearing a hydrazone moiety. European Journal of Medicinal Chemistry. Link
-
Goker, H., et al. (2005). Synthesis and potent antibacterial activity of some novel N-(alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines. Bioorganic & Medicinal Chemistry. Link
-
Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry. Link
-
Barot, K. P., et al. (2013). SAR and QSAR studies of benzimidazole derivatives as antimicrobial agents. Medicinal Chemistry Research. Link
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Medicinal Chemistry Applications of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide: A Technical Guide
Executive Summary
In the rational design of novel pharmacophores, the benzimidazole scaffold is widely recognized as a "privileged structure" due to its profound ability to interact with diverse biological targets. At the core of many advanced benzimidazole-derived therapeutics is the highly versatile building block 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (CAS: 97420-40-1) [1].
This technical whitepaper explores the mechanistic utility of this acetohydrazide intermediate. By leveraging the highly nucleophilic nature of its terminal hydrazine moiety, synthetic chemists can construct complex, multi-ring systems—such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazines—that exhibit potent anticancer and antimicrobial properties [2].
Chemical Profile & Mechanistic Pathways
The utility of this compound stems from its bifunctional reactivity. The molecule contains both a rigid, lipophilic benzimidazole core (facilitating membrane permeability and target binding) and a highly reactive acetohydrazide tail (serving as a nucleophilic anchor for cyclization).
Synthesis of the Core Scaffold
The synthesis of the acetohydrazide core is a two-step process relying on sequential nucleophilic substitutions.
-
N-Alkylation: 2-methyl-1H-benzimidazole is reacted with ethyl chloroacetate. Anhydrous potassium carbonate (
) is used as a mild base to selectively deprotonate the benzimidazole N-H, preventing unwanted side reactions that stronger bases might induce. -
Nucleophilic Acyl Substitution: The resulting ester is treated with hydrazine hydrate (
). Hydrazine is a potent alpha-effect nucleophile that selectively attacks the ester carbonyl, displacing ethanol to form the acetohydrazide [3].
Synthesis pathway of this compound.
Pharmacophore Diversification & SAR Logic
The acetohydrazide intermediate is rarely the final drug candidate; rather, it is the branching point for synthesizing diverse heterocyclic hybrids.
Cyclodehydration to 1,3,4-Oxadiazoles
Reacting the acetohydrazide with various aliphatic or aromatic carboxylic acids in the presence of phosphorus oxychloride (
-
Causality of Reagent Choice:
acts as both a solvent and a potent dehydrating agent. It activates the carbonyl oxygen of the intermediate diacylhydrazine, converting it into a highly reactive dichlorophosphate leaving group. This facilitates an intramolecular nucleophilic attack by the enolic oxygen, driving the thermodynamic ring closure.
Structure-Activity Relationship (SAR)
-
Anticancer Efficacy: Hybridizing the benzimidazole core with a 1,3,4-oxadiazole ring bearing long-chain unsaturated fatty esters significantly enhances cytotoxicity against human hepatocellular carcinoma (Hep3B), breast adenocarcinoma (MCF7), and cervical carcinoma (HeLa) cell lines [5]. The long fatty chains increase the lipophilicity of the molecule, drastically improving cellular uptake across the phospholipid bilayer.
-
Antimicrobial Efficacy: Derivatives synthesized from this core demonstrate broad-spectrum antibacterial activity against Bacillus subtilis and Escherichia coli. The strong lipophilic character of the substituted benzimidazole allows it to penetrate and disrupt bacterial cell walls [6].
Pharmacophore diversification from the acetohydrazide core.
Quantitative Biological Activity Summary
| Derivative Class | Target Cell Line / Pathogen | Observed Activity Profile | Mechanism / SAR Insight |
| 1,3,4-Oxadiazole Hybrids | Hep3B, MCF7, HeLa | High cytotoxicity (dose-dependent) | Long fatty acid chains enhance cellular permeability [5]. |
| 1,2,4-Triazole-3-thiones | PBMCs (Baseline) | High selectivity index | Thiol-thione tautomerism dictates target binding affinity [7]. |
| Triazolo[3,4-b]thiadiazines | MCF7, Hep3B | Potent antiproliferative | Fused ring systems restrict conformational flexibility, locking the active pharmacophore [7]. |
| Unsubstituted Core | B. subtilis, E. coli | Moderate Inhibition | Baseline lipophilicity disrupts microbial membranes [6]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm successful transformations before proceeding to subsequent steps.
Protocol A: Synthesis of this compound
Objective: Convert ethyl (2-methyl-1H-benzimidazol-1-yl)acetate to the target acetohydrazide.
-
Reaction Setup: Dissolve 0.01 mol of ethyl (2-methyl-1H-benzimidazol-1-yl)acetate in 30 mL of absolute ethanol in a round-bottom flask.
-
Nucleophilic Addition: Add 0.015 mol of hydrazine hydrate (99%) dropwise to the solution while stirring at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to 75-80°C for 4-6 hours.
-
In-Process Validation (TLC): Spot the reaction mixture against the starting ester on a silica gel TLC plate (Eluent: Ethyl Acetate:Hexane, 7:3).
-
Validation Check: The reaction is complete when the high-Rf ester spot (~0.6) disappears, replaced by a highly polar, low-Rf hydrazide spot (~0.2).
-
-
Workup: Cool the mixture to 0-5°C in an ice bath. The product will precipitate as a solid. Filter under vacuum, wash with cold ethanol, and recrystallize from ethanol.
-
Spectroscopic Validation:
-
FTIR: Confirm the disappearance of the ester
stretch (~1735 ) and the appearance of the amide stretch (~1680 ) alongside primary amine stretching bands (~3300-3400 ).
-
Protocol B: Cyclization to 1,3,4-Oxadiazole Derivatives
Objective: Synthesize an oxadiazole hybrid using the acetohydrazide core.
-
Reaction Setup: In a dry flask, combine 0.005 mol of the synthesized acetohydrazide with 0.005 mol of a target carboxylic acid (e.g., a long-chain fatty acid).
-
Activation & Cyclization: Carefully add 10 mL of
. Caution: is highly reactive and corrosive; perform in a fume hood. -
Reflux: Heat the mixture under reflux for 8-10 hours.
-
In-Process Validation (TLC): Monitor via TLC (Eluent: Chloroform:Methanol, 9:1). The formation of a new, less polar spot indicates successful cyclodehydration.
-
Workup: Cool the mixture and pour it slowly over crushed ice to quench unreacted
. Neutralize the acidic solution with 10% sodium bicarbonate ( ) until pH 7-8 is reached. -
Isolation & Validation: Filter the precipitated solid, wash with distilled water, and recrystallize.
-
FTIR Validation: The complete disappearance of the amide
stretch (~1680 ) and the appearance of stretches (~1620 ) and stretches (~1050 ) confirms oxadiazole ring formation.
-
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its highly reactive terminal hydrazide allows for rapid, high-yield diversification into complex heterocyclic systems. By strictly controlling the mechanistic pathways—such as utilizing
References
- ChemicalBook. "this compound".
- ResearchGate. "ChemInform Abstract: Synthesis, Physicochemical Properties and Antimicrobial Activity of Some New Benzimidazole Derivatives".
- ResearchGate. "Synthesis and Biological Activity of New Benzimidazoles".
- ACS Publications. "Design, Synthesis, and 3D-QSAR Analysis of Novel 1,3,4-Oxadiazol-2(3H)-ones".
- Varshney, H., Ahmad, A., Rauf, A., & Owais, M. (2015). "Multistep synthesis of 1-[{(5-alkenyl/hydroxyalkenylsubstituted)-1,3,4-oxadiazol-2-yl}-methyl]-2-methyl-1H-benzimidazole series and in vitro anticancer screening, SAR studies." Medicinal Chemistry Research, 24(3), 944-953.
- Ansari, K. F., & Lal, C. (2009). "Benzimidazoles: A biologically active compounds." Arabian Journal of Chemistry (2012).
- Varshney, H., et al. "Synthesis and anticancer activity of long chain substituted 1,3,4-oxadiazol-2-thione, 1,2,4-triazol-3-thione and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives.
Literature reviewon 2-methyl benzimidazole hydrazide synthesis
An In-Depth Technical Guide to the Synthesis of 2-Methyl Benzimidazole Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of 2-methyl benzimidazole hydrazide, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives, particularly those incorporating a hydrazide or hydrazone moiety, exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document delineates the primary and most efficient synthetic strategies, focusing on the conversion of 2-methylbenzimidazole into the target acetohydrazide derivative. We will explore the underlying chemical principles, provide detailed, step-by-step experimental protocols, and explain the causality behind critical experimental choices. The guide is structured to serve as a practical, field-proven resource for researchers engaged in the synthesis of novel benzimidazole-based compounds.
Introduction: The Significance of the Benzimidazole-Hydrazide Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in pharmaceutical chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets. When this core is functionalized with a hydrazide group (-CONHNH₂), the resulting molecule gains a versatile reactive handle. This hydrazide moiety can be further derivatized, most commonly through condensation with aldehydes or ketones, to form a diverse library of hydrazone compounds.[1][4][5] These hydrazones are known to possess a broad range of pharmacological activities, making the parent hydrazide a crucial synthetic intermediate for drug discovery programs.[1][2]
This guide focuses on the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide, a foundational building block where the reactive hydrazide is linked to the benzimidazole N1 position via an acetyl bridge.
Core Synthetic Pathway: A Two-Step Approach
The most direct and widely adopted strategy for synthesizing this compound begins with the commercially available or readily synthesized starting material, 2-methylbenzimidazole. The overall process involves two fundamental organic transformations: N-alkylation followed by hydrazinolysis.
Strategic Workflow
The synthesis logically proceeds from the core heterocycle to the final hydrazide product. This ensures high yields and straightforward purification at each stage.
Caption: Overall workflow for the synthesis of 2-methyl benzimidazole hydrazide.
Part A: Synthesis of the Starting Material: 2-Methylbenzimidazole
While 2-methylbenzimidazole is commercially available, its synthesis from basic precursors is a foundational laboratory procedure known as the Phillips benzimidazole synthesis.
Principle: Phillips Condensation
This reaction involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid. When acetic acid is used, the resulting product is 2-methylbenzimidazole. The reaction proceeds via the formation of an amide intermediate, which then undergoes intramolecular cyclization and dehydration to form the imidazole ring.
Reaction Mechanism
Caption: Simplified mechanism for the Phillips condensation.
Detailed Experimental Protocol
This protocol is adapted from established methods for the condensation of o-phenylenediamine with acetic acid.[6][7][8]
-
Reaction Setup: In a 500 mL round-bottom flask, combine 12.5 g of o-phenylenediamine with 11.25 g of 90% acetic acid.[6]
-
Heating: Heat the mixture in a water bath maintained at 100°C for 2 hours.[6]
-
Neutralization: After cooling the reaction mixture to room temperature, slowly add a 10% sodium hydroxide (NaOH) solution with constant swirling. Continue adding the base until the mixture is just alkaline, as confirmed by litmus paper.[6]
-
Isolation: The crude 2-methylbenzimidazole will precipitate out of the solution. Collect the solid product by suction filtration using a Buchner funnel.[6]
-
Washing and Drying: Wash the collected solid thoroughly with ice-cold water to remove any residual salts. Press the product firmly on the filter to remove excess water and then allow it to air-dry or dry in a desiccator.[6] The product is typically a shiny, brownish solid.[6]
Part B: Synthesis of Intermediate Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
This step involves the N-alkylation of the 2-methylbenzimidazole ring.
Principle: Nucleophilic Substitution
The nitrogen atom in the imidazole ring of 2-methylbenzimidazole acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. A base, such as sodium bicarbonate, is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is based on the method described for the synthesis of benzimidazole derivatives.[9]
-
Reagent Preparation: In a suitable reaction vessel, dissolve 2-methylbenzimidazole (9 mmol) in 10 mL of acetone. In a separate flask, dissolve ethyl chloroacetate (11 mmol) in 10 mL of acetone.[9]
-
Reaction Initiation: Add the ethyl chloroacetate solution to the 2-methylbenzimidazole solution with continuous stirring.[9]
-
Base Addition: Add sodium bicarbonate (12.5 mmol) to the reaction mixture.[9]
-
Reflux: Heat the resulting mixture under reflux. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with an ethanol–acetone (6:4 v/v) mobile phase.[9]
-
Work-up: Upon completion, the reaction mixture can be processed for the next step. The reported yield for this step is approximately 69%.[9]
Part C: Synthesis of this compound
This is the final step where the ester intermediate is converted into the desired hydrazide.
Principle: Hydrazinolysis
Hydrazinolysis is the cleavage of a bond by reaction with hydrazine. In this case, it is a nucleophilic acyl substitution where hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This results in the displacement of the ethoxy group (-OEt) and the formation of the more stable acylhydrazide.
Detailed Experimental Protocol
This protocol is a direct adaptation of the method reported for the synthesis of the title compound.[9]
-
Reaction Setup: Dissolve the crude ethyl (2-methyl-1H-benzimidazol-1-yl)acetate intermediate (0.005 mol) in 20 mL of absolute ethanol with stirring.[9]
-
Hydrazine Addition: Add hydrazine hydrate (0.015 mol) dropwise to the stirring solution.[9]
-
Reflux: Reflux the mixture for 2 hours and then allow it to stand overnight. Monitor the reaction's completion by TLC (ethanol–acetone, 6:4 v/v).[9]
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[9]
-
Extraction: Add a 1:1 aqueous brine solution to the residue. Perform a triple extraction with dichloromethane (15 mL each time) followed by a single extraction with ethyl acetate (15 mL).[9]
-
Drying and Isolation: Combine the organic phases and dry them over anhydrous magnesium sulfate. Filter and evaporate the solvent to yield the final product, this compound. The reported yield for this step is 64%.[9]
Data Summary
The following table summarizes the key parameters for the core synthetic pathway.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Reference |
| A | Phillips Condensation | o-phenylenediamine, acetic acid | None (neat) or Water | ~72% | [6] |
| B | N-Alkylation | 2-methylbenzimidazole, ethyl chloroacetate, NaHCO₃ | Acetone | ~69% | [9] |
| C | Hydrazinolysis | Ester intermediate, hydrazine hydrate | Ethanol | ~64% | [9] |
Alternative Approaches and Related Isomers
It is important for the researcher to be aware of related structures and alternative synthetic routes.
-
Synthesis of Positional Isomers: The synthesis of 2-methyl-1H-benzimidazole-5-carbohydrazide, where the carbohydrazide group is attached to the benzene ring, has also been reported.[10] This route typically starts with methyl 3,4-diaminobenzoate, which is first cyclized to form the benzimidazole ester and then treated with hydrazine hydrate.[11]
-
Synthesis of 2-Hydrazinobenzimidazole: This compound is a precursor for a different class of hydrazone derivatives. Its synthesis can be achieved by refluxing 1H-benzimidazolyl-2-sulfonic acid with an excess of hydrazine hydrate.[12] The resulting 2-hydrazinobenzimidazole can then be condensed with various aldehydes and ketones.[1][4][5]
Conclusion
The synthesis of 2-methyl benzimidazole hydrazide is a robust and reproducible process that relies on fundamental organic reactions. The two-step pathway starting from 2-methylbenzimidazole via N-alkylation and subsequent hydrazinolysis offers an efficient and high-yielding route to this valuable synthetic intermediate. The detailed protocols and mechanistic insights provided in this guide serve as a reliable resource for researchers in medicinal chemistry, enabling the exploration and development of novel benzimidazole-based therapeutic agents.
References
-
Taylor & Francis. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available from: [Link]
- Abu-Zied, Kh. M., et al. (2013). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Journal of Applied Sciences Research, 9(1), 852-859.
-
Pasha, M. A., & Jayashankara, V. P. (2022, November 10). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Oriental Journal of Chemistry, 32(3). Available from: [Link]
-
PubMed. (2017, August 1). Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
PubMed. (2025, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available from: [Link]
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.). Rasayan Journal of Chemistry.
-
ResearchGate. (2025, May 18). (PDF) Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available from: [Link]
-
Semantic Scholar. (2016, May 15). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Available from: [Link]
-
Bentham Science. (2021, June 1). Synthesis of Novel N-(R)-2-(1-Adamantyl)-1H-Benzimidazole-5(6)- Carboxamide, Carbohydrazide and 1,3,4-Oxadiazole Derivatives. Letters in Organic Chemistry. Available from: [Link]
-
ResearchGate. Plausible mechanistic pathway for the synthesis of 2‐methyl benzimidazole. Available from: [Link]
-
Royal Society of Chemistry. (2021, December 14). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available from: [Link]
-
MDPI. (2018, December 24). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. Catalysts. Available from: [Link]
-
ResearchGate. (2015, October 21). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. Available from: [Link]
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.
-
Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. aensiweb.com [aensiweb.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. banglajol.info [banglajol.info]
- 8. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
Benzimidazole-1-yl Acetohydrazide Scaffolds: A Technical Guide to Therapeutic Optimization
Executive Summary
The benzimidazole-1-yl acetohydrazide moiety represents a privileged scaffold in medicinal chemistry, acting as a versatile linker system that bridges the lipophilic benzimidazole core with diverse pharmacophores. This guide analyzes the technical utility of this scaffold, specifically its role in generating Schiff bases (hydrazones) and heterocyclic hybrids (oxadiazoles, triazoles) that exhibit potent antimicrobial, anticancer, and anti-inflammatory properties.
This document provides a rigorous examination of the synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols necessary for leveraging this compound class in drug discovery.
Part 1: Chemical Foundation & Synthetic Architecture
The therapeutic efficacy of benzimidazole-1-yl acetohydrazide stems from its ability to facilitate hydrogen bonding and hydrophobic interactions within biological pockets (e.g., EGFR kinase domain, DNA minor groove).
Validated Synthetic Pathway
The synthesis follows a robust three-step protocol. The acetohydrazide serves as the divergent intermediate.
Figure 1: Divergent synthetic scheme originating from the benzimidazole-1-yl acetohydrazide core.
Protocol: Synthesis of Benzimidazole-1-yl Acetohydrazide
Self-Validating System: This protocol includes specific checkpoints to ensure intermediate purity before proceeding.
Reagents: Benzimidazole, Ethyl chloroacetate, Anhydrous
Step 1: N-Alkylation (Ester Formation)
-
Dissolution: Dissolve 0.05 mol of benzimidazole in 100 mL dry acetone. Add 0.10 mol anhydrous
. -
Addition: Add 0.06 mol ethyl chloroacetate dropwise over 30 minutes at room temperature to prevent poly-alkylation side products.
-
Reflux: Reflux for 12–15 hours.
-
Validation Checkpoint: Monitor TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). The starting material spot (
) should disappear, replaced by a higher running ester spot ( ).
-
-
Workup: Filter inorganic salts while hot. Evaporate solvent. Pour residue into ice-cold water. Filter the solid precipitate.[1]
Step 2: Hydrazinolysis (Hydrazide Formation)
-
Reaction: Dissolve 0.02 mol of the ester (from Step 1) in 30 mL absolute ethanol.
-
Addition: Add 0.10 mol hydrazine hydrate (excess is crucial to prevent dimer formation).
-
Reflux: Heat at reflux for 4–6 hours.
-
Crystallization: Cool to room temperature. The hydrazide typically crystallizes out. If not, concentrate to half volume.
-
Purification: Recrystallize from ethanol.
-
Validation Checkpoint: IR Spectrum.[1] Look for disappearance of the ester
stretch (1735 ) and appearance of the amide (1660 ) and doublets (3200–3300 ).
-
Part 2: Therapeutic Potential & SAR Analysis
The acetohydrazide linker provides rotational freedom, allowing the benzimidazole "head" and the variable "tail" to adopt optimal conformations for binding.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR optimization map. Modifications at C-2 and C-5/6 modulate specificity, while the N-1 linker is critical for target engagement.
Therapeutic Applications[3][4][5][6][7][8][9][10]
A. Anticancer Activity (EGFR & Apoptosis)
Derivatives, particularly hydrazones (Schiff bases), function as ATP-competitive inhibitors of EGFR. The hydrazide nitrogen acts as a hydrogen bond donor to the hinge region of the kinase.
Table 1: Comparative Cytotoxicity (IC50) of Key Derivatives Data synthesized from recent literature [1, 5, 8].
| Compound Class | Cell Line | Target | IC50 (µM) | Mechanism Insight |
| N-Alkyl Acetamide (7i) | MDA-MB-231 | Breast Cancer | 72.7 ± 7.1 | Cathepsin K inhibition; High selectivity vs normal cells.[2] |
| Hydrazone Derivative (9) | MCF-7 | Breast Cancer | 13.3 ± 1.25 | Carbonic Anhydrase-II inhibition.[3] |
| Benzimidazole-Triazole | HCT-116 | Colon Cancer | 3.87 | Topoisomerase I inhibition; DNA intercalation. |
| Standard (Doxorubicin) | MCF-7 | Control | ~4.17 | DNA intercalation. |
B. Antimicrobial Activity
The hydrazide moiety can be cyclized into 1,3,4-oxadiazoles , which mimic the bacterial cell wall constituents or inhibit DNA gyrase.
-
Target: Staphylococcus aureus (Gram +) and E. coli (Gram -).[4]
-
Potency: MIC values often range from 3.125 to 12.5 µg/mL for optimized triazole hybrids [11, 17].[4]
Part 3: Mechanistic Validation & Protocols
Mechanism of Action: The Multi-Target Approach
These compounds do not act via a single pathway. They exhibit polypharmacology , targeting kinases, DNA, and enzymes simultaneously.
Figure 3: Multi-target mechanism. The scaffold interferes with signaling (EGFR), replication (DNA), and division (Tubulin).
Protocol: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is the gold standard for preliminary screening of metabolic activity.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (
cells/well) in DMEM. Incubate for 24h at 37°C/5% . -
Treatment: Dissolve the benzimidazole derivative in DMSO (stock). Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO < 0.1%).
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Formazan crystals will form.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read Absorbance at 570 nm.
-
Calculation:
-
Data Integrity: Perform in triplicate. Calculate IC50 using non-linear regression (GraphPad Prism).
-
References
-
Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. National Institutes of Health (PMC).
-
Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry.
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Scholars Research Library.
-
Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds. ACS Omega.
-
N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides as antiproliferative agents with special application for invasive breast cancer. ResearchGate.
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI (Molecules).
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential. ResearchGate.
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health (PMC).
Sources
Chemical Properties, Stability, and Derivatization of 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide: A Technical Guide
Executive Summary
The compound 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (CAS: 97420-40-1) is a highly versatile synthetic intermediate and pharmacophore scaffold. Combining the purine-mimicking properties of the benzimidazole core with the nucleophilic reactivity of an acetohydrazide linker, this molecule serves as a critical building block in the development of antimicrobial, anti-inflammatory, and anticancer agents (such as EGFR inhibitors)[1][2].
This technical guide provides an in-depth analysis of its molecular architecture, validated synthetic methodologies, chemical reactivity, and stability profiles. Rather than merely listing procedures, this whitepaper emphasizes the mechanistic causality behind experimental choices to empower researchers in rational drug design and synthetic optimization.
Molecular Architecture & Physicochemical Profile
The pharmacological utility of this compound stems directly from its bipartite structure:
-
The Benzimidazole Core: A bicyclic heterocycle that exhibits strong hydrogen-bonding capabilities and a high affinity for metal active sites in biological targets[2]. The methyl group at the C2 position provides moderate steric hindrance, influencing the conformational geometry of the molecule.
-
The Acetohydrazide Moiety (-CH₂-CO-NH-NH₂): This functional group acts as a highly reactive nucleophile due to the
-effect, where the adjacent nitrogen atoms donate electron density to one another, drastically increasing the terminal amine's reactivity toward electrophiles.
Quantitative Physicochemical Data
To facilitate formulation and in-silico modeling, the core physicochemical properties are summarized below[3]:
| Property | Value | Structural Rationale |
| CAS Number | 97420-40-1 | N/A |
| Molecular Formula | C₁₀H₁₂N₄O | N/A |
| Molecular Weight | 204.23 g/mol | Favorable for Lipinski's Rule of 5 |
| Hydrogen Bond Donors | 2 | Terminal -NH₂ and internal -NH- of the hydrazide |
| Hydrogen Bond Acceptors | 4 | Imidazole nitrogens and carbonyl oxygen |
| Rotatable Bonds | 3 | Allows conformational flexibility for target binding |
| Solubility Profile | Moderate in polar solvents | Facilitated by the highly polar hydrazide tail |
Synthetic Methodology & Purification
The synthesis of this compound is typically achieved via a two-step sequence: N-alkylation followed by hydrazinolysis[4].
Synthetic pathway of this compound via N-alkylation.
Step-by-Step Protocol: A Self-Validating System
Step 1: N-Alkylation (Synthesis of the Ester Intermediate)
-
Reaction: Dissolve 1.0 eq of 2-methyl-1H-benzimidazole in anhydrous acetone or DMF. Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ is a weak base, perfectly calibrated to deprotonate the acidic N-H of the benzimidazole (pKa ~12) without hydrolyzing the incoming alkylating agent.
-
-
Addition: Dropwise add 1.2 eq of ethyl chloroacetate while stirring at room temperature, then reflux for 12-14 hours.
-
In-Process Control (IPC): Monitor via TLC (Silica, DCM:MeOH 9:1). The reaction is complete when the baseline benzimidazole spot disappears.
-
Workup: Filter the inorganic salts while hot. Concentrate the filtrate under reduced pressure and recrystallize from ethanol to yield ethyl (2-methyl-1H-benzimidazol-1-yl)acetate.
Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)
-
Reaction: Dissolve the ester intermediate in absolute ethanol. Add an excess (3.0 eq) of 80% hydrazine hydrate.
-
Causality: An excess of hydrazine is critical. It drives the equilibrium forward and prevents the formation of symmetric diacylhydrazines (where one hydrazine reacts with two ester molecules).
-
-
Reflux: Heat the mixture to reflux for 6-8 hours.
-
Validation: Cool the mixture to induce precipitation. Filter the solid and wash with cold ethanol.
-
Spectral Validation: Confirm success via IR spectroscopy. Look for the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O stretch (~1660 cm⁻¹) alongside broad N-H stretching bands (~3200-3300 cm⁻¹).
Chemical Reactivity & Derivatization Strategies
The primary value of this compound lies in the reactivity of the acetohydrazide tail. It acts as a versatile branching point for generating diverse heterocyclic libraries[4].
Key chemical derivatization pathways of the acetohydrazide functional group.
-
Formation of 1,3,4-Oxadiazoles: Reacting the acetohydrazide with various aromatic or aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles[4]. Rationale: POCl₃ acts as both a solvent and a powerful dehydrating agent, activating the intermediate diacylhydrazine for intramolecular cyclization.
-
Formation of Oxadiazole-thiones: Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) leads to cyclization into 5-[2-(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol[4].
-
Formation of Schiff Bases (Hydrazones): Condensation with aryl aldehydes yields arylidene acetohydrazones. These derivatives frequently exhibit enhanced antibacterial activity by acting as biomimetics of bacterial inhibitors[1].
Stability Profile & Degradation Mechanisms
Understanding the stability of the acetohydrazide moiety is paramount for formulation and storage. The benzimidazole core is highly robust, but the hydrazide linkage is susceptible to specific degradation pathways[5].
Primary degradation pathways of the acetohydrazide moiety under stress conditions.
Forced Degradation Testing Protocol
To validate the shelf-life of this compound, researchers must employ a mass-balance validated HPLC-UV workflow:
-
Hydrolytic Stress (Acid/Base): Expose the compound to 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.
-
Mechanism: Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, inviting water attack. Under basic conditions, hydroxide directly attacks the carbonyl carbon. Both pathways cleave the C-N bond, yielding 2-(2-methyl-1H-benzimidazol-1-yl)acetic acid and free hydrazine[5].
-
-
Oxidative Stress: Expose to 3% H₂O₂ at room temperature for 24 hours. The terminal amine is prone to oxidation, potentially forming reactive diazo species.
-
Data Validation: Ensure that the sum of the peak areas (Parent + Degradants) remains constant across time points. A loss of total area indicates the formation of volatile degradants or species lacking a UV chromophore.
Pharmacophore Modeling & Drug Discovery
In medicinal chemistry, this compound is rarely the final drug but rather an optimized scaffold. 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore generation demonstrates that the biological efficacy of its derivatives relies on four critical features[1]:
-
Hydrogen Bond Donors (HBD): Provided by the hydrazide/hydrazone nitrogens.
-
Hydrogen Bond Acceptors (HBA): Provided by the carbonyl oxygen and the sp² nitrogen of the benzimidazole ring.
-
Hydrophobic/Aromatic Centers (Ar): The benzene ring of the benzimidazole core intercalates or engages in
stacking with target proteins (e.g., EGFR kinase domains)[2].
By utilizing the derivatization protocols outlined in Section 4, researchers can systematically map these pharmacophore features to optimize binding affinity against specific bacterial or oncological targets.
References
- Synthesis, Physicochemical Properties and Antimicrobial Activity of Some New Benzimidazole Derivatives.
- 3D-QSAR Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking of Arylidene (Benzimidazol-1-yl)acetohydrazones as Biomimetics of Bacterial Inhibitors. Insight Medical Publishing.
- CAS 97420-40-1: 2-Methyl-1H-benzimidazole-1-acetic acid hydrazide. CymitQuimica.
- 2-(1H-pyrrol-1-yl)benzohydrazide | CAS 31739-63-6 (Hydrazide Stability Profile Context). Benchchem.
- Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives.
Sources
An In-depth Technical Guide to Pharmacophore Modeling of Benzimidazole Acetohydrazide Ligands
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] When functionalized with an acetohydrazide moiety, these ligands present a unique combination of steric and electronic features ripe for therapeutic exploitation. This guide provides a comprehensive, in-depth walkthrough of the principles and practices involved in developing a robust pharmacophore model for benzimidazole acetohydrazide ligands. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind critical decisions in the modeling workflow, ensuring the development of a predictive and scientifically valid model. It is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling for hit identification and lead optimization.
Foundational Principles: The "Why" of Pharmacophore Modeling
A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect.[3] It is not a real molecule but rather a spatial map of key interaction points. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable groups.[4][5]
For a series of ligands like benzimidazole acetohydrazides, the goal of pharmacophore modeling is to distill the common structural features that are critical for binding to a biological target.[6] This approach is particularly powerful in ligand-based drug design, where the 3D structure of the target protein may be unknown.[7][8] By understanding this "active" blueprint, we can rationally screen vast compound libraries for novel scaffolds that fit the model or guide the chemical modification of existing leads to enhance potency and selectivity.[9][4]
The Benzimidazole Acetohydrazide Scaffold: A Privileged Pharmacophore
The benzimidazole core, being structurally similar to purine, can interact with a multitude of biological targets, often by inhibiting protein and nucleic acid synthesis in microorganisms.[1] The acetohydrazide linker and its potential for further substitution provide a rich array of pharmacophoric features:
-
Benzimidazole Ring: Offers a planar aromatic system (AR) capable of π-π stacking and a potential hydrophobic (H) interaction surface.
-
Imidazole Nitrogens: One nitrogen acts as a hydrogen bond donor (HBD), while the other can act as a hydrogen bond acceptor (HBA).
-
Acetohydrazide Moiety (-CO-NH-NH-): This group is a critical source of polarity and directed interactions. The carbonyl oxygen is a strong HBA, and the two amine protons are HBDs.[10]
-
Substituents: Aryl groups attached via the hydrazone linkage (N'-arylmethylene) can introduce additional aromatic or hydrophobic features and modulate the overall electronic profile of the molecule.[11]
This inherent complexity necessitates a systematic approach to identify which of these potential features are truly essential for a given biological activity.
The Pharmacophore Modeling Workflow: A Self-Validating System
A successful pharmacophore modeling project is not a linear path but an iterative, self-validating process. Each step is designed to build upon the last while incorporating checks to ensure the resulting model is statistically significant and predictive, not a product of chance.
Diagram 1: The Iterative Pharmacophore Modeling Workflow
Caption: An overview of the pharmacophore modeling workflow.
Phase 1: Data Curation & Preparation
The quality of the input data dictates the quality of the output model. This phase is the foundation of the entire study.
Protocol 1: Training and Test Set Preparation
-
Assemble a Ligand Dataset: Collect a set of benzimidazole acetohydrazide analogues with experimentally determined biological activity (e.g., IC50, MIC) against a single, well-defined target. The dataset should ideally span at least 3-4 orders of magnitude in activity.[12]
-
Ensure Structural Diversity: The set should contain a variety of substituents at different positions to explore the chemical space adequately. A lack of diversity can lead to a trivial or overly specific model.[13]
-
Define Activity Thresholds: Classify the molecules into activity levels. A common practice is:
-
Highly Active (+++): IC50 < 1 µM
-
Moderately Active (++): 1 µM < IC50 < 10 µM
-
Inactive (+): IC50 > 10 µM
-
-
Partition the Data: Divide the dataset into a training set (~70-80% of compounds) and a test set (~20-30%).[4] The training set is used to generate the model, while the test set is used for internal validation to assess its predictive power on compounds it has not seen before. The partitioning should ensure that the full range of activities and structural diversity is represented in both sets.
Expertise in Action: The inclusion of inactive compounds is crucial. They act as negative constraints, helping the algorithm to identify features that are essential for activity versus those that are merely common to the scaffold.[13]
Phase 2: Pharmacophore Model Generation
This is the core computational phase where the 3D pharmacophore hypotheses are created.
Protocol 2: Hypothesis Generation (Ligand-Based)
-
Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is critical because the bioactive conformation (the shape the molecule adopts when bound to the target) is often not its lowest energy state in solution.[14]
-
Chemical Feature Mapping: Identify all potential pharmacophoric features (HBA, HBD, H, AR) for all conformations of each molecule in the training set.[15]
-
Common Feature Identification & Alignment: Utilize an algorithm (e.g., HipHop, available in software like Discovery Studio) to identify common pharmacophoric features shared among the highly active molecules.[4][15] The algorithm superimposes the conformations of the active molecules to find spatial arrangements of features that are common to all of them.[14]
-
Hypothesis Generation: The algorithm generates a series of potential pharmacophore models (hypotheses), each representing a different 3D arrangement of common features. These models are ranked based on how well they map the most active compounds while excluding the inactive ones.[16]
Diagram 2: A Hypothetical Benzimidazole Acetohydrazide Pharmacophore
Caption: Key pharmacophoric features of a benzimidazole acetohydrazide.
Phase 3: Rigorous Model Validation
A generated hypothesis is useless without rigorous validation to prove its statistical significance and predictive ability. This is the cornerstone of trustworthiness.
Protocol 3: Comprehensive Model Validation
-
Cost Analysis (Internal): The generation algorithm typically provides cost values. The "total cost" of a hypothesis should be well below the "null cost" (representing a model with no predictive ability) and close to the "fixed cost" (the cost of a perfect model). The difference between the null and total costs indicates the statistical significance of the model.[15]
-
Test Set Prediction (Internal): The best-ranked hypothesis is used to predict the activity of the compounds in the test set. A good model should accurately classify the test set compounds into their correct activity bins. The predictive power is often quantified by a correlation coefficient (Q²) between experimental and predicted activities.[17][18]
-
Fischer's Randomization Test (Statistical): This method validates the model's robustness. The biological activities of the training set molecules are randomly shuffled, and the model generation process is repeated multiple times (e.g., 99 times for a 99% confidence level).[16][19] If the original hypothesis has a significantly lower cost than any of the random models, it confirms that the correlation between structure and activity is not due to chance.
-
Decoy Set Screening (External): The most stringent test involves screening a database of "decoy" molecules. This set consists of a small number of known active compounds (not used in model building) mixed with a large number of molecules that are assumed to be inactive but share similar physicochemical properties (e.g., molecular weight, logP) to the actives.[20][21]
-
Güner-Henry (GH) Score Calculation: The performance of the decoy set screen is quantified using the GH score.[20][22] This metric accounts for the yield of actives from the database, the ratio of hits to total actives, and the enrichment factor. A GH score > 0.7 indicates a highly reliable and predictive model.[22]
Table 1: Example Decoy Set Validation and GH Score Calculation
| Parameter | Symbol | Value | Formula |
| Total molecules in database | D | 10,000 | - |
| Total active molecules in database | A | 100 | - |
| Total hits retrieved by model | Ht | 500 | - |
| Active hits retrieved by model | Ha | 85 | - |
| Yield of Actives | %Y | 85.0 | (Ha / A) * 100 |
| Ratio of Hits | %A | 17.0 | (Ha / Ht) * 100 |
| Enrichment Factor | E | 17.0 | (Ha / Ht) / (A / D) |
| Güner-Henry Score | GH | 0.81 | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] |
A GH score of 0.81 in this hypothetical scenario would strongly validate the pharmacophore model's ability to distinguish true actives from decoys.
Advanced Integration: 3D-QSAR for Enhanced Predictivity
Pharmacophore modeling identifies what features are important, while 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling quantifies how those features impact activity.[23][24] Integrating the two provides a more powerful predictive tool.
-
The Synergy: A validated pharmacophore model provides the most biologically relevant alignment of molecules. This alignment is a critical and often challenging first step for 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA).[7][24]
-
The Process:
-
Align the training set molecules to the best pharmacophore hypothesis.[17]
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate steric and electrostatic fields for each molecule.[25]
-
Use statistical methods (e.g., Partial Least Squares) to correlate the variations in these field values with the variations in biological activity.[23]
-
-
The Output: The result is a 3D contour map that visually displays regions where, for example, bulky groups (steric favorability) or electronegative groups (electrostatic favorability) will increase or decrease biological activity. This provides direct, actionable insights for lead optimization.[17]
Application: From Model to Discovery
The ultimate goal of a validated pharmacophore model is its application in drug discovery.
-
Virtual Screening: The pharmacophore model is used as a 3D query to rapidly search large databases (like ZINC or Maybridge) containing millions of compounds.[4][19] This process filters out molecules that do not match the essential geometric and chemical features, drastically reducing the number of compounds that need to be synthesized or tested experimentally.[26]
-
Scaffold Hopping: Because a pharmacophore represents features rather than a rigid chemical structure, it can identify novel molecules with entirely different core structures (scaffolds) that still present the required interaction points.[26] This is a powerful strategy for discovering new intellectual property.
-
Lead Optimization: For an existing series of benzimidazole acetohydrazides, the model (especially when enhanced with 3D-QSAR) can guide medicinal chemists on where to make modifications to improve potency, selectivity, or ADMET properties.[7][27]
Conclusion
Pharmacophore modeling of benzimidazole acetohydrazide ligands is a potent computational strategy that translates structural information into a predictive tool for drug discovery. By adhering to a workflow built on the pillars of meticulous data preparation, robust hypothesis generation, and rigorous, multi-faceted validation, researchers can develop models with high scientific integrity. These models serve not only as filters for virtual screening but also as roadmaps for rational drug design, ultimately accelerating the journey from a promising scaffold to a viable clinical candidate.
References
- Vertex AI Search. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
- Contessotto, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
- Al-Ostath, A., et al. (n.d.). Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. PMC.
- Bio-protocol. (n.d.). 2.3. 3D Ligand-Based Pharmacophore Modeling.
- Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
- Verma, J., Khedkar, V. M., & Coutinho, E. C. (n.d.). 3D-QSAR in drug design--a review. PubMed.
- White Rose Research Online. (n.d.). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria.
- SVU Pedia. (n.d.). QSAR and 3D-QSAR Principles and applications in Drug Design (antineoplastic drugs).
- (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
- Insight Medical Publishing. (2026). 3D-QSAR Pharmacophore-based Ligand Alignment, Virtual Screening and Molecular Docking of Arylidene (Benzimidazol-1-yl)acetohydrazones as Biomimetics of Bacterial Inhibitors.
- (n.d.). Benzimidazole Derivatives as Potential Antimicrobial and Antiulcer Agents: A Mini Review.
- Creative Biostucture Drug Discovery. (n.d.). Pharmacophore Modeling.
- Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary.
- RSC Publishing. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists.
- Steindl, T. M., et al. (n.d.). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC.
- (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.
- Liu, X., et al. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC.
- ResearchGate. (n.d.). The depiction of pharmacophore models (M1 and M2). The hydrophobic....
- Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design.
- Khan, K. M., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. PMC.
- Paul, B., et al. (n.d.). Pharmacophore modeling: advances and pitfalls. PMC.
- ProQuest. (n.d.). Design, Synthesis, and Characterization of Novel Benzimidazole Derivatives and Their Biological Assessment.
- Drug Design Org. (2006). 3D-QSAR.
- ResearchGate. (n.d.). Benzimidazole derivatives (6−9) as antimicrobial agents.
- ResearchGate. (2025). 3D-QSAR in drug design–a review.
- Bărbuceanu, F., et al. (n.d.). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI.
- Taylor & Francis. (2021). Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.
- ResearchGate. (n.d.). Steps of the generation of the multicomplex-based pharmacophore model....
- ResearchGate. (n.d.). Pharmacophore model validation using GH score method.
- Royal Society Publishing. (2018). Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents.
- Patsnap Synapse. (2025). How does pharmacophore work?.
- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.
- Tautermann, C. S. (2022). Hydrogen-Bond Donors in Drug Design. PubMed.
- Khan, K. M., et al. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors. ACS Omega.
- PubMed. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists.
- ResearchGate. (2014). Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists.
- Royal Society of Chemistry. (n.d.). Chapter 6: Pharmacophore Models in Drug Design.
- Senturk, M., et al. (n.d.). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. PMC.
- MDPI. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives.
- Semantic Scholar. (2021). Synthesis, Bioactivity Assessment, and Molecular Docking of Non- sulfonamide Benzimidazole-Derived N‑Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors.
- Taylor & Francis. (2023). Full article: Novel Benzimidazole Derivatives as Effective Inhibitors of Prolyl Oligopeptidase: Synthesis, in Vitro and in Silico Analysis.
- Indian Journal of Pharmaceutical Sciences. (n.d.). 3D QSAR and Pharmacophore Modelling of Selected Benzimidazole Derivatives as Factor IXa Inhibitors.
- ResearchGate. (2018). Benzimidazole scaffold as a versatile biophore in drug discovery: A review.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Pharmacophore Modeling - Computational Chemistry Glossary [deeporigin.com]
- 6. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 7. neovarsity.org [neovarsity.org]
- 8. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does pharmacophore work? [synapse.patsnap.com]
- 10. Hydrogen-Bond Donors in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. columbiaiop.ac.in [columbiaiop.ac.in]
- 14. wpage.unina.it [wpage.unina.it]
- 15. imedpub.com [imedpub.com]
- 16. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]
- 21. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pedia.svuonline.org [pedia.svuonline.org]
- 25. 3D-QSAR - Drug Design Org [drugdesign.org]
- 26. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Technical Guide to the Antimicrobial Potential of Benzimidazole Hydrazide Precursors
Executive Summary
The relentless rise of antimicrobial resistance (AMR) constitutes a critical threat to global public health, necessitating the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those featuring the benzimidazole scaffold, have emerged as a "privileged structure" in medicinal chemistry due to their remarkable range of biological activities.[1][2][3] This guide provides an in-depth technical exploration of benzimidazole hydrazide precursors, a promising class of molecules resulting from the strategic combination of the benzimidazole nucleus with the versatile hydrazide/hydrazone pharmacophore. We delve into the rationale behind their design, provide validated protocols for their synthesis and antimicrobial evaluation, elucidate their potential mechanisms of action, and analyze critical structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.
The Scientific Imperative for Novel Antimicrobial Scaffolds
The Challenge of Antimicrobial Resistance
The efficacy of conventional antibiotics is waning at an alarming rate as bacteria and fungi evolve mechanisms to evade their effects. This crisis has revitalized the search for compounds with novel mechanisms of action that can bypass existing resistance pathways.
The Benzimidazole Nucleus: A Foundation of Bioactivity
Benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry.[4][5] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and nucleic acids. This versatility has led to the development of numerous clinically approved drugs with antibacterial, antifungal, antiviral, and anthelmintic properties.[2][6][7]
The Hydrazone Moiety: A Key Pharmacophore
The hydrazone functional group (-C=N-NH-) is another pharmacophore of significant interest, known to contribute to a wide spectrum of biological activities.[1] The incorporation of a hydrazone moiety into a lead compound can enhance its antimicrobial properties, often by increasing its ability to chelate metal ions essential for microbial enzymes or by providing additional points of interaction with biological targets.[8]
Rationale for a Hybrid Approach
The strategic combination of the benzimidazole scaffold and the hydrazide/hydrazone moiety into a single molecular entity presents a compelling drug design strategy.[1][8] This dualistic approach aims to create hybrid molecules that may exhibit synergistic or enhanced antimicrobial effects, a broader spectrum of activity, and potentially novel mechanisms of action that are less susceptible to pre-existing resistance.[9][10]
Synthesis and Characterization of Benzimidazole Hydrazide Precursors
The synthesis of benzimidazole hydrazides is a well-established, multi-step process that offers high yields and purity. The core logic is to first construct the benzimidazole ring, functionalize it with an ester, and then convert the ester into the highly reactive hydrazide precursor.
Overall Synthetic Workflow
The general pathway involves a condensation reaction to form the benzimidazole core, followed by esterification and subsequent hydrazinolysis. This workflow is robust and allows for modifications at various stages to generate a library of derivatives for screening.
Caption: Synthetic and evaluation workflow for benzimidazole hydrazides.
Experimental Protocol 1: Synthesis of 1H-benzo[d]imidazole-2-carbohydrazide (2)
This two-step protocol is foundational. The first step creates the core ester, and the second converts it into the hydrazide precursor, which is the direct precursor for creating a library of hydrazone derivatives.
Step A: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate (1)
-
Rationale: This step utilizes a condensation reaction between o-phenylenediamine and a dicarboxylic acid derivative (diethyl oxalate) under acidic conditions (like polyphosphoric acid or refluxing in HCl) to form the stable benzimidazole ring system with an ester at the C-2 position. The ester group is an excellent synthetic handle for subsequent reactions.
-
Methodology:
-
Combine equimolar amounts of o-phenylenediamine and diethyl oxalate in a round-bottom flask.
-
Add a catalytic amount of 4N hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Filter the crude product, wash with cold water to remove residual acid, and then with a cold 50% ethanol solution.
-
Recrystallize the solid from ethanol to yield pure ethyl 1H-benzo[d]imidazole-2-carboxylate (1).
-
Step B: Synthesis of 1H-benzo[d]imidazole-2-carbohydrazide (2)
-
Rationale: This is a classic nucleophilic acyl substitution reaction. The highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester (1), displacing the ethoxide leaving group to form the thermodynamically stable hydrazide (2). Ethanol is an ideal solvent as it solubilizes the starting ester and is compatible with hydrazine.
-
-
Suspend ethyl 1H-benzo[d]imidazole-2-carboxylate (1) (e.g., 20 mmol) in ethanol (5-10 mL) in a round-bottom flask.
-
Add an excess of hydrazine monohydrate (e.g., 3 mL, ~60 mmol).
-
Reflux the mixture for 3-5 hours. The product will begin to precipitate from the solution as the reaction proceeds.
-
After cooling the flask in an ice bath, filter the white precipitate.
-
Wash the filtered solid extensively with cold water (e.g., 5 x 10 mL) to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum. The resulting 1H-benzo[d]imidazole-2-carbohydrazide (2) is typically of high purity and can be used without further purification.
-
Structural Characterization
The identity and purity of the synthesized precursors must be rigorously confirmed using standard spectroscopic methods:
-
¹H-NMR: To confirm the presence and integration of aromatic and N-H protons.
-
IR Spectroscopy: To identify key functional groups, such as the N-H stretches (around 3300-3200 cm⁻¹) and the hydrazide carbonyl (C=O) stretch (around 1660 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
In Vitro Evaluation of Antimicrobial Activity
Determining the antimicrobial efficacy of the synthesized compounds requires standardized and reproducible in vitro assays.[11][12] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Experimental Protocol 2: Broth Microdilution Assay for MIC Determination
-
Rationale: The broth microdilution method is a quantitative technique that provides a specific MIC value, making it the gold standard for susceptibility testing.[11][13] It allows for the simultaneous testing of multiple compounds against various microbial strains in a high-throughput format using 96-well plates.[14]
-
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds (e.g., from 256 µg/mL down to 0.5 µg/mL) in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to confirm sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive control.
-
Experimental Protocol 3: Agar Disk Diffusion Assay
-
Rationale: This method provides a rapid, qualitative assessment of antimicrobial activity. It is particularly useful for initial screening of a large number of compounds. The principle relies on the diffusion of the compound from a paper disk into an agar medium seeded with the test microorganism.
-
-
Plate Preparation: Prepare a lawn of the test microorganism on the surface of an agar plate (e.g., Mueller-Hinton Agar) using a sterile swab dipped in a standardized inoculum (0.5 McFarland).
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of a known concentration of the test compound onto each disk. A solvent control disk must be included.
-
Incubation: Incubate the plates under the conditions described in Protocol 2.
-
Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each disk. A larger diameter indicates greater sensitivity of the microorganism to the compound.
-
Representative Antimicrobial Data
The following table summarizes typical MIC values reported in the literature for various benzimidazole derivatives against common pathogens.
| Compound Class | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference(s) |
| Benzimidazole-Hydrazones | 50 - 256 µg/mL | 50 - 256 µg/mL | 128 - 400 µg/mL | [4][16] |
| 2-Substituted Benzimidazoles | 2 - 50 µg/mL | 16 - >256 µg/mL | 250 - >400 µg/mL | [4][17] |
| Benzimidazole-Triazole Hybrids | 4 - 64 µg/mL | 8 - 128 µg/mL | 0.97 - 128 µg/mL | [18][19] |
Unraveling the Mechanism of Action
The antimicrobial activity of benzimidazole derivatives is believed to be multifactorial, a key reason for their broad-spectrum potential. The hydrazide/hydrazone moiety can further augment these mechanisms.
Caption: Plausible antimicrobial targets of benzimidazole derivatives.
Key Mechanistic Pathways
-
Inhibition of DNA Gyrase: Certain benzimidazole derivatives act as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, recombination, and repair.[20][21] By binding to the enzyme, these compounds prevent the re-ligation of DNA strands, leading to cell death.[21]
-
Disruption of Nucleic Acid Synthesis: Due to their structural analogy to purines, benzimidazoles can act as competitive inhibitors in the biosynthesis of nucleic acids and proteins, thereby halting bacterial growth.[3]
-
Inhibition of Ergosterol Biosynthesis: In fungi, a primary mechanism involves the inhibition of enzymes in the ergosterol biosynthesis pathway, such as 14α-demethylase.[18][22] This disrupts the integrity of the fungal cell membrane, leading to cell lysis.
-
Interference with Cell Wall Synthesis: Some derivatives have been shown to bind to bacterial transpeptidase enzymes, which are critical for the cross-linking of peptidoglycan chains in the bacterial cell wall, leading to cell death.[5]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for optimizing lead compounds into potent drug candidates.
Influence of Substituents on the Benzimidazole Ring
-
Position 2: This is a critical position for modification. The introduction of hydrazide and subsequent hydrazone moieties at C-2 is a proven strategy for generating broad-spectrum antimicrobial activity.[23]
-
Positions 5 and 6: The introduction of electron-withdrawing groups, such as nitro (-NO₂) or halogen (-Cl, -F) atoms, at the 5 and/or 6 positions of the benzimidazole ring often leads to a significant increase in both antibacterial and antifungal activity.[4][18] This is likely due to altered electronic properties that enhance binding to the target site.
Influence of the Arylidene Moiety in Hydrazones
Once the benzimidazole hydrazide precursor is reacted with various aldehydes to form hydrazones, the nature of the substituted phenyl ring (the arylidene part) becomes crucial.
-
Halogen Substituents: Phenyl rings bearing halogen atoms (e.g., p-chloro, p-fluoro) often exhibit enhanced antimicrobial activity.[4]
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring can also increase activity, potentially by providing additional hydrogen bonding opportunities with the target enzyme.[24]
Caption: Key SAR points for benzimidazole hydrazone antimicrobial activity.
Future Perspectives and Conclusion
Benzimidazole hydrazide precursors and their derivatives represent a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and modular nature of these compounds make them ideal for the generation of large, diverse chemical libraries.
-
Future Directions:
-
Hybrid Molecules: The conjugation of the benzimidazole hydrazone scaffold with other known antimicrobial pharmacophores (e.g., triazoles, quinolones) is a promising strategy to develop hybrid agents with dual mechanisms of action.[20][25]
-
High-Throughput and In Silico Screening: The use of automated high-throughput screening technologies and computational methods, such as molecular docking and ADMET prediction, can accelerate the identification and optimization of the most promising candidates.[16][26]
-
Targeting Resistance: Future work should focus on evaluating lead compounds against multidrug-resistant (MDR) clinical isolates to identify agents that can overcome existing resistance mechanisms.[27]
-
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research J. Pharm. and Tech.
-
Özkay, Y., Tunalı, Y., Karaca, H., & Işıkdağ, I. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Archives of Pharmacal Research, 34(9), 1427-1435. [Link]
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024). [Source not explicitly provided in search result].
-
Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., & Cabras, C. A. (2006). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 11(10), 825-838. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Falahati, M., Rokhbakhsh, Z., & Samadi, N. (2011). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Pharmaceutical Research, 10(2), 253-259. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023). ResearchGate. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2025). ResearchGate. [Link]
-
Mohsen, D. H., et al. (2022). Synthesis New Benzimidazole Derivatives as Antibacterial. Journal of Pharmaceutical Negative Results, 13(S03), 893-898. [Link]
- Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. (2022). [Source not explicitly provided in search result].
-
Al-Rimawi, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21375. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor.org. [https://www.impactfactor.org/articles/10.5 impactfactor.org/articles/A-2024-1111/benzimidazoles-in-medicinal-chemistry-current-trends-and-future-opportunities]([Link] impactfactor.org/articles/A-2024-1111/benzimidazoles-in-medicinal-chemistry-current-trends-and-future-opportunities)
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). [Source not explicitly provided in search result].
-
Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Kumar, R., & Chauhan, P. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals, 1(1). [Link]
-
Küçükgüzel, I., et al. (2010). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. European Journal of Medicinal Chemistry, 45(11), 4999-5005. [Link]
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). [Source not explicitly provided in search result].
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. [Link]
-
Kumar, A., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of the Serbian Chemical Society, 86(11), 1145-1156. [Link]
-
El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1429-1438. [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]
-
Nishimoto, A. T., et al. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(4), 2136-2144. [Link]
-
Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. (n.d.). ResearchGate. [Link]
-
Kim, C. (2024). Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(2). [Link]
-
Argirova, M., et al. (2022). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 12(1), 1-13. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. [Link]
-
Van den Bossche, S., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 12(8), 1269. [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]
- Pérez-Villanueva, J., et al. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. [Source not explicitly provided in search result].
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (2021). Mini-Reviews in Medicinal Chemistry. [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. [Link]
-
Benzimidazole and its derivatives: Recent Advances (2020-2022). (2025). ResearchGate. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1315-S1338. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]
-
Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-(1H-benzoimidazol-2-yl)-benzoic acid hydrazide (5). (n.d.). ResearchGate. [Link]
Sources
- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 17. rroij.com [rroij.com]
- 18. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. azolifesciences.com [azolifesciences.com]
- 27. mdpi.com [mdpi.com]
The Strategic Role of the Acetohydrazide Linker in Benzimidazole Drug Design: A Technical Blueprint
Introduction: The Benzimidazole Scaffold and Linker Dynamics
In modern medicinal chemistry, the benzimidazole nucleus is a privileged scaffold, structurally analogous to purines, which allows it to readily interact with a diverse array of biological macromolecules[1]. However, the intrinsic bioactivity of the benzimidazole core is often insufficient for high-affinity, target-specific binding. To transform this core into a potent pharmacological agent, structural modularity is required.
This is where the acetohydrazide linker (–CH₂–CO–NH–NH–) becomes critical. By functionalizing the N-1 or C-2 position of the benzimidazole ring with an acetohydrazide moiety, medicinal chemists introduce a highly flexible, hydrogen-bond-rich spacer[2]. This linker not only bridges the hydrophobic core with terminal pharmacophores (such as aryl groups, Schiff bases, or heterocyclic rings) but also actively participates in stabilizing the ligand-receptor complex through critical dipole and hydrogen-bonding interactions[3].
Fig 1. Modular pharmacophore design utilizing the acetohydrazide linker.
Structural and Thermodynamic Rationale
The selection of the acetohydrazide linker is driven by precise thermodynamic and spatial considerations:
-
Conformational Flexibility: The sp³ hybridized methylene carbon (–CH₂–) allows the terminal pharmacophore to rotate and adopt the most thermodynamically stable conformation within a target enzyme's binding pocket[4].
-
Hydrogen Bonding Network: The amide carbonyl (C=O) acts as a strong hydrogen-bond acceptor, while the adjacent secondary amines (–NH–NH–) serve as potent hydrogen-bond donors. This is particularly crucial in kinase inhibition (e.g., EGFR), where the linker mimics the hydrogen-bonding pattern of ATP in the hinge region[2].
-
Synthetic Versatility: The terminal primary amine of the hydrazide is highly nucleophilic due to the alpha-effect, making it an ideal anchor for synthesizing Schiff bases (hydrazones) or cyclizing into 1,3,4-oxadiazoles and triazoles.
Synthetic Methodologies: A Self-Validating Protocol
To ensure high yields and structural integrity, the synthesis of benzimidazole acetohydrazides must follow a strictly controlled, multi-step pathway. The following protocols detail the causality behind each chemical intervention[2],[5],.
Step 1: N-Alkylation to Form the Ester Intermediate
Objective: Attach a reactive spacer to the N-1 position of the benzimidazole core.
-
Procedure: Dissolve the benzimidazole derivative (1 eq) in dry acetone. Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes. Dropwise, add ethyl chloroacetate (1.2 eq) and reflux the mixture.
-
Causality & Mechanism: K₂CO₃ acts as a mild base to deprotonate the acidic N-H of the benzimidazole, generating a strong nucleophile. Dry acetone is chosen as a polar aprotic solvent because it accelerates the Sₙ2 displacement of the chloride ion without solvating the nucleophile.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. IR spectroscopy should confirm the appearance of a strong ester C=O stretching band at ~1735 cm⁻¹.
Step 2: Hydrazinolysis to Yield the Acetohydrazide
Objective: Convert the ester into the highly reactive acetohydrazide linker.
-
Procedure: Dissolve the ester intermediate in absolute ethanol. Add an excess of hydrazine hydrate (80%, 3-5 eq) and reflux for 4-6 hours. Cool the mixture to precipitate the product, filter, and recrystallize from ethanol.
-
Causality & Mechanism: Hydrazine is a potent nucleophile due to the repulsion between adjacent lone pairs (the alpha-effect). It selectively attacks the ester carbonyl. Absolute ethanol is strictly used to prevent the competitive hydrolysis of the ester back into a carboxylic acid, which would occur in aqueous environments.
-
Self-Validation: TLC will show a shift to a highly polar spot (due to the new –NH₂ group). FTIR validation is critical: the ester C=O stretch (~1735 cm⁻¹) must disappear, replaced by an amide C=O stretch (~1650–1680 cm⁻¹) and distinct N-H stretching bands (~3200–3350 cm⁻¹).
Step 3: Condensation to Form Hydrazones (Schiff Bases)
Objective: Attach the terminal pharmacophore.
-
Procedure: Mix the acetohydrazide (1 eq) and an aromatic aldehyde (1 eq) in absolute ethanol. Add 2-3 drops of glacial acetic acid or 37% HCl as a catalyst. Reflux for 1-3 hours[2],[5].
-
Causality & Mechanism: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the terminal amine of the hydrazide. The pH must be carefully controlled; too much acid will protonate the hydrazide amine, rendering it non-nucleophilic and halting the reaction.
-
Self-Validation: ¹H-NMR is the gold standard here. The appearance of a sharp singlet at ~8.0–8.5 ppm confirms the formation of the imine proton (–N=CH–)[5].
Fig 2. Step-by-step synthetic workflow for benzimidazole acetohydrazides.
Pharmacological Landscape & SAR Insights
The functionalization of benzimidazoles via an acetohydrazide linker has yielded significant breakthroughs across multiple therapeutic areas.
Neuroprotection: Dual MAO/AChE Inhibition
In the pursuit of multi-target-directed ligands (MTDLs) for Alzheimer's and Parkinson's diseases, the acetohydrazide linker provides the exact spatial geometry needed to span complex enzyme active sites. Recent studies demonstrate that benzimidazole-derived carbohydrazones act as potent dual inhibitors of Monoamine Oxidases (MAO-A/B) and Acetylcholinesterase (AChE)[4]. The linker allows the benzimidazole core to anchor in the hydrophobic pocket of MAO, while the terminal phenolic rings interact with the catalytic triad of AChE.
Oncology: Kinase and Peptidase Inhibition
The acetohydrazide moiety is highly effective in designing Epidermal Growth Factor Receptor (EGFR) inhibitors. The linker mimics the interactions of endogenous substrates within the kinase domain, disrupting the phosphorylation cascade responsible for tumor proliferation[2]. Furthermore, specific benzimidazole acetohydrazide derivatives have shown remarkable efficacy as Prolyl Oligopeptidase (POP) inhibitors, an emerging target in both oncology and cognitive disorders[1].
Antimicrobial and Antifungal Activity
The incorporation of the acetohydrazide-hydrazone linkage drastically enhances the lipophilicity and cell-wall penetration of the drug. Derivatives combining an N-benzylidene acetohydrazide moiety with a benzimidazole core have exhibited outstanding antifungal activity against Candida albicans and Cryptococcus neoformans, often rivaling standard therapeutics like fluconazole[3]. The mechanism involves the inhibition of lanosterol 14α-demethylase, where the linker facilitates coordination with the heme iron of the enzyme.
Fig 3. Multi-target pharmacological pathways of acetohydrazide derivatives.
Quantitative Efficacy Data
The table below summarizes the in vitro pharmacological efficacy of various benzimidazole-acetohydrazide derivatives across different biological targets, highlighting the versatility of the scaffold.
| Compound Class / Derivative | Target / Assay | Efficacy Metric (IC₅₀ / MIC) | Reference |
| Compound 12 (Carbohydrazone) | MAO-A Inhibition | IC₅₀ = 0.067 ± 0.018 µM | 4[4] |
| Compound 12 (Carbohydrazone) | MAO-B Inhibition | IC₅₀ = 0.029 ± 0.005 µM | 4[4] |
| Compound 12 (Carbohydrazone) | AChE Inhibition | IC₅₀ = 1.37 ± 0.026 µM | 4[4] |
| Compound 16 (Acetohydrazide) | Prolyl Oligopeptidase (POP) | IC₅₀ = 3.61 ± 0.15 µM | 1[1] |
| Compound IX (Hybrid Schiff Base) | Candida albicans (Antifungal) | MIC = 6.25 µg/mL | 3[3] |
Conclusion
The acetohydrazide linker is far more than a passive structural bridge in benzimidazole drug design; it is an active participant in pharmacodynamic binding and pharmacokinetic profiling. By providing a flexible, hydrogen-bond-capable spacer, it allows medicinal chemists to synthesize highly specific Schiff bases, oxadiazoles, and triazoles that target complex pathologies ranging from neurodegeneration to invasive fungal infections. Mastery of the synthetic causality—specifically the thermodynamic control of N-alkylation and hydrazinolysis—ensures the reliable generation of these high-value therapeutic candidates.
References
-
Title: Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents Source: Scholars Research Library URL: [Link]
-
Title: Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview Source: MDPI Pharmaceuticals URL: [Link]
-
Title: Novel Benzimidazole Derivatives as Effective Inhibitors of Prolyl Oligopeptidase: Synthesis, in Vitro and in Silico Analysis Source: Taylor & Francis URL: [Link]
-
Title: Benzimidazole-derived carbohydrazones as dual monoamine oxidases and acetylcholinesterase inhibitors: design, synthesis, and evaluation Source: Taylor & Francis URL: [Link]
-
Title: Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics Source: PMC / NIH URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Synthesis, Mechanistic Insights, and Biological Evaluation of Schiff Bases Derived from 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Executive Summary
The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, structurally analogous to purine nucleotides, allowing it to interact seamlessly with various biological macromolecules. Among its functionalized derivatives, the Schiff bases (hydrazones) derived from 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide have emerged as highly potent intermediates and active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth analysis of the synthesis, structural optimization, and biological evaluation of these Schiff bases. By detailing the causality behind specific synthetic protocols and summarizing structure-activity relationship (SAR) data, this whitepaper serves as a comprehensive resource for researchers and drug development professionals aiming to leverage the benzimidazole-acetohydrazide core for novel antimicrobial, antioxidant, and anticancer therapeutics[1][2].
Chemical Synthesis Workflow
The synthesis of Schiff bases from 2-methyl-1H-benzimidazole is a highly efficient, three-step linear sequence. The process relies on nucleophilic substitution followed by hydrazinolysis and subsequent acid-catalyzed condensation[2][3][4].
Fig 1: Three-step synthesis workflow of benzimidazole-derived Schiff bases.
Detailed Experimental Protocols & Mechanistic Causality
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale dictating the choice of reagents and conditions.
Step 1: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
Objective: N-alkylation of the benzimidazole ring. Protocol:
-
Dissolve 2-methyl-1H-benzimidazole (0.01 mol) in 20 mL of dry acetone[4].
-
Add anhydrous potassium carbonate (
) (2.0 g) to the solution and stir for 10 minutes[2]. -
Add ethyl chloroacetate (0.01 mol) dropwise over 10 minutes while maintaining continuous stirring[2][4].
-
Reflux the mixture for 8–10 hours. Monitor reaction completion via TLC (Ethanol:Chloroform, 1:4)[2].
-
Filter the hot mixture to remove inorganic salts, evaporate the solvent, and recrystallize the crude product from ethanol[2].
Mechanistic Causality: Anhydrous
Step 2: Synthesis of this compound
Objective: Hydrazinolysis of the ester intermediate. Protocol:
-
Dissolve the ethyl (2-methyl-1H-benzimidazol-1-yl)acetate (0.01 mol) in 20 mL of absolute ethanol[2].
-
Add hydrazine hydrate (80%, 0.02 mol) to the solution[2].
-
Reflux the reaction mixture for 7 hours[2].
-
Cool the mixture to room temperature. Filter the resulting solid precipitate, wash with cold water, and dry[2]. Recrystallize from ethanol.
Mechanistic Causality: Hydrazine hydrate acts as a potent binucleophile. The use of absolute ethanol ensures the solubility of the ester while preventing competitive hydrolysis that would occur in an aqueous medium. The excess of hydrazine (1:2 molar ratio) drives the equilibrium forward, displacing the ethoxy group to form the key acetohydrazide intermediate[2][3].
Step 3: Condensation to Form Schiff Bases (Hydrazones)
Objective: Formation of the imine (Schiff base) linkage. Protocol:
-
Mix this compound (0.01 mol) and a substituted aromatic aldehyde (e.g., salicylaldehyde) (0.01 mol) in 20 mL of absolute ethanol[2][5].
-
Add 2–3 drops of glacial acetic acid as a catalyst[2].
-
Reflux the mixture on a water bath for 7 hours[2].
-
Pour the completed reaction mixture into ice-cold water. Filter the precipitated solid, wash with ice water, and recrystallize from absolute ethanol[2].
Mechanistic Causality: The reaction is a classic nucleophilic addition-elimination. Glacial acetic acid is critical; it protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity. This facilitates the nucleophilic attack by the primary amine of the hydrazide. The subsequent elimination of water forms the stable
Biological Activity Profiles & Structure-Activity Relationship (SAR)
Schiff bases derived from this specific benzimidazole core exhibit a broad spectrum of biological activities. The hydrazone linkage (
Antimicrobial & Antioxidant Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies reveal that the hydrophobic parameter (ClogP), aqueous solubility (LogS), and topological polar surface area heavily dictate the antibacterial efficacy of these compounds[5]. The lipophilic nature of the benzimidazole ring allows for efficient penetration through the bacterial cell membrane, while the hydrazone moiety interacts with intracellular targets.
Table 1: In vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC, mg/L) Data summarized from literature evaluating hydrazone derivatives against plant and human pathogens[5].
| Compound Derivative (Aldehyde Used) | A. tumefaciens | E. carotovora | C. fascians | P. solanacearum |
| Salicylaldehyde (Compound 4) | 20 | 25 | 35 | 30 |
| Benzaldehyde | 45 | 50 | >50 | 45 |
| 4-Chlorobenzaldehyde | 30 | 35 | 40 | 35 |
| 4-Methoxybenzaldehyde | 40 | 45 | >50 | 50 |
SAR Insight: The salicylaldehyde derivative demonstrates the highest potency (lowest MIC values). The presence of the ortho-hydroxyl group on the phenyl ring allows for intramolecular hydrogen bonding, stabilizing the molecule and potentially chelating essential metal ions required for bacterial metalloenzymes[5].
Anticancer Applications
Beyond direct antimicrobial activity, the acetohydrazide intermediate and its Schiff bases are vital precursors for cyclization into 1,3,4-oxadiazoles using phosphorus oxychloride (
Fig 2: Proposed mechanistic pathways for the biological activity of Benzimidazole Schiff bases.
Conclusion
The this compound scaffold represents a highly versatile building block in modern medicinal chemistry. By strategically condensing this intermediate with various substituted aldehydes, researchers can synthesize a library of Schiff bases with tunable lipophilicity and electronic properties. The self-validating synthetic protocols provided herein ensure high-yield generation of these compounds, paving the way for advanced biological screening and the development of next-generation antimicrobial and antineoplastic agents.
References
1.[3] Synthesis, Physicochemical Properties and Antimicrobial Activity of Some New Benzimidazole Derivatives. ResearchGate. Available at:[Link] 2.[6] Multistep synthesis of 1-[{(5-alkenyl/hydroxyalkenylsubstituted)-1,3,4-oxadiazol-2-yl}-methyl]-2-methyl-1H-benzimidazole series and in vitro anticancer screening, SAR studies. ResearchGate. Available at:[Link] 3.[1] Synthesis and antimicrobial evaluation of thioglucosides and acyclic C-nucleosides of 2-methylbenzimidazole. Der Pharma Chemica. Available at:[Link] 4.[5] Synthesis and antimicrobial evaluation of thioglucosides and acyclic C-nucleosides of 2-methylbenzimidazole. ResearchGate. Available at:[Link] 5.[2] Design and Synthesis of Novel 2-Methyl Benzimidazole Bearing Thiazolidin-4-One Derivatives as Anti-Diabetic Agents. Human Journals. Available at:[Link] 6.[4] Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. NIH / PMC. Available at:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocolfor 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Technical Application Note: Scalable Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Executive Summary
This application note details the optimized synthesis protocol for This compound , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. The benzimidazole moiety mimics the purine nucleobase, allowing for specific intercalation with biological targets, while the acetohydrazide tail provides a versatile "chemical handle" for further Schiff base condensation or cyclization into oxadiazoles and thiadiazoles.
This guide moves beyond standard textbook descriptions, offering a field-tested, three-step linear synthesis designed for reproducibility and scalability. It emphasizes critical process parameters (CPPs) such as moisture control during alkylation and thermal regulation during hydrazinolysis to maximize yield and purity.
Strategic Retrosynthesis & Pathway
The synthesis is designed via a disconnection approach, isolating the stable 2-methylbenzimidazole core before attaching the reactive ester linker. This modularity allows for intermediate quality control (QC), preventing impurity carryover.
The Pathway:
-
Core Formation: Condensation of o-phenylenediamine with acetic acid.[1]
-
N-Alkylation: Nucleophilic substitution using ethyl chloroacetate.
-
Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate.
Figure 1: Linear synthetic pathway for the target hydrazide.[2] The modular approach ensures high purity at each isolation step.
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Methylbenzimidazole (The Core)
Rationale: The Phillips condensation is robust, but controlling the pH during workup is critical to maximize precipitation of the free base.
Reagents:
-
o-Phenylenediamine (OPD): 0.10 mol (10.8 g)
-
Glacial Acetic Acid: 30 mL (Excess, acts as solvent and reagent)
-
Ammonia solution (conc.) or 10% NaOH
Protocol:
-
Charge: In a 250 mL Round Bottom Flask (RBF), dissolve 10.8 g of OPD in 30 mL of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 4 hours.
-
Scientist's Note: Monitor by TLC (Ethyl Acetate:Hexane 3:1).[1] The disappearance of the OPD spot indicates completion.
-
-
Quench: Cool the mixture to room temperature. Pour slowly into 200 mL of crushed ice/water with stirring.
-
Neutralization: Basify the solution to pH 8–9 using conc. ammonia or 10% NaOH.
-
Critical Step: Add base dropwise. The product precipitates as a bulky white/pale-pink solid. Rapid addition can trap impurities.
-
-
Isolation: Filter the solid, wash with ice-cold water (3 x 50 mL).
-
Purification: Recrystallize from hot water or ethanol.
-
Yield: ~65–75%
-
Melting Point: 175–177°C [1].[1]
-
Phase 2: N-Alkylation (The Linker Attachment)
Rationale: Using anhydrous
Reagents:
-
2-Methylbenzimidazole (Intermediate 1): 0.05 mol (6.6 g)
-
Ethyl chloroacetate: 0.055 mol (6.0 mL)
-
Potassium Carbonate (
, anhydrous): 0.10 mol (13.8 g) -
Acetone (Dry): 100 mL
Protocol:
-
Activation: In a 250 mL RBF, suspend 6.6 g of 2-methylbenzimidazole and 13.8 g of anhydrous
in 100 mL dry acetone. Stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Add 6.0 mL of ethyl chloroacetate dropwise over 10 minutes.
-
Reaction: Reflux the mixture for 10–12 hours.
-
Scientist's Note: The solution will turn cloudy as KCl forms.
-
-
Workup: Filter the hot reaction mixture to remove inorganic salts (
, KCl). Wash the filter cake with warm acetone. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.
-
Purification: Recrystallize from ethanol.
-
Yield: ~70–80%
-
Melting Point: 105–108°C [2].
-
Identity: IR will show a strong ester carbonyl stretch at ~1730
.
-
Phase 3: Hydrazinolysis (Functionalization)
Rationale: This step converts the ester to the hydrazide. Hydrazine is a potent nucleophile, but it is also a reducing agent and toxic. Use a fume hood and excess hydrazine to drive the equilibrium.
Reagents:
-
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate (Intermediate 2): 0.01 mol (2.18 g)
-
Hydrazine Hydrate (99%): 0.05 mol (2.5 mL, 5 eq)
-
Ethanol (Absolute): 30 mL
Protocol:
-
Dissolution: Dissolve 2.18 g of the ester in 30 mL of absolute ethanol in a 100 mL RBF.
-
Addition: Add 2.5 mL of hydrazine hydrate.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Visual Cue: The product often starts to precipitate as a white solid directly from the hot solution or upon cooling.
-
-
Isolation: Cool the mixture to 0°C in an ice bath for 1 hour. Filter the precipitate.[3][4][5]
-
Wash: Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted hydrazine.
-
Drying: Dry in a vacuum oven at 50°C.
-
Yield: ~60–70%
-
Melting Point: 315°C (Decomposes) [3].[6] Note: High MP is characteristic of the strong intermolecular H-bonding network.
-
Analytical Validation (QC Data)
To confirm the identity of the final product, compare experimental data against these standard values.
| Parameter | Expected Value | Interpretation |
| Physical State | White to off-white crystalline powder | High purity; color indicates oxidation if pink/brown. |
| Melting Point | 313–315°C | Sharp range indicates pure compound. |
| IR (KBr) | 3328, 3047 | Confirming hydrazide amine presence. |
| IR (KBr) | 1681 | Shifted from 1730 (ester) to 1680 (amide). |
| 1H NMR (DMSO-d6) | Methyl group on benzimidazole ring. | |
| 1H NMR (DMSO-d6) | Methylene linker. | |
| 1H NMR (DMSO-d6) | Hydrazide terminal amines ( | |
| 1H NMR (DMSO-d6) | Amide NH ( |
Troubleshooting & Optimization Logic
Issue: Low Yield in Step 2 (Alkylation)
-
Cause: Moisture in the solvent or "caking" of the base.
-
Fix: Use freshly dried acetone (over molecular sieves). Ensure
is finely powdered, not granular, to increase surface area.
Issue: Sticky Product in Step 3
-
Cause: Incomplete reaction or excess hydrazine trapped in the lattice.
-
Fix: Recrystallize from Ethanol:DMF (1:1) if the solid is amorphous. Ensure the wash ethanol is ice-cold to prevent dissolving the product.
Mechanism of Hydrazinolysis: The reaction proceeds via a nucleophilic acyl substitution. The hydrazine nitrogen attacks the ester carbonyl carbon, forming a tetrahedral intermediate, which collapses to expel ethoxide and form the hydrazide.
Figure 2: Simplified mechanistic flow of the hydrazinolysis step.
Safety & Handling (HSE)
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage. Protocol: Handle only in a fume hood with butyl rubber gloves. Neutralize waste hydrazine with dilute hypochlorite solution before disposal.
-
Ethyl Chloroacetate: A potent lachrymator (tear gas agent). Protocol: Open containers only in the hood.
-
Benzimidazoles: Many derivatives are bioactive.[1][2][7] Treat all solids as potential pharmacological agents and avoid dust inhalation.
References
-
Synthesis of 2-methylbenzimidazole: Poddar, S. K., et al. "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole..."[1] Dhaka Univ. J. Pharm.[1] Sci., 2016.
-
N-Alkylation Protocol: Tahlan, S., et al. "Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives." ChemistrySelect, 2022. (Contextual match for conditions).
-
Hydrazide Characterization & MP: Desai, N. C., et al. "Synthesis and antimicrobial screening of some new benzimidazole derivatives."[2] Medicinal Chemistry Research, cited via Arabian Journal of Chemistry context. Verified MP ~315°C.
Sources
- 1. banglajol.info [banglajol.info]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
Application Note: Optimized Reaction Conditions for the Synthesis of Benzimidazole Acetohydrazide Schiff Bases
Executive Summary
Benzimidazole derivatives represent a privileged class of heterocyclic pharmacophores in drug discovery, exhibiting potent multi-kinase inhibition (e.g., EGFR and HER2), as well as broad-spectrum antimicrobial and anticancer properties[1]. Functionalizing the benzimidazole core via an acetohydrazide linker to form Schiff bases (azomethines) significantly enhances molecular flexibility, lipophilicity, and target binding affinity[2].
This application note provides an in-depth, self-validating protocol for the three-step synthesis of benzimidazole acetohydrazide Schiff bases. By comparing conventional reflux methods with Microwave-Assisted Organic Synthesis (MAOS), this guide empowers researchers to optimize reaction times, improve yields, and ensure high-fidelity intermediate validation[3].
Mechanistic Rationale & Synthetic Strategy
The synthesis of benzimidazole Schiff bases relies on a robust, sequential three-step pathway. Understanding the chemical causality behind each step is critical for troubleshooting and scaling:
-
N-Alkylation: The synthesis begins with the deprotonation of the acidic secondary amine (N-H) of the benzimidazole ring. A mild base is required to generate a nucleophilic nitrogen anion without hydrolyzing the electrophile. Subsequent nucleophilic attack on ethyl chloroacetate yields the ester intermediate[2].
-
Hydrazinolysis: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine is uniquely suited for this due to the
-effect —the repulsion between adjacent lone pairs on the nitrogen atoms makes it an exceptionally potent nucleophile, driving the equilibrium toward the acetohydrazide. -
Schiff Base Condensation: The primary amine of the acetohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. This step requires precise acid catalysis to protonate the carbonyl oxygen (increasing electrophilicity) without fully protonating the nucleophilic hydrazine group, which would stall the reaction[1][4].
Synthetic Workflow
Mechanistic pathway for synthesizing benzimidazole acetohydrazide Schiff bases.
Reaction Conditions & Quantitative Optimization
Recent advancements in green chemistry highlight Microwave-Assisted Organic Synthesis (MAOS) as a superior alternative to conventional heating[3]. MAOS provides uniform internal heating, which drastically accelerates the condensation and cyclization steps while minimizing thermal degradation byproducts.
Table 1: Quantitative Comparison of Conventional Heating vs. Microwave Irradiation
| Reaction Step | Method | Catalyst / Base | Temp / Power | Time | Yield (%) |
| N-Alkylation | Conventional | Reflux (78 °C) | 12–15 h | 55–65% | |
| N-Alkylation | Microwave | Medium Power | 6–8 min | 70–75% | |
| Hydrazinolysis | Conventional | None | Reflux (78 °C) | 8–12 h | 60–70% |
| Hydrazinolysis | Microwave | None | Medium Power | 6–9 min | 78–85% |
| Condensation | Conventional | Glacial Acetic Acid | Reflux (78 °C) | 4–6 h | 65–80% |
| Condensation | Microwave | Glacial Acetic Acid | Medium Power | 4–10 min | 80–92% |
(Data aggregated from optimized reaction parameters reported in literature[3])
Detailed Experimental Protocols
Note: The following methodologies are engineered as self-validating systems. Do not proceed to the next step without confirming intermediate purity via the listed analytical checkpoints.
Step 1: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-1-yl)acetate
-
Causality: Potassium carbonate (
) is utilized because it is a mild, non-nucleophilic base. It efficiently deprotonates the benzimidazole N-H without causing competitive hydrolysis of the ethyl chloroacetate ester. -
Procedure:
-
Suspend 0.05 mol of benzimidazole and 0.029 mol of anhydrous
in 30 mL of absolute ethanol (or dry acetone). -
Add 0.04 mol of ethyl chloroacetate dropwise to the suspension to safely manage the exothermic alkylation[4].
-
Reaction: Reflux the mixture for 12–15 hours (or subject to microwave irradiation at medium power for 6–8 minutes).
-
Pour the mixture onto crushed ice. Filter the resulting precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol.
-
-
Validation Checkpoint: Perform TLC (Ethyl acetate:Hexane 3:1). IR spectroscopy must confirm a strong ester
stretching band at ~1740–1772 and the complete disappearance of the secondary amine N-H stretch (~3400 )[2].
Step 2: Synthesis of 2-(1H-benzo[d]imidazol-1-yl)acetohydrazide
-
Causality: An excess of hydrazine hydrate is critical. While the
-effect makes hydrazine highly reactive, an excess prevents the newly formed mono-hydrazide from acting as a nucleophile against unreacted ester, which would yield unwanted diacylhydrazine dimers[2]. -
Procedure:
-
Dissolve 0.01 mol of the ethyl ester intermediate in 15 mL of absolute ethanol.
-
Add an excess (0.05 mol, ~5 mL of 80% solution) of hydrazine hydrate.
-
Reaction: Reflux the mixture for 8–12 hours (or microwave irradiate at medium power for 6–9 minutes).
-
Cool the mixture and pour it into ice-cold water. Collect the precipitate by vacuum filtration, dry in an oven, and recrystallize from hot ethanol.
-
-
Validation Checkpoint: IR spectroscopy must confirm the shift of the
band from ~1740 (ester) to ~1680 (amide). Look for the appearance of new primary and secondary N-H stretching bands at 3200–3475 [2].
Step 3: Synthesis of the Schiff Base (Target Pharmacophore)
-
Causality: Glacial acetic acid acts as a highly specific catalyst. It provides the exact protonation state required to activate the aldehyde carbonyl oxygen, making it highly electrophilic, without dropping the pH so low that the nucleophilic hydrazine amine becomes protonated and deactivated[1].
-
Procedure:
-
Dissolve 0.01 mol of the benzimidazole acetohydrazide in 20 mL of absolute ethanol[2].
-
Add 0.01 mol of the desired substituted aromatic aldehyde (e.g., p-methoxybenzaldehyde or o-chlorobenzaldehyde)[2].
-
Add 2–3 drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Reflux for 4–6 hours (or microwave irradiate for 4–10 minutes).
-
Cool the reaction mixture to room temperature. If the Schiff base does not precipitate spontaneously, concentrate the solvent under reduced pressure or pour into ice water. Filter, wash with cold ethanol, and recrystallize.
-
-
Validation Checkpoint:
-NMR is the definitive validation tool here. Confirm the disappearance of the primary protons and the emergence of a highly deshielded azomethine proton ( ) singlet between 8.0–8.5 ppm[5]. IR should show a distinct imine stretch at 1600–1664 [2].
References
1.[2] EVALUATION AND CHARACTERISATION OF ANTIBACTERIAL POTENTIAL OF NOVEL SCHIFF BASES OF BENZIMIDAZOLE - ResearchGate. 2 2.[1] Design, Synthesis, and Mechanistic Evaluation of Novel Benzimidazole-Hydrazone Compounds as Dual Inhibitors of EGFR and HER2: Promising Candidates for Anticancer Therapy - ResearchGate. 1 3.[4] Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC. 4 4.[5] Synthesis, Characterization and In Vitro Evaluation for Antimicrobial and Anthelmintic Activity of Novel Benzimidazole Substituted 1,3,4-Thiadiazole Schiff's Bases - FABAD.5 5. Microwave-assisted synthesis and characterization of bioactive Benzimidazole-Oxadiazole Hybrids - International Journal of Advanced Chemistry Research. 6.[3] New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - ACS Omega.3
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Microwave-Assisted Synthesis of 2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide Derivatives
Executive Summary & Chemical Context
The benzimidazole scaffold, particularly when functionalized at the N1 and C2 positions, is a highly privileged pharmacophore in modern drug discovery, exhibiting profound antimicrobial, analgesic, and antiproliferative activities[1]. The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide serves as a critical gateway to a vast library of bioactive derivatives, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles[2][3].
Historically, the synthesis of these acetohydrazide intermediates via conventional thermal reflux has been bottlenecked by extended reaction times (often 8–12 hours), thermal degradation of sensitive intermediates, and moderate yields[4]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), researchers can exploit dielectric heating to directly activate polar molecules and intermediates. This application note details a field-proven, self-validating MAOS workflow that accelerates the synthetic timeline from hours to minutes while significantly enhancing yield and purity.
Mechanistic Rationale & Pathway Dynamics
The synthetic journey from 2-methyl-1H-benzimidazole to complex heterocyclic derivatives relies on three fundamental transformations. Understanding the physical chemistry of these steps under microwave irradiation is crucial for protocol optimization.
-
N-Alkylation (
Mechanism): The pathway initiates with the deprotonation of the acidic secondary amine of 2-methyl-1H-benzimidazole using a mild, heterogeneous base (anhydrous ). The resulting nucleophile attacks ethyl chloroacetate. Microwave irradiation rapidly overcomes the activation barrier, driving the reaction to completion before competing N,N-dialkylation or hydrolysis can occur[3]. -
Hydrazinolysis (Nucleophilic Acyl Substitution): The resulting ethyl ester is reacted with hydrazine hydrate. Hydrazine is a potent
-effect nucleophile. Under dielectric heating, the polar ethanol solvent (high loss tangent) rapidly transfers energy to the system, facilitating the expulsion of the ethoxy leaving group to form the acetohydrazide[4]. -
Divergent Derivatization: The terminal primary amine of the acetohydrazide acts as a versatile nucleophile, ready to condense with aromatic aldehydes to form imine linkages (Schiff bases) or undergo cyclocondensation with carbon disulfide (
) or carboxylic acids to form rigid oxadiazole/triazole rings[3].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Fig 1: Microwave-assisted synthetic pathway for benzimidazole derivatives.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes specific visual or analytical checkpoints to ensure the reaction has proceeded correctly before advancing to the next stage, minimizing wasted resources.
Protocol A: Microwave Synthesis of Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate
-
Expertise & Causality: Acetone is selected as the solvent because it is polar aprotic; it poorly absorbs microwave energy itself but excellently solvates the polar transition state of the
reaction, allowing the microwave energy to directly heat the reacting species rather than just the bulk solvent. Anhydrous is used instead of NaOH to prevent the premature hydrolysis of the ethyl chloroacetate reagent. -
Step-by-Step Method:
-
In a 30 mL microwave-safe quartz or heavy-walled glass vessel, suspend 2-methyl-1H-benzimidazole (10 mmol) and finely powdered anhydrous
(15 mmol) in 15 mL of dry acetone. -
Add ethyl chloroacetate (12 mmol) dropwise to the suspension.
-
Seal the vessel with a Teflon cap equipped with a pressure sensor.
-
Irradiate in a dedicated microwave synthesizer set to 80 °C, 100 W for 10 minutes with active cooling enabled to maintain temperature control.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the starting material spot confirms completion.
-
Workup: Filter the warm mixture to remove inorganic salts (
and unreacted ). Concentrate the filtrate under reduced pressure and pour the residue into 50 mL of crushed ice. -
Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry to afford the intermediate ester.
-
Protocol B: Hydrazinolysis to this compound
-
Expertise & Causality: Absolute ethanol is used here due to its excellent microwave absorbing properties, allowing the system to reach the target temperature almost instantaneously. A 5-fold excess of hydrazine hydrate is strictly required; using stoichiometric amounts will lead to the formation of symmetric, inactive diacylhydrazines.
-
Step-by-Step Method:
-
Transfer the ester intermediate (5 mmol) into a clean microwave vessel and dissolve in 10 mL of absolute ethanol.
-
Add hydrazine hydrate (80% aqueous solution, 25 mmol).
-
Seal the vessel and irradiate at 100 °C, 150 W for 5 minutes .
-
Validation Checkpoint: TLC (Chloroform:Methanol 9:1) should reveal a highly polar spot near the baseline, distinct from the faster-moving ester.
-
Workup: Cool the vessel rapidly to room temperature using compressed air/nitrogen. Pour the contents into ice water. The acetohydrazide will precipitate as a white/off-white solid. Filter, wash with cold ethanol, and dry.
-
Protocol C: Derivatization into Schiff Bases (Imine Formation)
-
Expertise & Causality: The condensation of the acetohydrazide with an aromatic aldehyde requires mild acid catalysis. Glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazide's terminal amine.
-
Step-by-Step Method:
-
Combine the acetohydrazide (2 mmol) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2 mmol) in 5 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Irradiate at 90 °C, 100 W for 6 minutes [4].
-
Workup: Cool the mixture. The Schiff base typically crystallizes directly from the ethanolic solution upon cooling. Filter and recrystallize from hot ethanol to achieve >98% purity.
-
Fig 2: Self-validating operational logic for MAOS protocols.
Quantitative Data & Method Comparison
The adoption of microwave irradiation provides quantifiable improvements over traditional thermal heating methodologies. The table below summarizes the kinetic and yield advantages observed during the synthesis of the acetohydrazide and its subsequent imine derivatives[4].
| Synthetic Step | Heating Method | Reaction Time | Catalyst / Additive | Average Yield (%) | Purity Profile |
| 1. N-Alkylation (Ester Formation) | Conventional Reflux | 8 - 10 Hours | 65 - 72% | Moderate (Byproducts present) | |
| Microwave (80 °C) | 10 Minutes | 88 - 94% | High (Clean TLC) | ||
| 2. Hydrazinolysis (Hydrazide Formation) | Conventional Reflux | 6 - 8 Hours | None | 70 - 75% | Moderate (Thermal degradation) |
| Microwave (100 °C) | 5 Minutes | None | 92 - 96% | Excellent (>98%) | |
| 3. Schiff Base Condensation | Conventional Reflux | 4 - 6 Hours | Glacial Acetic Acid | 60 - 70% | Moderate |
| Microwave (90 °C) | 6 Minutes | Glacial Acetic Acid | 82 - 92% | High (Direct Crystallization) |
Data synthesis based on comparative studies of benzimidazole derivatives containing imine functions[4].
Conclusion
The microwave-assisted synthesis of this compound and its derivatives represents a paradigm shift in heterocyclic drug discovery. By replacing convective thermal transfer with direct dielectric heating, chemists can bypass the kinetic bottlenecks of conventional reflux. The self-validating protocols outlined in this guide ensure high-fidelity replication, drastically reducing optimization time and providing rapid access to libraries of bioactive benzimidazole-oxadiazole and benzimidazole-triazole hybrids[2].
References
1. Anuradha K Pawar, Nikhil L Khargade and Nazia A Rashidi. "Microwave-assisted synthesis and characterization of bioactive Benzimidazole-Oxadiazole Hybrids". International Journal of Advanced Chemistry Research. URL: [Link] 2.[4] Mentese, E., et al. "Microwave-Assisted Synthesis of Some Benzimidazole Derivatives Containing Imine Function". DergiPark. URL: [Link] 3.[5] Mentese, E., et al. "Microwave-Assisted Synthesis of Some New Benzimidazole Derivatives with their Antimicrobial Activity". Bentham Science Publishers. URL: [Link] 4.[2] Mentese, E., et al. "Microwave-Assisted Synthesis of Some New Benzimidazole Derivatives with their Antimicrobial Activity". EurekaSelect. URL:[Link] 5.[1] Ramjith U S, et al. "MICROWAVE ASSISTED SYNTHESIS OF BENZIMIDAZOLE THIAZINE DERIVATIVES". ResearchGate. URL: [Link] 6.[3] "Synthesis, Physicochemical Properties and Antimicrobial Activity of Some New Benzimidazole Derivatives". ResearchGate. URL:[Link]
Sources
Application Notes & Protocols: Synthesis and Evaluation of Metal Complexes with 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzimidazole Scaffolds in Metallodrug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3] The therapeutic potential of benzimidazole derivatives can be significantly enhanced through coordination with transition metal ions.[4][5] Metal complexation can modulate the compound's pharmacokinetic and pharmacodynamic properties, often leading to increased efficacy compared to the free ligand.[6][7] This phenomenon is attributed to factors such as changes in lipophilicity, which can improve cell membrane penetration, and the metal center's ability to facilitate redox reactions or bind avidly to biological macromolecules like DNA.[8]
This guide focuses on the ligand 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide . This molecule is a particularly compelling candidate for developing novel metallodrugs due to its multiple coordination sites. The hydrazide moiety (-CONHNH₂) and the nitrogen atom of the benzimidazole ring can act as effective chelating agents, forming stable complexes with various metal ions. This document provides detailed, field-proven protocols for the synthesis of this ligand, its subsequent complexation with transition metals, comprehensive characterization techniques, and protocols for evaluating the biological potential of the resulting complexes.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand is a robust two-step process. The underlying principle is the initial N-alkylation of 2-methylbenzimidazole to introduce an ester functional group, which is then converted to the desired hydrazide via hydrazinolysis.
Step 1.1: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate
This initial step involves the nucleophilic substitution reaction where the deprotonated nitrogen of 2-methylbenzimidazole attacks the electrophilic carbon of ethyl chloroacetate. Sodium bicarbonate is used as a mild base to facilitate the reaction without promoting unwanted side reactions.
Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-methylbenzimidazole (e.g., 10 mmol, 1.32 g) in 50 mL of acetone with continuous stirring.
-
Addition of Reactant: To this solution, add ethyl chloroacetate (e.g., 11 mmol, 1.35 g, 1.2 mL).
-
Base Addition: Carefully add sodium bicarbonate (e.g., 12.5 mmol, 1.05 g) to the reaction mixture. The addition of the base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the mixture under reflux for approximately 8-10 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase, such as ethanol:acetone (6:4 v/v).[9]
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (sodium bicarbonate and sodium chloride).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol to yield white or off-white crystals of ethyl (2-methyl-1H-benzimidazol-1-yl)acetate.[9]
Step 1.2: Synthesis of this compound (The Ligand)
Hydrazinolysis is a classic and highly efficient method for converting esters to hydrazides. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon of the ester.
Protocol:
-
Dissolution: Dissolve the synthesized ethyl (2-methyl-1H-benzimidazol-1-yl)acetate (e.g., 8 mmol, 1.76 g) in 40 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (99%) in excess (e.g., 16 mmol, 0.8 g, ~0.8 mL) to the solution. The use of excess hydrazine ensures the complete conversion of the ester.
-
Reflux: Heat the mixture under reflux for 6-8 hours. Monitor the reaction's completion via TLC.[10]
-
Isolation & Purification: Cool the reaction mixture in an ice bath. A white precipitate will form.[9] Filter the solid product, wash it with a small amount of cold ethanol, and dry it under vacuum. The product, this compound, is typically obtained in good yield and purity.[9]
Caption: General experimental workflow for metal complex synthesis.
Part 3: Physicochemical Characterization of Ligand and Complexes
Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized compounds. The following techniques provide complementary information to build a complete structural picture.
Core Analytical Techniques:
-
FT-IR Spectroscopy: This is the primary method to confirm the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequency of the C=O (amide I) and N-H groups of the hydrazide moiety typically shifts to lower wavenumbers. This shift indicates the involvement of the carbonyl oxygen and the terminal amino nitrogen in chelation. Furthermore, the appearance of new, low-frequency bands can be attributed to the formation of M-O and M-N bonds. [11]* ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR provides valuable information. The signal for the labile -NH proton of the hydrazide group often broadens or disappears upon complexation, providing strong evidence of its involvement in bonding. Shifts in the aromatic and methylene protons also confirm the formation of the complex. [12][13]* UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. For instance, Cu(II) complexes often exhibit broad d-d transition bands in the visible region, which are indicative of their coordination environment (e.g., octahedral or square planar). [14]Intense bands in the UV region are typically due to π→π* and n→π* transitions within the ligand, which may shift upon complexation.
-
Molar Conductivity: Measured in a solvent like DMSO or DMF, this helps to determine the electrolytic nature of the complexes. Low conductivity values suggest non-electrolytic complexes, where the anions (e.g., chloride) are coordinated to the metal center. Higher values indicate an ionic nature. [4]* Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed molecular formula of the ligand and its complexes. This is crucial for confirming the stoichiometry.
Summary of Expected Analytical Data
| Technique | Ligand (L) | Metal Complex (e.g., [M(L)₂Cl₂]) | Interpretation of Change |
| FT-IR (cm⁻¹) | ν(N-H) ~3300-3200ν(C=O) ~1680 | Shift to lower frequency | Involvement of N and O atoms in coordination |
| New bands ~590-520 (M-O)New bands ~440-430 (M-N) [11] | Formation of new metal-ligand bonds | ||
| ¹H NMR (ppm) | δ(-NH) ~8.1δ(-NH₂) ~4.2 | Signal broadens or disappears (for diamagnetic metals) | Deprotonation or coordination of the NH group |
| UV-Vis (nm) | π→π, n→π bands | Shifts in ligand bands + new d-d transition bands | Confirmation of coordination and information on geometry |
| Molar Cond. | - | Low value (e.g., < 50 Ω⁻¹cm²mol⁻¹ in DMSO) | Suggests a non-electrolytic nature |
Part 4: Application Protocols for Biological Evaluation
Benzimidazole-based metal complexes are frequently investigated for their potential as anticancer and antimicrobial agents. [3][12][15]The increased lipophilicity and altered geometry upon complexation can enhance their ability to cross cell membranes and interact with intracellular targets.
Protocol 4.1: In Vitro Anticancer Activity – MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, breast cancer) [12][15]* Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
Synthesized metal complexes and free ligand, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well microtiter plates
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds (ligand and metal complexes) and a standard drug (e.g., Cisplatin) in the growth medium. [15]Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4.2: In Vitro Antimicrobial Screening – Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition around a well containing the test substance.
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)
-
Nutrient agar plates
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ampicillin) [1] Procedure:
-
Inoculation: Prepare a bacterial suspension and uniformly spread it over the surface of a nutrient agar plate using a sterile cotton swab.
-
Well Preparation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solutions (at a specific concentration, e.g., 100 µg/mL) into the wells. Also include a well for the standard antibiotic and a negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger diameter indicates greater antimicrobial activity. [1][7]
Caption: Workflow for evaluating the biological activity of synthesized complexes.
References
- Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC.
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies.
- Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs.
- Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. Inonu University.
- Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI.
- Fe(III) and Ni(II) Imidazole-Benzimidazole Mixed-Ligand Complexes: Synthesis, Structural Characterization, Molecular Docking, DFT Studies, and Evaluation of Antimicrobial and Anti-Inflammatory Activities. Dalton Transactions (RSC Publishing).
- Anticancer activity of various transition metal complexes: a review.
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and comput
- Synthesis, Characterization and Antimicrobial activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes.
- Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Scilit.
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- Synthesis, characterization and pharmacological screening of novel benzimidazole deriv
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents.
- Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. PMC.
- Metal Complexes of acetohydrazide Derivative: Characterization, and Antimicrobial Activity Study. Semantic Scholar.
- Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (
- 2-(2-METHYL-1H-BENZIMIDAZOL-1-YL)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE. Sigma-Aldrich.
- Preparation, Characterization of Mixed-Ligand Complexes for Some Divalent Transition Metal Ions Involving Biologically Important.
- Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Redalyc.
- Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities.
- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research.
- New metal complexes of 1H-benzimidazole-2-yl hydrazones: Cytostatic, proapoptotic and modulatory activity on kinase signaling p
- 2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinylnickel complexes: Synthesis, characterization and their ethylene. Comptes Rendus de l'Académie des Sciences.
- Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity.
- Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H- benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research.
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC.
- Spectroscopic characterization of the complexes of 2-(2′-pyridyl)-benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)
- Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer activity of various transition metal complexes: a review | International Journal of Development Research (IJDR) [journalijdr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
Cyclization of2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide into 1,3,4-oxadiazoles
An In-Depth Guide to the Synthesis of 1,3,4-Oxadiazoles from 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry, the benzimidazole and 1,3,4-oxadiazole nuclei are considered "privileged scaffolds." This designation stems from their consistent presence in a wide array of pharmacologically active compounds, attributable to their favorable steric and electronic properties which facilitate interactions with various biological targets.[1][2][3] The benzimidazole ring, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone of numerous approved drugs, valued for its ability to engage in hydrogen bonding and hydrophobic interactions.[2][4] Similarly, the 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[5][6][7]
The strategic chemical linkage of these two scaffolds into a single molecular entity, such as 2-((2-methyl-1H-benzimidazol-1-yl)methyl)-1,3,4-oxadiazole derivatives, creates hybrid molecules with significant therapeutic potential. These compounds have been investigated for a range of biological activities, including potent anticancer and antifungal properties.[2][8] This guide provides a detailed examination of the synthesis of these valuable compounds, focusing on the critical cyclization step of the this compound precursor. We will explore the underlying reaction mechanisms, provide field-tested experimental protocols, and detail the necessary characterization techniques to validate the synthetic outcome.
Underlying Chemical Principles and Reaction Mechanism
The conversion of a hydrazide into a 1,3,4-oxadiazole is fundamentally a dehydrative cyclization reaction. The process involves the reaction of the terminal hydrazide nitrogen with a carbonyl group, followed by the elimination of a water molecule to form the stable five-membered aromatic oxadiazole ring. The most prevalent and efficient method involves reacting the acetohydrazide precursor with various aromatic carboxylic acids in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[9][10][11]
The Role of Phosphorus Oxychloride (POCl₃):
-
Activation of the Carboxylic Acid: POCl₃ first reacts with the carboxylic acid (R-COOH) to form a highly reactive acyl-dichlorophosphate intermediate. This intermediate is a potent electrophile.
-
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the this compound acts as a nucleophile, attacking the activated carbonyl carbon of the acyl-dichlorophosphate.
-
Intermediate Formation: This attack leads to the formation of a diacylhydrazine intermediate.[12]
-
Intramolecular Cyclization and Dehydration: Under the influence of heat and the acidic environment created by POCl₃, the oxygen atom of the newly introduced acyl group is protonated, making it a good leaving group. The lone pair on the adjacent nitrogen atom then facilitates an intramolecular cyclization, and a subsequent dehydration step (loss of H₂O) leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.
This mechanism underscores the critical choice of a powerful dehydrating agent to drive the reaction to completion.
Caption: Key steps in the POCl₃-mediated cyclization mechanism.
Comprehensive Experimental Protocols
This section provides a validated, step-by-step methodology for the synthesis of the target compounds, beginning with the essential precursor.
Part A: Synthesis of Precursor - this compound
The synthesis of the hydrazide precursor is a necessary prerequisite and is typically achieved in two reliable steps.
Step 1: Synthesis of Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate
-
Reagents & Setup: To a solution of 2-methylbenzimidazole (0.1 mol) in dry acetone (150 mL), add anhydrous potassium carbonate (K₂CO₃) (0.15 mol). Stir the suspension vigorously in a round-bottom flask equipped with a reflux condenser.
-
Alkylation: Add ethyl chloroacetate (0.11 mol) dropwise to the suspension.
-
Reaction: Reflux the reaction mixture for 12-16 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl). Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid or oil.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate.
Step 2: Synthesis of this compound
-
Reagents & Setup: Dissolve the purified ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate (0.1 mol) in ethanol (200 mL) in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine hydrate (99%, 0.2 mol) to the solution.
-
Reaction: Reflux the mixture for 8-10 hours. A precipitate will typically form as the reaction proceeds.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure acetohydrazide precursor. The purity should be confirmed by melting point and spectroscopic analysis before proceeding.
Part B: General Protocol for Cyclization into 1,3,4-Oxadiazoles
This protocol describes the conversion of the acetohydrazide into various 5-substituted-1,3,4-oxadiazole derivatives.
-
Reagents & Setup: In a round-bottom flask, create a homogenous mixture of this compound (0.01 mol) and a selected aromatic carboxylic acid (e.g., benzoic acid, 4-chlorobenzoic acid, etc.) (0.01 mol).
-
Cyclizing Agent: Carefully add phosphorus oxychloride (POCl₃) (10 mL) to the mixture in a fume hood. The addition can be exothermic.
-
Reaction: Heat the reaction mixture under reflux at 100-110°C for 5-7 hours. Monitor the reaction's completion using TLC (e.g., with a 1:1 ethyl acetate:hexane mobile phase).[11]
-
Work-up: After cooling, pour the reaction mixture slowly and carefully onto crushed ice with constant stirring. This will hydrolyze the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution until the pH is approximately 7-8. A solid product will precipitate.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the final 2-((2-methyl-1H-benzimidazol-1-yl)methyl)-5-aryl-1,3,4-oxadiazole.
Caption: Overall workflow for the synthesis and validation of benzimidazole-oxadiazole derivatives.
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compounds is paramount. A combination of spectroscopic methods provides a self-validating system for the final product.
| Technique | Precursor (Hydrazide) Observation | Final Product (Oxadiazole) Observation | Rationale |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1660), N-H stretches (3200-3400) | Absence of N-H stretches, C=N stretch (~1610), C-O-C stretch (~1050-1250) | Disappearance of hydrazide functional groups and appearance of characteristic oxadiazole ring vibrations.[11][13][14] |
| ¹H NMR (δ, ppm) | Signals for -NH₂ and -NH protons (may be broad) | Absence of -NH₂/-NH signals, characteristic signals for the benzimidazole and new aryl group protons | Confirms the loss of hydrazide protons and successful incorporation of the new aromatic ring.[11] |
| ¹³C NMR (δ, ppm) | Carbonyl carbon signal (~170) | Two characteristic low-field signals for the C2 and C5 carbons of the oxadiazole ring (~160-165) | Direct evidence of the carbon framework of the newly formed heterocyclic ring.[15] |
| Mass Spec. | Molecular ion peak corresponding to the hydrazide formula | Molecular ion peak corresponding to the final product's formula | Unambiguously confirms the molecular weight of the target compound.[8] |
Conclusion and Future Directions
The cyclization of this compound is a robust and versatile method for synthesizing novel benzimidazole-oxadiazole hybrids. The use of phosphorus oxychloride provides an efficient pathway for the dehydrative cyclization with a variety of aromatic carboxylic acids, allowing for the creation of a diverse library of compounds. The protocols detailed herein, coupled with rigorous spectroscopic validation, offer a reliable framework for researchers in drug discovery.
Future work should focus on expanding the scope of substituents on the 5-position of the oxadiazole ring and conducting comprehensive biological screenings. Evaluating these synthesized compounds for their potential as anticancer, antifungal, or antibacterial agents could lead to the identification of new therapeutic lead molecules, underscoring the value of fusing these two privileged heterocyclic systems.[1][2][8]
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate.
-
Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(12), 1-33. Retrieved from [Link]
-
Kumari, S., et al. (2022). A Comprehensive Review on Synthetic Approaches and Biological Activities of 1,3,4-oxadiazole. Mini-Reviews in Organic Chemistry, 19(8), 906-919. Retrieved from [Link]
-
Karcz, T., et al. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 30(14), 1-22. Retrieved from [Link]
-
Sathishkumar, R., et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Functional Foods, 129, 107011. Retrieved from [Link]
-
Saczewski, F., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4296. Retrieved from [Link]
-
Thomas, K. R. J., et al. (2007). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Chemical Sciences, 119(5), 459-464. Retrieved from [Link]
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. Retrieved from [Link]
-
Ng, Y. X. (2015). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Synthesis of Some Substituted 1,3,4-Oxadiazoles from Hydrazones. National Journal of Chemistry, 17, 11-18. Retrieved from [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization and Anti-Inflammatory Studies. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
-
Yilmaz, I., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 10(7), 8887-8902. Retrieved from [Link]
-
Yurttaş, L., et al. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 1-16. Retrieved from [Link]
-
Perwaiz, A., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Acta Poloniae Pharmaceutica, 68(5), 645-652. Retrieved from [Link]
-
Dabiri, M., et al. (2007). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 19(5), 3931-3935. Retrieved from [Link]
-
Pawar, N. B., Yadav, D., & Pawar, B. R. (2026). Synthesis and Biological Evaluation of 2-Substituted Benzimidazole Derivatives. Journal of Drug Delivery and Therapeutics, 16(2), 1-5. Retrieved from [Link]
-
Sharma, A., Kumar, V., & Sharma, P. C. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 256-277. Retrieved from [Link]
-
Singh, S., & Srivastava, M. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2), 1-20. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2017). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. International Journal of Current Pharmaceutical Research, 9(5), 11-17. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2009). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. Acta Pharmaceutica Sciencia, 51, 221-228. Retrieved from [Link]
-
Berst, C. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. University of Wisconsin-La Crosse. Retrieved from [Link]
-
Yilmaz, I., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega, 10(7), 8887-8902. Retrieved from [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. jchemrev.com [jchemrev.com]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. eprints.utar.edu.my [eprints.utar.edu.my]
- 12. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 13. updatepublishing.com [updatepublishing.com]
- 14. journalspub.com [journalspub.com]
- 15. mdpi.com [mdpi.com]
Molecular docking protocolsfor benzimidazole acetohydrazide derivatives
Application Note: Precision Molecular Docking Protocols for Benzimidazole Acetohydrazide Derivatives
-GlucosidaseAbstract & Scope
Benzimidazole acetohydrazide derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent activity against metalloenzymes (Urease) and metabolic targets (
This guide provides a field-proven, step-by-step protocol for docking these derivatives using AutoDock Vina , focusing on overcoming specific challenges: tautomeric states , linker flexibility , and metal ion coordination in the active site.
Scientific Foundation: The Pharmacophore
To dock successfully, one must understand the interaction mechanics of the ligand.
-
The Benzimidazole Core: Acts as an anchor, typically engaging in
- stacking with aromatic residues (e.g., Phe, Tyr, Trp). -
The Acetohydrazide Linker (
): Provides critical flexibility and acts as a hydrogen bond donor/acceptor bridge. -
The Challenge: The hydrazide group can adopt multiple conformations (syn/anti). Standard rigid-ligand docking will fail; torsional freedom is non-negotiable.
Pre-Docking Workflow: The "Garbage In, Garbage Out" Filter
Before launching any docking run, the following preparation steps are mandatory to ensure scientific integrity.
Ligand Preparation (The Derivative)
-
Construction: Draw the benzimidazole acetohydrazide structure in 2D (ChemDraw/MarvinSketch).
-
3D Conversion & Energy Minimization: Convert to 3D. Minimize energy using the MM2 or MMFF94 force field to relieve steric clashes in the hydrazide linker.
-
Tautomer Check: Benzimidazoles exist in tautomeric equilibrium (
vs ). At physiological pH (7.4), the neutral form is dominant, but the protonation state of the hydrazide nitrogen must be verified. -
Torsional Tree: In AutoDock Tools (ADT), ensure the bonds in the acetohydrazide chain (
, , ) are set as rotatable .
Protein Selection & Preparation
-
Target A (Urease): Use Helicobacter pylori Urease (PDB: 1E9Y ). This structure contains acetohydroxamic acid (AHA) and the critical Nickel (Ni) ions.
-
Target B (
-Glucosidase): Use Saccharomyces cerevisiae Isomaltase (PDB: 3A4A ), a structural surrogate often used for glucosidase inhibitor studies, co-crystallized with Acarbose.
Critical Step (Metal Ions): For Urease, DO NOT remove the Nickel ions. They are essential for the binding mechanism of acetohydrazides.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized molecular docking workflow for benzimidazole acetohydrazide derivatives, emphasizing the separation of ligand flexibility and receptor grid definition.
Experimental Protocols
Protocol A: Targeted Docking for Urease (Metalloenzyme)
Rationale: Benzimidazole acetohydrazides often inhibit urease by coordinating with the active site Nickel ions via the hydrazide carbonyl oxygen or nitrogen.
-
Receptor Setup (ADT/MGLTools):
-
Load PDB 1E9Y .
-
Delete water molecules except those bridging the Ni ions (if structural analysis suggests they are conserved).
-
Crucial: Ensure the two Nickel atoms (Ni) are assigned a charge of +2.0 or use the AutoDock 4.2 atom type Ni if available. In Vina, ensuring the atom type is recognized as a metal is sufficient for VdW calculations.
-
Add Kollman charges and merge non-polar hydrogens.
-
-
Grid Box Definition:
-
Center the grid on the co-crystallized ligand (Acetohydroxamic acid).
-
Dimensions:
Å. (Keep it tight to the active site to prevent the ligand from drifting to surface non-specific sites).
-
-
Docking Parameters (Vina):
-
--exhaustiveness 32 (High exhaustiveness is required due to the rotatable bonds in the hydrazide linker).
-
--num_modes 20
-
-
Validation:
-
Re-dock the native ligand (Acetohydroxamic acid).
-
Pass Criteria: RMSD between docked and crystal pose must be
Å.
-
Protocol B: Targeted Docking for -Glucosidase
Rationale: This enzyme has a deep, hydrophobic pocket. The benzimidazole ring mimics the sugar moiety's hydrophobicity, while the hydrazide interacts with catalytic residues (e.g., Asp/Glu).
-
Receptor Setup:
-
Load PDB 3A4A .
-
Remove all waters.[1]
-
Check for the presence of heteroatoms (often glycerol or sulfate) and remove them unless they mimic the substrate.
-
-
Grid Box Definition:
-
Center on the co-crystallized inhibitor (Acarbose).
-
Dimensions:
Å (Larger box required; Acarbose is a bulky tetrasaccharide, and the derivative might bind in the entrance channel).
-
-
Docking Parameters:
-
Standard Vina parameters (exhaustiveness 8 is usually sufficient, but 16 is safer).
-
Post-Docking Analysis & Data Presentation
Do not rely solely on Binding Affinity (kcal/mol). You must validate the interaction pattern.
Interaction Profiling (The Checklist)
For a Benzimidazole Acetohydrazide to be considered a "Hit":
-
H-Bonding: The hydrazide
or must H-bond with catalytic residues (e.g., His593 or Asp633 in Urease). -
Pi-Stacking: The benzimidazole ring should show T-shaped or parallel stacking with aromatic residues (e.g., Phe/Tyr ).
-
Metal Coordination (Urease only): Distance between Hydrazide-O and Ni ion should be
Å.
Data Reporting Template
Summarize your findings in a comparative table.
| Compound ID | Affinity (kcal/mol) | RMSD (Å)* | Key Residue Interactions (H-Bonds) | Hydrophobic Interactions | Predicted Activity |
| Ref (Thiourea) | -4.2 | 1.1 | Ala636, His593 | - | Low |
| Ref (Acarbose) | -8.5 | 1.4 | Asp215, Glu277, His112 | Trp135 | High |
| BZD-01 | -7.8 | N/A | His593 (Hydrazide-NH) | Phe605 ( | Potent |
| BZD-02 | -6.1 | N/A | Asp633 | - | Moderate |
*RMSD is calculated only for the re-docked reference ligand.
Mechanism of Action Diagram
Caption: Figure 2.[2] Mechanistic interaction map showing the tripartite binding mode of benzimidazole acetohydrazide derivatives within the enzyme active site.
References
-
Taha, M., et al. (2022). "Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors."[3][4] BMC Chemistry.
-
Mobin, M., et al. (2022). "Docking study, molecular dynamic, synthesis, anti-α-glucosidase assessment... of new benzimidazole-Schiff base derivatives." Scientific Reports.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Halgren, T. A. (1996). "Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94." Journal of Computational Chemistry.
Sources
Application Note: In Vitro Cytotoxicity Assay Methodologies for Benzimidazole Hydrazones
Executive Summary
Benzimidazole hydrazones have emerged as highly potent pharmacophores in oncology, demonstrating exceptional structural versatility and broad-spectrum cytotoxicity against various malignancies[1]. Due to their unique chemical architecture, these derivatives frequently operate via multifaceted mechanisms, most notably the inhibition of tubulin polymerization and the targeted inhibition of receptor tyrosine kinases (e.g., EGFR, VEGFR2)[2][3].
This application note provides researchers and drug development professionals with an authoritative, self-validating methodological framework for evaluating the in vitro cytotoxicity of benzimidazole hydrazones. By moving beyond basic procedural steps, this guide elucidates the mechanistic causality behind experimental choices, ensuring robust, reproducible, and publication-quality data.
Mechanistic Rationale & Pathway Targeting
To design an effective cytotoxicity screening cascade, one must first understand the molecular mechanisms triggered by benzimidazole hydrazones. Recent structural-activity relationship (SAR) studies indicate that these compounds induce cell cycle arrest (typically at the G0/G1 or G2/M phases) and subsequent apoptosis[2][4]. The apoptotic cascade is characterized by the downregulation of anti-apoptotic proteins (Bcl-2), the upregulation of pro-apoptotic proteins (BAX), and the ultimate activation of executioner caspases (Caspase-3/7)[2].
Fig 1: Mechanistic pathways of benzimidazole hydrazone-induced cytotoxicity and apoptosis.
Quantitative Cytotoxicity Profiles
To benchmark new derivatives, it is critical to compare their half-maximal inhibitory concentrations (IC₅₀) against established compounds. The table below summarizes recent quantitative data for advanced benzimidazole hydrazones across standard cancer cell lines.
| Compound / Derivative | Cell Line | IC₅₀ (µM) | Primary Target / Mechanism | Reference |
| Compound 6i | MCF-7 | 4.82 – 10.23 | EGFR/HER2 Kinase Inhibition, G0/G1 Arrest | [2] |
| Compound 5d | MDA-MB-231 | 13.0 – 20.0 (72h) | Tubulin Polymerization Inhibition | [3] |
| BzH Micelles | MDA-MB-231 | 20.3 (72h) | Microtubule Alteration | [5] |
| Compound 207 | HepG-2 / MCF-7 | ~50.0 | Tubulin Inhibition (Colchicine-like) | [1] |
Experimental Workflow Design
A rigorous cytotoxicity evaluation requires a tiered approach. A primary metabolic assay (MTT) establishes the baseline IC₅₀, which is subsequently validated by orthogonal secondary assays (Flow Cytometry and Target-Specific Assays) to confirm the mechanism of cell death and rule out false positives caused by assay interference.
Fig 2: Tiered in vitro cytotoxicity screening workflow for benzimidazole hydrazones.
Detailed Protocols & Causality
Protocol 1: Primary Cell Viability Screen (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes into insoluble formazan.
Self-Validating System Setup:
-
Positive Control: Doxorubicin or Colchicine (depending on the expected mechanism).
-
Vehicle Control: 0.1% - 0.5% DMSO in complete media.
-
Background Control: Media + Drug (No cells). Causality: Benzimidazole hydrazones are highly conjugated systems that can exhibit intrinsic absorbance or precipitate in aqueous media. A cell-free background control ensures that the optical density (OD) readings are strictly due to cellular metabolic activity and not compound artifact.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) at a density of
to cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.-
Causality: Allowing 24 hours ensures cells re-adhere and re-enter the log phase of growth, which is critical since many benzimidazole derivatives target actively dividing cells (e.g., via tubulin disruption)[3].
-
-
Compound Treatment: Prepare serial dilutions of the benzimidazole hydrazone (e.g., 1 µM to 100 µM). Keep the final DMSO concentration
. Treat cells for 48 to 72 hours. -
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.
-
Quantification: Read absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.
-
Validation Check: If the vehicle control viability drops below 95% compared to untreated cells, the assay must be discarded due to solvent toxicity.
-
Protocol 2: Apoptosis & Cell Cycle Analysis (Annexin V-FITC/PI Flow Cytometry)
Because the MTT assay measures metabolic activity, it cannot distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. Annexin V/PI staining validates the mechanism of cell death.
Step-by-Step Methodology:
-
Treatment and Harvest: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and
for 48 hours. Collect both the floating cells (often apoptotic) and adherent cells (via trypsinization).-
Causality: Early apoptotic cells lose adherence. Failing to collect the supernatant will artificially skew the data toward surviving populations, leading to an underestimation of the compound's pro-apoptotic power[2].
-
-
Centrifugation: Centrifuge at 300 x g for 5 minutes at 4°C.
-
Causality: This specific low-speed centrifugation ensures the pelleting of fragile apoptotic bodies without causing mechanical shear stress, which would artificially inflate the necrotic (PI-positive) population.
-
-
Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour.
-
Self-Validation: The presence of a distinct Annexin V+/PI- quadrant confirms early apoptosis, validating that the benzimidazole hydrazone is actively triggering programmed cell death (via Caspase-3/BAX pathways) rather than causing non-specific chemical necrosis[2].
-
Protocol 3: In Vitro Tubulin Polymerization Assay
To definitively link the phenotypic cytotoxicity to a molecular target, an orthogonal target-specific assay is required. Many benzimidazole hydrazones act as colchicine-site binders[3][6].
Step-by-Step Methodology:
-
Preparation: Pre-warm a 96-well half-area plate and the microplate reader to 37°C.
-
Reaction Mix: Combine purified porcine brain tubulin (>99% pure, 3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).
-
Drug Addition: Add the benzimidazole hydrazone at varying concentrations. Use Colchicine (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for enhancement.
-
Kinetic Reading: Immediately read fluorescence (Ex: 360 nm / Em: 420 nm for DAPI-based assays) every minute for 60 minutes at 37°C.
-
Causality: Tubulin polymerization is highly temperature-dependent. The kinetic curve will show a nucleation phase, a growth phase, and a steady-state phase. Benzimidazole hydrazones that inhibit tubulin will flatten the growth phase curve.
-
Self-Validation: If the Paclitaxel control fails to accelerate the Vmax of polymerization, the tubulin stock has degraded, and the assay is invalid.
-
References
-
Synthesis, Biological Evaluation, and Molecular Docking of Benzimidazole-hydrazone Derivatives as Potential Anticancer Agents Targeting Tyrosine Kinases: Induces G0-G1 Phase Arrest in HepG2 Cells. PubMed / Chemistry & Biodiversity. URL:[Link]
-
Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. PMC / Pharmaceuticals. URL:[Link]
-
Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells. MDPI / Pharmaceutics. URL:[Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Advances. URL:[Link]
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation, and Molecular Docking of Benzimidazole-hydrazone Derivatives as Potential Anticancer Agents Targeting Tyrosine Kinases: Induces G0-G1 Phase Arrest in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Аntiproliferative, Pro-apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazole-2-Yl Hydrazones in Human Breast Cancer Cell Line Mda-Mb-231[v1] | Preprints.org [preprints.org]
Advanced Protocol for the N-Alkylation of 2-Methylbenzimidazole: Solvent Selection and Optimization
Executive Summary
The N-alkylation of 2-methylbenzimidazole with ethyl chloroacetate is a critical transformation in medicinal chemistry, yielding ethyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate—a versatile precursor for biologically active hydrazides, thiadiazoles, and Schiff bases,[1]. Because this reaction involves a nucleophilic substitution (
Mechanistic Rationale and Causality
To achieve high yields, researchers must control the amphoteric nature of 2-methylbenzimidazole. The molecule possesses an acidic N-H proton (
The Regioselectivity Advantage
Unlike unsymmetrical benzimidazoles that yield a mixture of N1 and N3 alkylated isomers, 2-methylbenzimidazole possesses a symmetric core tautomerism. Alkylation at either nitrogen yields the exact same product, eliminating the need for complex chromatographic separation of regioisomers.
Base and Electrophile Dynamics
Anhydrous potassium carbonate (
Logical flow of the base-catalyzed SN2 N-alkylation mechanism.
Solvent Selection Matrix for Reflux Conditions
In
When designing a reflux protocol, the boiling point of the solvent is the primary thermal governor. Dimethylformamide (DMF) is an excellent solvent but its high boiling point (153°C) makes refluxing dangerous for the stability of the ester; thus, DMF reactions are usually capped at 80°C. For true reflux protocols, Acetone and Acetonitrile are the optimal choices,[2].
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Workup Complexity | Hydrolysis Risk | |
| Dry Acetone | 56 | 20.7 | Moderate | Low (Simple Evaporation) | Low |
| Acetonitrile | 82 | 37.5 | Fast | Low (Simple Evaporation) | Low |
| DMF | 153 | 36.7 | Very Fast | High (Requires Aqueous Wash) | Moderate (at Reflux) |
| Ethanol | 78 | 24.5 | Slow (H-bonding) | Low | High (Transesterification) |
Recommendation:Dry Acetone is highly recommended for standard laboratory synthesis due to its ease of removal and mild reflux temperature (56°C), which completely prevents thermal degradation of the ester product,[2]. To accelerate the reaction in acetone (a solid-liquid heterogeneous system), a phase transfer catalyst such as PEG-400 can be introduced.
Self-Validating Experimental Protocol
This methodology utilizes a self-validating framework. Built-in quality control checks ensure that the reaction is proceeding correctly before advancing to the next step.
Reagents Required
-
2-Methylbenzimidazole: 1.0 equivalent (e.g., 10 mmol, 1.32 g)
-
Ethyl chloroacetate: 1.1 equivalents (e.g., 11 mmol, 1.18 mL)
-
Anhydrous Potassium Carbonate (
): 2.0 equivalents (e.g., 20 mmol, 2.76 g) -
Dry Acetone: 30 mL (Ensure
water content) -
Optional: Polyethylene glycol (PEG-400): 0.5 mL (Phase transfer catalyst)
Step-by-Step Workflow
-
System Preparation (Validation Check 1):
-
Oven-dry a 100 mL round-bottom flask and a reflux condenser at 120°C for 2 hours. Assemble under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from introducing hydrolysis risks.
-
Validation: The
must be a free-flowing powder. If it is clumped, it has absorbed water and must be replaced or calcined.
-
-
Reagent Charging:
-
Add 2-methylbenzimidazole (1.32 g), anhydrous
(2.76 g), and PEG-400 (0.5 mL) to the flask. -
Suspend the mixture in 30 mL of dry acetone. Stir at room temperature for 15 minutes to initiate deprotonation.
-
-
Electrophile Addition:
-
Place the flask in an ice bath (0-5°C).
-
Add ethyl chloroacetate (1.18 mL) dropwise over 20-30 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the initial alkylation and prevents localized high concentrations that could lead to side reactions.
-
-
Refluxing:
-
Remove the ice bath and equip the flask with the reflux condenser.
-
Heat the reaction to 56°C (gentle reflux) using a silicon oil bath or heating mantle.
-
Maintain reflux for 10-14 hours,[2].
-
-
In-Process Monitoring (Validation Check 2):
-
After 8 hours, perform Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) mobile phase.
-
Validation: The starting material (2-methylbenzimidazole) is highly polar and will have a low
(~0.2). The successful formation of the N-alkylated ester will appear as a new, distinct UV-active spot at a higher (~0.6). Continue refluxing until the lower spot disappears.
-
-
Workup and Isolation:
-
Cool the mixture to room temperature.
-
Filter the suspension through a Celite pad to remove the inorganic salts (unreacted
and byproduct ). Wash the filter cake with an additional 10 mL of warm acetone. -
Concentrate the filtrate under reduced pressure (rotary evaporator) at 40°C to yield the crude product as a solid or viscous oil[2].
-
-
Purification:
-
Recrystallize the crude residue from absolute ethanol or a mixture of ethanol/water to afford pure ethyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate[1].
-
Step-by-step experimental workflow for the N-alkylation reaction.
Analytical Verification
To ensure the integrity of the final product, spectroscopic validation is required. The expected analytical markers for ethyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate are:
-
FT-IR (KBr): Appearance of a strong ester carbonyl (
) stretch at and the disappearance of the broad imidazole stretch ( )[1]. -
H NMR (300 MHz, DMSO-
or CDCl ):-
1.22 (t, 3H, ester
) -
2.49 (s, 3H, imidazole
) -
4.15-4.25 (q, 2H, ester
) -
5.00 (s, 2H,
linkage) — This is the definitive proof of successful alkylation.[2] - 7.20-7.75 (m, 4H, aromatic protons)
-
1.22 (t, 3H, ester
References
-
Synthesis and biological activity of new benzimidazoles. niscpr.res.in. Available at:[Link]
-
Synthesis And Biological Evaluation Of Benzimidazole Derivatives. iosrjournals.org. Available at:[Link]
-
Synthesis and antimicrobial evaluation of thioglucosides and acyclic C- nucleosides of 2-methylbenzimidazole. derpharmachemica.com. Available at:[Link]
Sources
Application Note: High-Purity Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide via Hydrazinolysis
Abstract & Scope
This application note details the optimized protocol for the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide , a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer therapeutics. The procedure focuses on the hydrazinolysis of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate using hydrazine hydrate. Unlike generic organic synthesis guides, this protocol addresses specific solubility challenges associated with the benzimidazole moiety, offering a dual-pathway workup strategy to ensure high yield and purity.
Reaction Scheme & Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The hydrazine nucleophile attacks the carbonyl carbon of the ester intermediate, displacing the ethoxy group to form the hydrazide.
Figure 1: Reaction Pathway
Caption: Synthetic route from the parent benzimidazole to the target acetohydrazide via esterification and subsequent hydrazinolysis.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Safety Note |
| Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate | >98% (Synthesized) | Precursor | Irritant |
| Hydrazine Hydrate | 80% or 98% | Nucleophile | Carcinogen, Corrosive, Toxic |
| Absolute Ethanol | ACS Grade | Solvent | Flammable |
| Dichloromethane (DCM) | ACS Grade | Extraction (Method B) | Volatile, Toxic |
| Toluene | ACS Grade | Column Eluent | Flammable |
Equipment
-
Round-bottom flask (100 mL) with 24/40 joint.
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer/hot plate with oil bath.
-
Rotary evaporator.[1]
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Phase 1: Pre-Step (Ester Synthesis Context)
Note: If the ester intermediate is not commercially available, it must be synthesized first.
Brief Method: React 2-methyl-1H-benzimidazole with ethyl chloroacetate in dry acetone using anhydrous
Phase 2: Hydrazinolysis (Core Procedure)
This step converts the ester to the hydrazide. The molar ratio of Ester:Hydrazine is critical; a 1:3 ratio is recommended to drive the equilibrium forward and prevent dimer formation.
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask, dissolve 0.005 mol (approx. 1.09 g) of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate in 20 mL of absolute ethanol .
-
Technical Insight: If the ester does not dissolve completely at room temperature, gentle warming is acceptable.
-
-
Addition: While stirring, add 0.015 mol (approx. 0.75 mL of 98% or 0.94 mL of 80%) of hydrazine hydrate dropwise.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78–80°C) for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethanol:Acetone 6:4 or Methanol:DCM 1:9). The starting ester spot (
) should disappear, and a lower spot (hydrazide) should appear [2].
-
-
Workup (Dual Pathway):
Method A: Direct Precipitation (Preferred for Scale-up)
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
The hydrazide often crystallizes as a solid.
-
Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) and ether (2 x 5 mL).
Method B: Extraction & Column (High Purity / Oiling Issues)
-
Trigger: Use this if the product remains oily or does not precipitate upon cooling.
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol/hydrazine.
-
Resuspend the residue in brine/water (1:1).[1]
-
Extract with Dichloromethane (DCM) (3 x 15 mL) or Ethyl Acetate.[1]
-
Dry the organic layer over anhydrous
and concentrate. -
Purify via silica gel column chromatography using Ethanol:Toluene (60:40 v/v) as the eluent [2].
-
-
Recrystallization: Recrystallize the crude product from boiling ethanol to obtain needle-like crystals.
Figure 2: Experimental Workflow
Caption: Decision tree for workup procedures based on physical state of the crude product.
Characterization & Validation
The following data confirms the identity of this compound.
| Parameter | Expected Value/Observation | Notes |
| Physical State | White to pale reddish crystals | Color depends on trace oxidation |
| Melting Point | 315°C (Decomp) | High MP is characteristic of this scaffold [2] |
| Yield | 60 – 70% | |
| FTIR ( | 3328, 3047 (NH str)1681 (C=O amide)1619 (NH bend) | Amide I band at 1681 confirms hydrazide |
| 1H NMR (DMSO- | Singlet at 4.6 ppm is the key linker signal |
Critical Process Parameters (Troubleshooting)
-
Moisture Sensitivity: While hydrazine hydrate contains water, the esterification precursor step is moisture-sensitive. Ensure the starting ester is dry.
-
Oiling Out: If the product oils out during reflux, it often indicates incomplete reaction or excess solvent. Evaporate solvent completely and scratch the flask walls with a glass rod in the presence of a small amount of cold ether to induce crystallization.
-
Coloration: A slight reddish tint is common due to trace oxidation of hydrazine or benzimidazole impurities. This does not significantly affect biological assays but can be removed by recrystallization with activated charcoal.
Safety & Handling
-
Hydrazine Hydrate: A potent carcinogen , corrosive, and skin sensitizer.[5] It must be handled in a functioning fume hood with double nitrile gloves. Neutralize spills immediately with dilute hypochlorite solution.
-
Waste Disposal: Hydrazine-containing waste must be segregated from general organic waste and treated according to specific site hazardous waste protocols.
References
-
Synthesis of Benzimidazole Precursors
-
Specific Hydrazinolysis Protocol & Data
- Title: Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- Source: Scholars Research Library / Der Pharma Chemica.
-
URL:[Link]
-
General Hydrazinolysis Mechanisms
- Title: Simple and mild procedures for synthesis of benzimidazole deriv
- Source: Arabian Journal of Chemistry.
-
URL:[Link]
Sources
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. banglajol.info [banglajol.info]
Crystal growth techniquesfor benzimidazole acetohydrazide metal complexes
An Application Guide to Crystallization of Benzimidazole Acetohydrazide Metal Complexes
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and techniques for growing single crystals of benzimidazole acetohydrazide metal complexes. The ability to obtain high-quality single crystals is often a critical bottleneck in the development of new metallodrugs and functional materials, as it is the prerequisite for elucidation of three-dimensional molecular structures by X-ray diffraction. This document moves beyond simple step-by-step instructions to explain the underlying principles governing crystal growth, empowering researchers to troubleshoot and optimize their crystallization experiments effectively.
The Imperative for Crystalline Order
Benzimidazole and its derivatives, such as acetohydrazides, are privileged scaffolds in medicinal chemistry and materials science due to their versatile coordination behavior with a wide range of metal ions.[1][2] The resulting metal complexes often exhibit significant biological activities, including anticancer and antimicrobial properties.[3][4] Determining the precise coordination geometry, bond lengths, and intermolecular interactions via single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. However, obtaining crystals suitable for diffraction studies can be a significant challenge, with many attempts yielding amorphous powders, oils, or microcrystalline material.[5][6]
Success in crystallization is an iterative process that relies on the careful manipulation of physicochemical parameters to guide molecules from a disordered state in solution to an ordered, crystalline lattice. The fundamental principle is to achieve a state of supersaturation slowly, allowing for the formation of a limited number of nucleation sites from which large, well-ordered crystals can grow.[7] Rapid precipitation invariably leads to a plethora of small, imperfect crystals.[8]
Part 1: Foundational Principles of Crystallization
Before delving into specific protocols, it is crucial to understand the key variables that govern the crystallization process.
1.1 Solvent Selection: The Heart of the Experiment
The choice of solvent is the most critical factor in a crystallization experiment.[9] An ideal solvent or solvent system will exhibit moderate solubility for the metal complex—it should be soluble enough to form a concentrated solution but not so soluble that achieving supersaturation is impossible.
-
Solubility Gradient: For techniques like slow cooling, the solvent should display a steep solubility curve with respect to temperature (highly soluble when hot, poorly soluble when cold).[9]
-
Binary Solvent Systems: Often, a combination of a "good" solvent (in which the complex is soluble) and a "precipitant" or "anti-solvent" (in which the complex is insoluble) is most effective.[7] The slow introduction of the anti-solvent reduces the overall solubility of the complex, inducing crystallization.
-
Solvent Properties: Factors like polarity, boiling point (volatility), and the capacity for hydrogen bonding are crucial.[9] Volatile solvents like dichloromethane or diethyl ether are excellent for rapid techniques but can be challenging to control for slow growth.[10] Solvents like ethanol, methanol, acetonitrile, or dimethylformamide (DMF) are commonly used for benzimidazole complexes.[3][5]
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics |
| Methanol | 65 | 32.7 | Good solvent for many polar complexes, volatile.[11] |
| Ethanol | 78 | 24.5 | Similar to methanol but less volatile.[11] |
| Acetonitrile | 82 | 37.5 | Moderately polar, good for diffusion methods.[10] |
| Dichloromethane (DCM) | 40 | 9.1 | Highly volatile, often used as the "good" solvent.[11] |
| Toluene | 111 | 2.4 | Less volatile, can help fill lattice voids.[9][12] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, good for dissolving stubborn compounds.[3] |
| Diethyl Ether | 35 | 4.3 | Common anti-solvent, highly volatile.[10] |
| Hexane/Heptane | 69 / 98 | 1.9 / 1.9 | Common non-polar anti-solvents.[10] |
1.2 The Critical Role of Purity and Concentration
-
Purity: Attempting to crystallize an impure compound is a common cause of failure. It is recommended that the complex has a minimum purity of 90-95% before crystallization attempts begin.[9] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Concentration: The starting concentration should be near saturation. A solution that is too dilute may never reach supersaturation, while a solution that is too concentrated will likely "crash out" as a powder.[8] Small-scale trials are essential to find the optimal concentration range.
Part 2: Core Crystallization Techniques and Protocols
The following methods are the most common and effective for growing single crystals of benzimidazole acetohydrazide metal complexes. The key to all these techniques is to approach the point of supersaturation as slowly as possible.[8]
2.1 Slow Evaporation
This is the simplest crystallization technique. It is most effective when the complex is stable and reasonably soluble in a single solvent with a moderate boiling point.
-
Principle: A nearly saturated solution of the complex is prepared. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystal formation.[11]
-
Causality: The rate of evaporation is critical. Rapid evaporation leads to the formation of many nuclei and results in a microcrystalline powder.[13] Slowing the rate allows a few nuclei to form and grow into larger, higher-quality crystals.
Protocol: Slow Evaporation
-
Preparation: Dissolve the metal complex in a suitable solvent (e.g., methanol, ethanol) to create a nearly saturated solution. A good starting point is the concentration used for an NMR sample (5-15 mg in 0.7-1.0 mL).[9]
-
Filtration: Filter the solution through a small cotton or glass wool plug in a pipette into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Setup: Place the filtered solution in a clean, small vial or test tube. The wider the mouth of the vial, the faster the evaporation. An NMR tube can be an excellent vessel as its narrow opening naturally slows evaporation.[8]
-
Incubation: Cover the vial with a cap or parafilm with a few small holes poked in it to control the rate of evaporation. Place the vial in a quiet, vibration-free location (e.g., a cupboard or a dedicated foam block).[13]
-
Monitoring: Check the vial periodically over several days to weeks without disturbing it. Crystals often form on the surface of the glass.
2.2 Vapor Diffusion
Vapor diffusion is one of the most successful techniques, particularly when only small amounts of the compound are available.[10][11] It relies on the slow diffusion of an anti-solvent vapor into a solution of the complex.
-
Principle: A concentrated solution of the complex in a "good" solvent is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the complex and causing it to crystallize.[7]
-
Causality: The rate of diffusion is governed by the vapor pressure of the anti-solvent and the temperature.[11] A more volatile anti-solvent (e.g., diethyl ether) will diffuse faster than a less volatile one (e.g., heptane). Performing the experiment at a lower temperature (in a refrigerator) will slow the diffusion rate, often leading to better crystals.[8][10]
Protocol: Vapor Diffusion
-
Preparation: In a small vial (e.g., 1-2 mL), dissolve the complex in a minimal amount of a relatively non-volatile "good" solvent (e.g., Toluene, THF, DCM).
-
Setup: Pour a small amount (a few mL) of a volatile anti-solvent (e.g., pentane, diethyl ether, hexane) into a larger jar or beaker.
-
Assembly: Carefully place the small, open vial containing your complex solution into the larger jar, ensuring the liquid levels are such that the vials will not tip or mix.
-
Incubation: Seal the larger jar tightly with a lid or parafilm. Place the entire setup in a vibration-free location.
-
Monitoring: Observe the inner vial over time. Crystals should begin to form as the anti-solvent vapor permeates the solution.
Caption: Experimental setup for the vapor diffusion technique.
2.3 Liquid-Liquid Diffusion (Solvent Layering)
This technique is useful when the solvents in a binary system have different densities and are miscible.[7]
-
Principle: A solution of the complex is carefully layered with a miscible anti-solvent in which the complex is insoluble. Crystals form at the interface where the two solvents slowly mix.
-
Causality: The rate of diffusion across the liquid-liquid interface determines the rate of crystal growth. A clean, sharp interface is crucial for slow mixing. Using a narrow tube (like an NMR tube) and adding the second solvent very slowly with a syringe minimizes initial mixing and promotes ordered crystal growth.[7][10]
Protocol: Liquid-Liquid Diffusion
-
Preparation: Prepare a concentrated solution of the complex in a relatively dense solvent (e.g., dichloromethane, chloroform).
-
Setup: Add this solution to the bottom of a narrow, clean tube (an NMR tube is ideal).
-
Layering: Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) on top of the solution using a syringe or pipette. The goal is to create a distinct interface with minimal disturbance. A variation involves freezing the bottom layer before adding the top layer to ensure a perfect interface.[7]
-
Incubation: Cap the tube and store it in a vertical, vibration-free location at a constant temperature.
-
Monitoring: Crystals will typically grow at or near the interface of the two solvents over several days.
Caption: Logical workflow for selecting and optimizing a crystallization method.
Table 2: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is too dilute; Compound is too soluble in the chosen solvent; Insufficient time. | Increase concentration; Use a poorer solvent or introduce an anti-solvent; Be patient, some crystals take weeks to grow. |
| Amorphous Precipitate | Supersaturation occurred too quickly; Solution was too concentrated. | Dilute the starting solution; Slow down the process (e.g., lower the temperature for diffusion, use a container with a smaller opening for evaporation). [8] |
| Formation of an Oil | Compound has a low melting point or is not pure enough; High solubility in the solvent. | Re-purify the compound; Try a different, less effective solvent; Try crystallizing at a lower temperature. [9] |
| Microcrystalline Powder | Too many nucleation sites; Rapid crystal growth. | Filter the solution carefully; Slow down the rate of crystallization by adjusting temperature or evaporation rate; Use a more dilute solution. |
References
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds? Retrieved from [Link]
-
University of Canterbury. (2012). Growing Crystals Crystallization Methods. Retrieved from [Link]
-
Allen, C. S., & Toth, K. (2022). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 9(Pt 6), 737–748. Retrieved from [Link]
-
Khan, T. M., et al. (2021). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 26(11), 3133. Retrieved from [Link]
-
University of Florida Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]
-
Sultan, S., et al. (2021). A Swift One-Pot Solvent-Free Synthesis of Benzimidazole Derivatives and Their Metal Complexes: Hydrothermal Treatment, Enzymatic Inhibition, and Solubilization Studies. Journal of Chemistry, 2021, 6659718. Retrieved from [Link]
-
Nagaraju, G., et al. (2017). Synthesis, characterization, crystal structure and biological studies of transition metal complexes of 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol. Journal of Molecular Structure, 1137, 656-666. Retrieved from [Link]
-
Kumar, S. S., et al. (2012). Growth and characterization of benzimidazole single crystals: A nonlinear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 335-338. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ResearchGate. (2025). Crystallization of benzimidazole by solution growth method and its characterization. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, characterization and single crystal X-ray studies of pincer type Ni(II)-Schiff base complexes: Application in synthesis of 2-substituted benzimidazoles. Retrieved from [Link]
-
Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 2-Amino Benzimidazole and 4,4'-Dibromo Benzil. Retrieved from [Link]
-
Bayoumi, H. A., et al. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 12(8), 4611-4623. Retrieved from [Link]
-
Galal, S. A., et al. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry, 44(4), 1500-1508. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(42), 27367-27382. Retrieved from [Link]
-
IRE Journals. (2020). Mechanochemical Synthesis, Characterization, And Antimicrobial Studies of Metal Complexes of Transition Metals with Benzimidazole. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. reddit.com [reddit.com]
- 9. unifr.ch [unifr.ch]
- 10. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publish.uwo.ca [publish.uwo.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering yield or purity issues with the synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide . This molecule is a critical intermediate for synthesizing antimicrobial and anti-inflammatory agents (e.g., oxadiazoles, thiadiazoles).[1]
The synthesis consists of two distinct phases:[2][3]
-
N-Alkylation: Conversion of 2-methylbenzimidazole to the ester intermediate.[1]
-
Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate.[1]
This guide moves beyond standard textbook procedures to address the hidden variables—moisture control, phase transfer catalysis, and thermodynamic pitfalls—that typically cause yield attrition in this specific scaffold.
Module 1: The N-Alkylation Phase (Ester Formation)[1]
Objective: Synthesize ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate with >85% yield. Common Failure: Formation of sticky oils, low conversion, or quaternary ammonium salt formation (over-alkylation).[1]
Optimized Protocol: Phase Transfer Catalysis (PTC)
Standard reflux methods often suffer from poor solubility of the benzimidazole anion.[1] We recommend a PTC approach.
Reagents:
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Catalyst: TEBA (Triethylbenzylammonium chloride) or PEG-400 (5 mol%)[1]
-
Solvent: Acetone (Dry) or Acetonitrile (
)[1]
Step-by-Step Workflow:
-
Activation: Dissolve 2-methylbenzimidazole in dry acetone. Add anhydrous
and the PTC catalyst. Stir at Room Temperature (RT) for 30 minutes. Why? This pre-activation step generates the benzimidazole anion before the electrophile is introduced, reducing kinetic competition. -
Addition: Add ethyl chloroacetate dropwise over 20 minutes. Rapid addition can lead to local hot spots and over-alkylation.
-
Reaction: Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:1).[1]
-
Workup: Filter hot to remove inorganic salts (
, excessngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). Evaporate the solvent.[1][5][6] -
Isolation: Triturate the residue with ice-cold water to remove PTC traces.[1] Recrystallize from ethanol.
Troubleshooting N-Alkylation
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil | Residual solvent or PTC contamination.[1] | Triturate with diethyl ether or hexane to induce crystallization.[1] Ensure water wash was thorough.[1] |
| Low Yield (<50%) | Incomplete deprotonation.[1] | Switch solvent to DMF (polar aprotic) or increase base to |
| New Spot on TLC ( | Quaternary salt formation (Dialkylation).[1] | Reduce alkyl halide equivalents to 1.05 eq. Ensure dropwise addition. |
Module 2: The Hydrazinolysis Phase (Target Synthesis)
Objective: Convert the ester to This compound . Common Failure: Hydrolysis to the carboxylic acid (amphoteric contamination) or cyclization to oxadiazole.[1]
Optimized Protocol: Controlled Nucleophilic Attack
Reagents:
-
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate (Intermediate from Mod 1)[1][4]
-
Hydrazine Hydrate (80% or 99%) — Use 5.0 equivalents [1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the ester in absolute ethanol (10 mL per gram).
-
Addition: Add hydrazine hydrate dropwise at RT.
-
Reflux: Heat to reflux for 4–6 hours. Do not overheat.
-
Observation: The product often precipitates during the reflux or upon cooling.[1]
-
Isolation: Cool to
. Filter the solid.[1][3][6][7][8]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Purification: Wash with cold ethanol (to remove excess hydrazine) and then ether. Recrystallize from ethanol if necessary.
Troubleshooting Hydrazinolysis
| Symptom | Probable Cause | Corrective Action |
| Solid dissolves in water | Formation of acid salt (Hydrolysis).[1] | CRITICAL: Ensure solvent is absolute ethanol. Moisture competes with hydrazine.[1] |
| Melting Point too high (>250°C) | Cyclization to oxadiazole.[1] | Reaction temperature was too high or prolonged. Stick to ethanol reflux ( |
| Starting material remains | Reversible equilibrium.[1] | Hydrazine is in equilibrium.[1] Use a large excess (5-10 eq) to drive Le Chatelier's principle toward the product. |
Visualizing the Pathway & Logic
Figure 1: Synthesis & Troubleshooting Logic Flow
Caption: Operational logic flow for the synthesis, highlighting critical decision points (yellow diamonds) and remediation loops for common failures.
Frequently Asked Questions (FAQs)
Q1: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate (
Q2: My final hydrazide product is turning pink/red upon storage. Is it degrading? A: This is a common issue with benzimidazoles and hydrazines.[1] It indicates trace oxidation of residual hydrazine or phenolic impurities.[1]
-
Fix: Recrystallize immediately from ethanol. Store the pure product in the dark, preferably under nitrogen.
Q3: Why do I need such a large excess of hydrazine (5 eq)? A: The reaction is an equilibrium.[1] Hydrazine is a good nucleophile, but the ethoxide leaving group is also a good nucleophile that can reverse the reaction. Excess hydrazine drives the equilibrium to the right.[1] Furthermore, hydrazine hydrate often contains water; using excess ensures the concentration of hydrazine remains high relative to water, preventing hydrolysis [2].[1]
Q4: Can I use microwave irradiation to improve yield? A: Absolutely. Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes for benzimidazole alkylations.[1]
-
Protocol: Irradiate the ester and hydrazine in ethanol at 150W for 2-4 minutes. This often boosts yield by 10-15% compared to thermal reflux [3].[1]
References
-
BenchChem Technical Support. (2025).[1][2][7] Troubleshooting N-Alkylation Reactions of Imidazole. Retrieved from [1]
-
Podder, S. K., et al. (2016).[1] "Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole..." Dhaka University Journal of Pharmaceutical Sciences. Retrieved from
-
Reddy, G. S., et al. (2011).[1] "Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles." Asian Journal of Chemistry. Retrieved from [1]
-
Husain, A., et al. (2011).[1] "Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives." Arabian Journal of Chemistry. Retrieved from [1]
Sources
- 1. banglajol.info [banglajol.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solubility Enhancement of Benzimidazole Acetohydrazide in DMSO and Ethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of benzimidazole acetohydrazide and its derivatives in Dimethyl Sulfoxide (DMSO) and ethanol. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to overcome solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my benzimidazole acetohydrazide compounds so difficult to dissolve in aqueous or ethanolic solutions?
The core of the problem lies in the compound's molecular structure. Benzimidazoles possess a fused ring system of benzene and imidazole, which is largely hydrophobic and rigid.[1][2][3] This aromatic structure has limited ability to form favorable hydrogen bonds with water or ethanol, leading to poor solubility. While the acetohydrazide moiety adds some polarity, the benzimidazole scaffold often dominates, making these compounds challenging to work with in many biological and screening assays.[4]
Q2: What makes DMSO the recommended primary solvent for stock solutions?
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent.[5] Its effectiveness stems from several key properties:
-
High Polarity: It can effectively disrupt the crystal lattice forces of the solid benzimidazole compound.
-
Aprotic Nature: Unlike protic solvents (like water or ethanol), DMSO does not have a hydrogen atom attached to an electronegative atom. This prevents it from forming a tight "solvent cage" around the solute, making it an excellent solvent for a wide range of organic molecules.[5][6]
-
Miscibility: DMSO is miscible with both water and many organic solvents, including ethanol, which makes it a versatile starting point for preparing dilutions.[5][7]
For these reasons, DMSO is widely used to prepare high-concentration stock solutions (e.g., 10-30 mM) of poorly soluble compounds for subsequent dilution into experimental media.[1]
Q3: I dissolved my compound in 100% DMSO, but it immediately precipitates when I add it to ethanol or my assay buffer. What is happening?
This common and frustrating issue is known as "solvent shock" or "crashing out."[1] It occurs when the high-concentration DMSO stock is rapidly diluted into a solvent system (the "antisolvent") where the compound is much less soluble. The DMSO molecules quickly diffuse away and interact with the new solvent (e.g., ethanol or water), leaving the benzimidazole compound in an environment that cannot sustain its dissolution, causing it to precipitate.[8] Optimizing the dilution process and the final solvent composition is key to preventing this.
Q4: What is the role of ethanol, and when should I use it?
Ethanol is often used as a co-solvent to bridge the polarity gap between DMSO and aqueous solutions.[9][10] In some cases, a carefully prepared mixture of DMSO and ethanol can keep a compound in solution better than a direct dilution into an aqueous buffer. However, benzimidazole solubility in alcohols can be variable and generally decreases as the alcohol's alkyl chain length increases.[11] Ethanol can be particularly useful in formulations for in vivo studies or in specific assays where DMSO might interfere.[9][10] The key is to determine the optimal ratio of solvents experimentally.
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
This is a critical consideration. While DMSO is an excellent solvent, it can cause cellular toxicity or differentiation and interfere with assay results at higher concentrations. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.[1][12] It is always best practice to run a vehicle control (your final assay media with the same percentage of DMSO but without your compound) to ensure the observed effects are from your compound and not the solvent.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental failures with a focus on causal analysis and corrective actions.
Issue 1: Compound Precipitates Upon Dilution into Ethanol/Buffer
This is the most frequent challenge, directly related to the "solvent shock" phenomenon.
The following diagram outlines a systematic approach to resolving precipitation issues.
Caption: A systematic workflow for troubleshooting compound precipitation.
-
Employ Stepwise Dilution: Instead of a single-step dilution (e.g., 2 µL of 10 mM stock into 1 mL of buffer), perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (perhaps a 50:50 ethanol:buffer mix) before the final dilution. This gradual reduction in solvent polarity can prevent the compound from crashing out.[12]
-
Control Temperature: For many compounds, solubility increases with temperature.[13][14] Gently warming your final solvent (e.g., ethanol or buffer) to 37°C before adding the DMSO stock can help maintain solubility.[1] However, this process must be validated to ensure your compound is chemically stable at that temperature.
-
Optimize the Co-Solvent System: Your compound is not soluble in the final solvent mix. The solution is to make the final solvent more hospitable. Experiment with different final concentrations of DMSO and ethanol. Often, a final solution containing 90% ethanol and 10% DMSO will have significantly better-solubilizing power than 100% ethanol.
-
Adjust pH: Benzimidazoles are amphoteric, meaning they have both weakly acidic (the N-H proton) and weakly basic (the imine nitrogen) properties.[2][3] Their solubility is therefore highly pH-dependent.[1] For basic compounds, lowering the pH will protonate the molecule, often leading to a significant increase in aqueous solubility. Conversely, for acidic compounds, increasing the pH can improve solubility. Conduct a simple pH-solubility profile to determine the optimal pH for your compound.
Issue 2: Inconsistent Solubility Results Between Batches or Experiments
This issue points towards problems with either the solvent or the solid compound itself.
-
Cause - Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere.[15] Contamination of your DMSO stock with even small amounts of water can dramatically reduce its ability to dissolve highly hydrophobic compounds.
-
Solution: Always use fresh, anhydrous, high-purity (≥99.9%) DMSO. Purchase in small bottles to minimize atmospheric exposure after opening and store them in a desiccator.
-
-
Cause - Compound Polymorphism: The same chemical compound can exist in different solid-state crystal forms, known as polymorphs. These polymorphs can have different crystal lattice energies and, consequently, different solubilities and dissolution rates.
-
Solution: If you suspect polymorphism, characterize your solid material using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure consistency between batches.
-
Quantitative Data Summary
The solubility of benzimidazole derivatives is highly structure-dependent. The following tables provide example data for related compounds to illustrate key solubility principles.
Table 1: Effect of pH on the Aqueous Solubility of Albendazole (a Benzimidazole Derivative)
| pH | Solubility (µg/mL) |
| 2.0 | 23.5 |
| 4.0 | 8.7 |
| 6.0 | 1.8 |
| 8.0 | 1.3 |
| 10.0 | 2.1 |
| Data sourced from Kang et al., as cited in a study on albendazole-loaded nanoparticles.[1] |
Table 2: Solubility of Benzimidazole in Different Solvents at ~298 K (25°C)
| Solvent | Mole Fraction Solubility (x) |
| Water | ~0.003 |
| Ethanol | ~0.15 |
| Methanol | ~0.18 |
| Approximate values derived from data presented by Ding et al. and Domanska et al.[11] |
This data clearly illustrates that while benzimidazole has some solubility in ethanol, it is significantly more soluble than in water, highlighting ethanol's utility as a co-solvent.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 20 mM stock solution of a benzimidazole acetohydrazide derivative (Example MW: 300.3 g/mol ) in 100% DMSO.
Materials:
-
Benzimidazole acetohydrazide powder
-
Anhydrous, high-purity DMSO (≥99.9%)[5]
-
Sterile microcentrifuge tube or amber glass vial
-
Analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
Workflow Diagram:
Caption: Step-by-step workflow for preparing a DMSO stock solution.
Procedure:
-
Calculation: Calculate the mass of the compound required.
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L * 0.001 L * 300.3 g/mol * 1000 mg/g = 6.01 mg
-
-
Weighing: Accurately weigh 6.01 mg of the compound into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 2-3 minutes.
-
Assisted Dissolution (If Necessary): If solid particles are still visible, place the vial in a bath sonicator for 5-10 minutes or warm it gently to 30-40°C until the solution is clear.[12]
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Storage: Store the stock solution in a tightly sealed container at -20°C, preferably with a desiccant to prevent moisture absorption.
Protocol 2: Kinetic Solubility Assay in Ethanol/Buffer System
Objective: To determine the approximate kinetic solubility of your compound when diluted from a DMSO stock into an ethanol-containing buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Anhydrous Ethanol
-
96-well clear-bottom microplate
-
Plate reader capable of measuring light scattering at ~620 nm (nephelometry) or absorbance at ~405 nm (turbidity).
Procedure:
-
Prepare Final Solvents: In separate tubes, prepare a series of final solvent mixtures. For example:
-
100% Assay Buffer
-
90% Buffer / 10% Ethanol
-
50% Buffer / 50% Ethanol
-
10% Buffer / 90% Ethanol
-
-
Plate Setup: Add 198 µL of each final solvent mixture to different columns of the 96-well plate.
-
Compound Addition (Spiking): Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final compound concentration of 100 µM in 1% DMSO. Prepare in triplicate.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature for 1.5-2 hours to allow the solution to reach equilibrium.
-
Measurement: Measure light scattering or turbidity on the plate reader. Wells with higher readings indicate the presence of precipitated compound.
-
Analysis: The highest concentration that does not show a significant increase in signal compared to the vehicle control (solvent + 1% DMSO) is the approximate kinetic solubility in that solvent system.
References
-
Verma, A., & Kumar, S. (n.d.). A comparative study of different approaches used for solubility enhancement of poorly water. Panacea Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
-
iMedPub. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and.... Retrieved from [Link]
- Google Patents. (n.d.). US6361758B1 - Cosolvent formulations.
-
ResearchGate. (n.d.). Chemical structure of biologically active benzimidazole derivatives. Retrieved from [Link]
-
Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Fernández, L., Sigal, E., Otero, L., Silber, J. J., & Santo, M. (2011). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 28(2), 205-214. Retrieved from [Link]
-
Infort, P., & Sharma, D. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. PMC. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
-
PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. PMC. Retrieved from [Link]
-
Das, S., Dash, U., & Nayak, J. (2022, November 10). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link]
-
Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. Retrieved from [Link]
-
PubMed. (2009, July 15). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Retrieved from [Link]
-
MDPI. (2024, November 9). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]
-
Dissolution Technologies. (2025, March 12). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
Al-Maaieh, A. I., et al. (2026, February 10). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Benzimidazole Acidhydrazide Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]
-
ScienceDirect. (n.d.). Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Semantic Scholar. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Prepared by the Office of the Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide via recrystallization. It combines foundational principles with actionable troubleshooting protocols to address common challenges encountered in the laboratory.
Part 1: Foundational Knowledge & Initial Strategy
This section addresses the fundamental principles governing the selection of a successful recrystallization strategy. Understanding the "why" behind the protocol is the first step toward troubleshooting any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of recrystallization and why is it effective?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of most solids in a given solvent increases with temperature.[1][2] An ideal recrystallization involves dissolving the impure compound in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).[3] The slow formation of the crystal lattice is a highly selective process that tends to exclude foreign molecules (impurities), resulting in a significantly purer final product.[3]
Q2: My target molecule, this compound, has several functional groups. How does this influence my initial choice of solvent?
The structure of your compound is key. It contains a benzimidazole ring system (largely nonpolar but with N-H groups capable of hydrogen bonding) and an acetohydrazide side chain (-CH₂-C(=O)NHNH₂), which is quite polar and an excellent hydrogen bond donor and acceptor. This dual nature suggests that a single solvent may not be ideal. Protic solvents like lower alcohols (ethanol, methanol, isopropanol) are often excellent starting points because they can interact with both the polar and less polar parts of the molecule.[4] For this specific class of compounds, ethanol is frequently a successful choice for either single-solvent or mixed-solvent systems.[5][6][7]
Q3: What are the characteristics of an ideal recrystallization solvent?
An ideal solvent should meet several criteria:
-
High Temperature Coefficient: It should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3][8]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (so they remain in the cold mother liquor).[8][9]
-
Chemical Inertness: The solvent must not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the purified crystals during the drying step.[3]
-
Safety & Cost: The solvent should be non-flammable, non-toxic, and inexpensive.[8]
Part 2: Experimental Protocols & Workflows
A systematic approach is crucial for developing a robust recrystallization protocol. The following workflows guide you from solvent selection to final product isolation.
Workflow 1: Systematic Solvent Selection
Before committing a large amount of crude material, it is essential to perform small-scale solubility tests to identify a suitable solvent or solvent pair.
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature, vortexing after each addition. Record if the solid dissolves easily in ~0.5 mL. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[1]
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.[8]
-
Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Summarize your observations in a structured table to facilitate decision-making.
| Solvent | Solubility (Cold, ~25°C) | Solubility (Hot, ~B.P.) | Observations on Cooling | Suitability |
| Water | Insoluble | Sparingly Soluble | Fine needles, slow formation | Possible single solvent or antisolvent |
| Ethanol | Sparingly Soluble | Very Soluble | Good crystal formation | Good candidate (single or primary) |
| Methanol | Soluble | Very Soluble | Poor recovery | Unsuitable (single), possible primary |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | Good candidate (single or primary) |
| Ethyl Acetate | Insoluble | Sparingly Soluble | Oiled out | Unsuitable |
| Acetone | Soluble | Very Soluble | Poor recovery | Unsuitable |
Note: This is an example table; your results may vary.
The following diagram illustrates the decision-making process based on the results from Protocol 1.
Caption: Decision tree for selecting a recrystallization method.
Protocol 2: Standard Single-Solvent Recrystallization (Example: Ethanol)
-
Place the crude this compound in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[10]
-
Add a minimal amount of ethanol to just cover the solid. Add a boiling stick or magnetic stir bar.
-
Heat the mixture to a gentle boil on a hot plate while stirring. Add more hot ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[1]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of decolorizing carbon. Re-heat to boiling for 5-10 minutes.[11][12]
-
If carbon was used or if there are insoluble impurities, perform a hot gravity filtration into a pre-heated clean flask.[10]
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[10]
-
Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final air drying.
Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
This method is ideal when no single solvent is perfect. Here, the compound is soluble in ethanol (the "solvent") but insoluble in water (the "antisolvent").[13]
-
In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol, following steps 1-3 of Protocol 2.
-
While keeping the ethanol solution hot, add water (the antisolvent) dropwise with swirling.
-
Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.[13]
-
Add 1-2 drops of hot ethanol to just redissolve the precipitate and make the solution clear again. The solution is now perfectly saturated at that temperature.[13][14]
-
Proceed with the cooling, isolation, and washing steps as described in Protocol 2 (steps 6-10), using a small amount of an ice-cold ethanol/water mixture for the final wash.[10]
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section provides solutions to common problems.
Q: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
A: Oiling out occurs when the saturated solution cools to a temperature where the solute is no longer soluble, but this temperature is above the solute's melting point (or the melting point of the impure mixture). It can also be caused by the solution being too concentrated.
-
Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) to decrease the saturation point.[14] Allow the solution to cool much more slowly, perhaps by insulating the flask. This gives the molecules more time to arrange into an ordered crystal lattice.
Q: I've cooled my solution in an ice bath, but no crystals have formed. What should I do?
A: This usually indicates either a supersaturated solution that resists crystallization or a solution that is too dilute.
-
Solutions (in order of preference):
-
Induce Crystallization: Try scratching the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small crystal of the pure product, add it to the solution to act as a template for crystallization.[10]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent to re-establish saturation. Then, attempt to cool it again.[10] Be careful not to evaporate too much solvent.
-
Caption: Step-by-step guide for inducing crystallization.
Q: My final product is still yellow/brown. How can I get a white product?
A: Colored impurities are common in benzimidazole syntheses.[12]
-
Solution: The most effective method is to use decolorizing carbon (activated charcoal).[11] After dissolving your crude product in the hot solvent but before cooling, add a small amount of charcoal and boil for a few minutes. The colored impurities adsorb onto the surface of the carbon. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.
Q: My final yield is very low. What are the likely causes?
A: Low recovery can be attributed to several factors:
-
Using Too Much Solvent: This is the most common cause. The product will have some residual solubility even in the cold solvent, and using an excessive volume will cause a significant portion to remain in the mother liquor.[10]
-
Premature Crystallization: If the product crystallizes in the funnel during a hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated.[12]
-
Incomplete Cooling: Not allowing the solution to cool for a sufficient time in an ice bath will prevent maximum precipitation.
-
Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve some of the product.[10]
Q: How do I validate the purity of my recrystallized product?
A: The simplest and most immediate method is melting point analysis. A pure crystalline solid will have a sharp, well-defined melting point (typically a range of <2°C).[10] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range. Comparing your experimental melting point to a literature value is a key indicator of purity. For 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide, a literature melting point has been reported as 315°C.[7]
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization Document. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Defense Technical Information Center. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
University of South Alabama. (n.d.). Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Akhtar, T., et al. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 6(5), e03917. Retrieved from [Link]
-
Kumar, G. V., et al. (2018). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Applicable Chemistry, 7(5), 1228-1236. Retrieved from [Link]
-
Siddiqui, A. A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Journal of Applied Pharmaceutical Science, 12(11), 136-143. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. praxilabs.com [praxilabs.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance in Benzimidazole Acetohydrazide Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole acetohydrazide derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of steric hindrance encountered during the final condensation step. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower your experimental design.
Introduction to the Challenge: Steric Hindrance in Schiff Base Formation
The synthesis of benzimidazole acetohydrazide derivatives typically culminates in a condensation reaction between a benzimidazole acetohydrazide core and an aldehyde or ketone. This reaction forms a Schiff base (an imine), which is often the target bioactive compound. However, when bulky substituents are present on either the benzimidazole scaffold or the carbonyl compound, steric hindrance can significantly impede the reaction, leading to low yields or reaction failure.
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that hinders a chemical reaction. In this context, bulky groups can prevent the nucleophilic nitrogen of the hydrazide from attacking the electrophilic carbon of the carbonyl group, which is a critical step in forming the tetrahedral intermediate necessary for condensation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab, offering explanations and actionable protocols to overcome them.
Question 1: My reaction shows little to no product formation, even after prolonged reflux. How can I drive the reaction forward?
Underlying Cause: Insufficient energy to overcome the activation barrier imposed by steric hindrance. Conventional heating may not be efficient enough to facilitate the reaction between sterically hindered reactants.
Recommended Strategies:
-
Transition to Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can significantly accelerate reaction rates and improve yields, often in a matter of minutes compared to hours of conventional refluxing.[1][2][3][4][5] This method is particularly effective for overcoming the high activation energy associated with sterically demanding condensations.
-
Employ Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, which can enhance mass transfer and provide the localized energy needed to overcome steric barriers.[6][7][8][9][10] This is another green chemistry approach that can lead to shorter reaction times and higher yields under milder conditions.
Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Acetohydrazide Derivatives
-
In a microwave-safe vessel, combine the benzimidazole acetohydrazide (1.0 eq), the sterically hindered aldehyde or ketone (1.0-1.2 eq), and a suitable solvent (e.g., ethanol, DMF).
-
Add a catalytic amount of acid, such as a few drops of glacial acetic acid or hydrochloric acid.[11][12]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and power for a short duration (typically 5-15 minutes).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the vessel to room temperature.
-
Perform a standard work-up, which may involve pouring the reaction mixture into cold water to precipitate the product, followed by filtration and washing.
-
Purify the product by recrystallization from a suitable solvent.
Question 2: I'm observing the formation of multiple byproducts and my desired product yield is low. What's causing this and how can I improve selectivity?
Underlying Cause: The reaction conditions may be promoting side reactions or the catalyst being used might not be optimal for directing the reaction toward the desired product. In some cases, the reaction can produce both mono- and di-substituted benzimidazole products.[13]
Recommended Strategies:
-
Catalyst Optimization: The choice of catalyst is crucial. While acid catalysis is common, the type of acid can influence the reaction outcome. For sterically hindered substrates, a stronger Lewis acid might be more effective than a Brønsted acid.[14][15] Consider screening different catalysts such as p-toluenesulfonic acid (p-TsOH), zirconocene dichloride, or erbium(III) trifluoromethanesulfonate (Er(OTf)3).[13][16][17][18] Er(OTf)3 has been shown to selectively promote the formation of double-condensation products with electron-rich aldehydes.[13][18]
-
Solvent Selection: The solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO can be effective, but for a greener approach, consider solvent-free conditions or using ethanol.[19]
Data on Catalyst Performance in Benzimidazole Synthesis
| Catalyst | Conditions | Yield (%) | Reference |
| p-TsOH | Reflux | High | [16] |
| Er(OTf)3 | Microwave, Solvent-free | 75-99 | [13][18] |
| Zirconocene Dichloride | Ethanol | Good | [17] |
| Cobalt (II) Acetylacetone | Room Temperature | High | [20] |
Question 3: My starting materials are not fully soluble in the reaction solvent, which I suspect is affecting the reaction rate. What can I do?
Underlying Cause: Poor solubility of reactants limits their effective concentration and ability to interact, thereby slowing down the reaction.
Recommended Strategies:
-
Change of Solvent: If solubility is an issue in common solvents like ethanol, consider switching to a solvent with a higher boiling point and better solvating power, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Ultrasound-Assisted Synthesis: As mentioned earlier, sonication can improve the solubility of reactants and enhance the reaction rate.[7][8]
Frequently Asked Questions (FAQs)
Q1: Can I use a base catalyst instead of an acid catalyst for the condensation reaction?
A1: While the initial N-formylation step in some benzimidazole syntheses can be base-catalyzed, the subsequent cyclization to form the benzimidazole ring is typically acid-catalyzed.[15] For the final condensation to form the acetohydrazide derivative (a Schiff base), acid catalysis is generally required to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.
Q2: What is the general mechanism for the acid-catalyzed condensation?
A2: The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack of the terminal nitrogen of the acetohydrazide on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the nitrogen to the oxygen.
-
Elimination of a water molecule to form the protonated imine.
-
Deprotonation to yield the final Schiff base product.
Q3: Are there alternative synthetic routes that can bypass the sterically hindered condensation step?
A3: While the direct condensation is the most common method, alternative multi-step pathways could be designed. However, these would likely be more complex and less atom-economical. The focus should primarily be on optimizing the conditions of the direct condensation.
Q4: How can I confirm that steric hindrance is the primary issue in my reaction?
A4: A good diagnostic experiment is to run a parallel reaction with a sterically less hindered analogue of your aldehyde or ketone. If this reaction proceeds smoothly under the same conditions where your hindered substrate fails, it strongly suggests that steric hindrance is the main obstacle.
Visualizing the Workflow
To aid in your experimental design, the following workflow diagram outlines the decision-making process for troubleshooting a problematic condensation reaction.
Caption: Troubleshooting workflow for overcoming steric hindrance.
References
- Mobinikhaledi, A. et al. (n.d.).
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
- Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2024, October 1). Bentham Science Publishers.
- Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. (2025, August 9).
- ULTRASOUND-ASSISTED SYNTHESIS AND CHARACTERIZATION OF BENZIMIDAZOLE-BASED SCHIFF BASES: CORROSION INHIBITION AND ANTIMICROBIAL S. (n.d.). Kronika Journal.
- Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite. (2025, March 5). Taylor & Francis.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025, October 7). AccScience.
- Microwave assisted synthesis of some novel benzimidazole substituted Fluoroquinolones and their antimicrobial evalu
- Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation[v1]. (2022, February 9). Preprints.org.
- Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Deriv
- Ultrasound Assisted Cu-catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles as Potential Antibacterial Agents. (n.d.). PubMed.
- The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. (2020, June 18). Taylor & Francis.
- Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2011, September 1). Arabian Journal of Chemistry.
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2026, January 4). PubMed.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023, February 11). MDPI.
- The dilemma between acid and base catalysis in the synthesis of benzimidazole from o -phenylenediamine and carbon dioxide. (2019, October 8).
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Deriv
- Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. (n.d.). Turkish Journal of Pharmaceutical Sciences.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PMC.
- Benzimidazole and Their Deriv
- Plausible mechanism for the formation of benzimidazoles. (n.d.).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIV
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). PMC.
- overcoming steric hindrance in cis-chalcone synthesis. (n.d.). Benchchem.
- Different methods for the synthesis of benzimidazoles. (n.d.).
- Steric Hindrance Definition - Intro to Chemistry Key Term.... (2025, August 15). Fiveable.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.).
- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
- Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst. (n.d.). Green Chemistry (RSC Publishing).
- How to overcome Steric Hindrance?. (2019, June 30).
- Stop and restart of polycondensation reactions of highly reactive sol–gel precursors for nanoscale surface molding. (2023, March 13). RSC Publishing.
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022, November 19). BORIS Portal.
- Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023, October 25). Arabian Journal of Chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. preprints.org [preprints.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. kronika.ac [kronika.ac]
- 8. tandfonline.com [tandfonline.com]
- 9. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 10. Ultrasound Assisted Cu-catalyzed Synthesis of 1,2-Disubstituted Benzimidazoles as Potential Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The dilemma between acid and base catalysis in the synthesis of benzimidazole from o-phenylenediamine and carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. orientjchem.org [orientjchem.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 19. benchchem.com [benchchem.com]
- 20. thaiscience.info [thaiscience.info]
Troubleshooting low purityin benzimidazole hydrazide intermediates
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with benzimidazole hydrazide intermediates and encountering challenges related to product purity. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own work. This document is structured as a dynamic troubleshooting guide and a set of frequently asked questions, built from field-proven insights and established scientific principles.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses specific, common problems encountered during the synthesis of benzimidazole hydrazides. The typical synthetic route involves two key stages: (1) The condensation of an o-phenylenediamine with a carboxylic acid derivative (often an ester) to form the benzimidazole core, and (2) The subsequent hydrazinolysis of the ester to yield the desired hydrazide. Problems can arise at either stage.
Q1: My final product is a dark brown or black solid, not the expected off-white powder. What is causing this discoloration and how can I fix it?
This is one of the most frequent issues, and it almost always points to oxidation.
Root Cause Analysis: Aromatic diamines, particularly the o-phenylenediamine (OPD) starting material, are highly susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by heat, light, and trace metal impurities. The oxidation leads to the formation of highly colored, polymeric quinone-imine type structures.[1] Even if your final product forms, these colored impurities can be difficult to remove and may co-precipitate, leading to a discolored final product.
Troubleshooting Protocol:
-
Assess Starting Material Quality: Before starting, check the color of your OPD. High-purity OPD should be a white to light tan crystalline solid. If it is dark brown or purplish, it is already significantly oxidized and should be purified (e.g., by sublimation or recrystallization) or replaced.
-
Implement an Inert Atmosphere: The single most effective preventative measure is to exclude oxygen. Conduct the initial condensation reaction and all subsequent work-up steps under a nitrogen or argon atmosphere.[1] This minimizes the opportunity for oxidation throughout the process.
-
Optimize Reaction Temperature: While heat is necessary for the condensation step, excessive temperatures or prolonged reaction times can accelerate oxidative side reactions.[2] Monitor the reaction closely by Thin Layer Chromatography (TLC) and stop heating as soon as the starting materials are consumed.
-
Purification with Decolorizing Carbon: If you end up with a discolored crude product, recrystallization with the aid of activated charcoal is often effective.[2][3]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).[3]
-
Add a small amount (typically 1-2% w/w) of activated charcoal.
-
Heat the mixture gently for 10-15 minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Q2: My TLC analysis shows multiple spots. I see my desired hydrazide, but also a significant amount of unreacted benzimidazole ester. Why is the hydrazinolysis incomplete?
This indicates a failure of the second key step in the synthesis. Hydrazinolysis, while a common reaction, can be sluggish if not properly optimized.
Root Cause Analysis: The conversion of an ester to a hydrazide with hydrazine hydrate is a nucleophilic acyl substitution reaction. Its success depends on several factors:
-
Stoichiometry: An insufficient amount of hydrazine will naturally lead to incomplete conversion.[4]
-
Reaction Time & Temperature: The reaction may require more time or thermal energy to proceed to completion.[2][4]
-
Reagent Purity: The quality of the hydrazine hydrate is crucial. Old or improperly stored hydrazine can have a lower effective concentration.[3]
-
Steric Hindrance: If the ester group is sterically hindered, the reaction will be slower and require more forcing conditions.
Troubleshooting Protocol:
-
Verify Stoichiometry: A common practice is to use a significant excess of hydrazine hydrate (typically 3-10 equivalents) to drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: Refluxing in a solvent like ethanol is standard.[5] If you still see starting material after several hours, continue the reflux and monitor by TLC every 1-2 hours until the ester spot is no longer visible.[2]
-
Check Reagent Quality: Use fresh, high-purity hydrazine hydrate for the best results.[3]
-
Solvent Choice: The reaction is typically performed in an alcohol (e.g., ethanol, methanol) which effectively dissolves both the ester and hydrazine hydrate.[3][5]
| Parameter | Standard Condition | Optimization Strategy |
| Hydrazine Hydrate | 3-5 equivalents | Increase to 5-10 equivalents |
| Temperature | Reflux (Ethanol, ~78 °C) | Ensure vigorous reflux; consider a higher boiling solvent if necessary |
| Time | 2-6 hours | Monitor by TLC; extend time to 12-24 hours if needed |
| Solvent | Absolute Ethanol | Ensure anhydrous conditions to prevent potential side reactions |
Q3: My yield is very low, and I've isolated an insoluble, high-molecular-weight solid from the reaction mixture. What is this byproduct?
The formation of an insoluble, likely polymeric, material is a common side reaction, especially during the initial benzimidazole ring formation.[1]
Root Cause Analysis: This issue can arise from two main pathways:
-
Polymerization/Dimerization: If your carboxylic acid starting material has more than one acid group, or if the OPD has multiple reactive sites, it can lead to the formation of bis-benzimidazoles or longer-chain oligomers.[1] This creates cross-linked or extended structures that are often insoluble.
-
Diacyl Hydrazide Formation: During the hydrazinolysis step, it is possible for one molecule of hydrazine to react with two molecules of your benzimidazole ester, forming a diacyl hydrazide byproduct (R-CO-NH-NH-CO-R). This is more likely if the concentration of the ester is high relative to the hydrazine.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry of your mono-functionalized OPD and carboxylic acid derivative in the first step.
-
Method of Addition: For the first step, consider the slow, portion-wise addition of the carboxylic acid to the solution of OPD. This maintains a high concentration of the diamine relative to the acid, favoring the formation of the desired mono-benzimidazole.[1]
-
Optimize Hydrazinolysis: During the second step, ensure a sufficient excess of hydrazine hydrate is present from the start to favor the formation of the desired mono-hydrazide over the diacyl byproduct.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common purity issues.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about best practices in synthesis, purification, and analysis.
Q1: What are the most critical best practices for purifying crude benzimidazole hydrazides?
Purification is essential for obtaining a high-quality final product. The two most powerful methods are recrystallization and column chromatography.
Method 1: Recrystallization (Preferred Method) This is the most common and effective technique for purifying solid benzimidazole hydrazides.[3]
-
Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent. Common choices include ethanol, methanol, or aqueous ethanol.[3][6]
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.[3]
-
Filter the hot solution to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[3]
-
Method 2: Column Chromatography If recrystallization fails to provide a pure product, column chromatography is an excellent alternative.[3]
-
Protocol:
-
Stationary Phase: Silica gel is most commonly used.
-
Mobile Phase (Eluent): The choice of eluent depends on the polarity of your specific compound. Start with a non-polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity. For more polar hydrazides, a system like dichloromethane/methanol may be required.[5]
-
Monitoring: Use TLC to identify the fractions containing your pure product.[3]
-
Q2: Which analytical techniques are essential for confirming the purity of my final product?
A single technique is rarely sufficient. A combination of methods provides the most comprehensive assessment of purity and identity.
| Analytical Technique | Purpose | Key Information Provided |
| HPLC | Quantitative Purity | Provides a precise percentage purity by separating the main compound from impurities. It is the industry standard for purity assessment.[7][8][9] |
| ¹H and ¹³C NMR | Structural Confirmation | Confirms the chemical structure of the desired product and helps identify the structure of any major impurities. |
| LC-MS | Identity Confirmation | Confirms the molecular weight of the product and provides the molecular weights of impurities, aiding in their identification.[1] |
| TLC | Qualitative Assessment | A rapid and inexpensive way to monitor reaction progress and assess the complexity of the crude product mixture.[10][11] |
General Synthesis and Purification Workflow
Caption: The general workflow from starting materials to pure product.
References
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Global Journal of Science Frontier Research Chemistry. [Link]
-
Synthetic Approaches of Benzimidazole Derivatives: A Review. Rasayan Journal of Chemistry. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Journal of Public Health and Emergency. [Link]
-
Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. National Institutes of Health. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Institutes of Health. [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
- Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
-
BENZIMIDAZOLE N-OXIDES. I. THE STRUCTURE OF BENZIMIDAZOLE N-OXIDE AND SYNTHESIS OF ITS DERIVATIVES. PubMed. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. ResearchGate. [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
Preparation of benzimidazole N-oxides by a two-step continuous flow process. ResearchGate. [Link]
-
Benzimidazole. Organic Syntheses. [Link]
-
Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]
-
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
A new and simple synthesis of benzimidazole N-oxides. Journal of the Chemical Society D: Chemical Communications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 11. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: Optimizing Hydrazinolysis of Benzimidazole Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the hydrazinolysis of benzimidazole esters. Converting a benzimidazole ester to its corresponding hydrazide is a critical synthetic node, but it is frequently bottlenecked by sluggish kinetics, steric hindrance, and unwanted side reactions.
This guide synthesizes field-proven methodologies with mechanistic causality to ensure your protocols are efficient, reproducible, and self-validating.
Mechanistic Insights & Causality (FAQ)
Q: Why do benzimidazole-2-carboxylate esters often require prolonged hydrazinolysis times compared to simple aliphatic esters? A: The kinetic bottleneck in this reaction is the nucleophilic attack of hydrazine on the ester carbonyl. The proximity of the electron-rich benzimidazole ring reduces the electrophilicity of the ester carbonyl through inductive and resonance effects[1]. Furthermore, substituents at the N1 or C2 positions introduce significant steric hindrance. Prolonged thermal activation is often required to overcome this high activation energy barrier, which can unfortunately invite side reactions.
Q: How does solvent selection dictate the kinetic profile of the hydrazinolysis? A: Hydrazinolysis relies heavily on stabilizing the tetrahedral intermediate formed during the reaction. Protic solvents like ethanol or methanol are standard because they provide this stabilization via hydrogen bonding[2]. However, if your specific benzimidazole ester is highly sterically hindered, the boiling point of ethanol (78 °C) may not provide sufficient thermal energy. Switching to a higher-boiling protic solvent (e.g., n-butanol) or utilizing solvent-free conditions under microwave irradiation can drastically alter the kinetic profile and reduce reaction times.
Troubleshooting Guide
Q: My reaction stalls at 50% conversion even after 12 hours of reflux in ethanol. How can I drive it to completion without degrading the benzimidazole core?
A: Extended thermal stress is detrimental and can lead to ring-opening or degradation. To accelerate the reaction without excessive heating, introduce a catalytic amount of an ammonium salt. Studies have demonstrated that the addition of ammonium iodide (NH
Q: I am observing multiple spots on my TLC plate during extended heating. How do I minimize side reactions? A: Multiple spots indicate that your starting material or product is degrading, or that side reactions (such as transamidation of other susceptible groups) are occurring. To suppress this, use a large excess of anhydrous hydrazine hydrate (5–10 equivalents) to push the equilibrium forward rapidly[2]. This allows you to lower the reaction temperature or shorten the reflux time. Additionally, ensure the reaction is performed under an inert atmosphere (nitrogen or argon) if your benzimidazole derivatives are sensitive to oxidation[2].
Q: How can I isolate the hydrazide product when it forms a gummy residue instead of precipitating upon cooling? A: Benzimidazole hydrazides are prone to trapping solvent molecules or unreacted hydrazine, which prevents crystallization and forms an oil. If the product does not precipitate upon cooling, remove the solvent under reduced pressure. Triturate the resulting gummy residue with a non-polar solvent (such as diethyl ether or hexane) to induce precipitation[2]. If excess hydrazine is the culprit, dissolving the crude residue in a minimal amount of organic solvent and washing it with cold water can remove the hydrazine, provided your target hydrazide is not highly water-soluble.
Step-by-Step Methodologies
Protocol A: Standard Thermal Hydrazinolysis
Use this baseline protocol for unhindered benzimidazole esters.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the benzimidazole ester (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration[2].
-
Reagent Addition: Add hydrazine monohydrate (5.0–10.0 equiv) dropwise at room temperature[2].
-
Thermal Activation: Heat the mixture to reflux (78 °C) and stir for 3 to 8 hours.
-
Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside the starting ester. The complete disappearance of the starting material and the appearance of a new, more polar spot (lower
value) confirms successful conversion to the hydrazide[2]. -
Work-up: Cool the mixture to 0–5 °C in an ice bath. Filter the resulting precipitate, wash with cold ethanol followed by diethyl ether, and dry under vacuum.
Protocol B: Accelerated Hydrazinolysis (NH I-Assisted / Microwave)
Use this protocol for sterically hindered or electronically deactivated substrates.
-
Reaction Setup: Combine the benzimidazole ester (1.0 equiv), hydrazine monohydrate (3.0–5.0 equiv), and ammonium iodide (1.0 equiv) in a microwave-safe vial[4].
-
Solvent Addition: Add a minimal amount of ethanol (or perform solvent-free if the substrate is a low-melting solid).
-
Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 90 °C for 15–30 minutes[4].
-
Self-Validation Step: Perform LC-MS analysis. The presence of the
peak corresponding to the hydrazide mass, coupled with the absence of the ester mass, validates the completion of the accelerated workflow. -
Work-up: Cool to room temperature. Quench with ice water to induce precipitation. Filter, wash with water to remove ammonium salts and excess hydrazine, and dry under vacuum.
Quantitative Data: Parameter Optimization Summary
The following table summarizes how different reaction parameters impact the yield and reaction time of benzimidazole ester hydrazinolysis.
| Method | Solvent | Additive | Hydrazine (equiv) | Temp (°C) | Time | Typical Yield (%) |
| Standard | Ethanol | None | 5.0 - 10.0 | 78 (Reflux) | 5 - 12 h | 70 - 85% |
| High-Temp | n-Butanol | None | 5.0 - 10.0 | 117 (Reflux) | 2 - 4 h | 75 - 90% |
| Additive-Assisted | Ethanol | NH | 3.0 - 5.0 | 70 | 1 - 2 h | 85 - 95% |
| Microwave | Ethanol | None | 3.0 - 5.0 | 90 (MW) | 15 - 30 min | 80 - 95% |
Reaction Optimization Workflow
Workflow for optimizing the hydrazinolysis of benzimidazole esters.
References
-
Cleaving Ergot Alkaloids by Hydrazinolysis—A Promising Approach for a Sum Parameter Screening Method Source: MDPI URL:[Link]
-
Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides Source: PMC (NIH) URL:[Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: PMC (NIH) URL:[Link]
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
Addressing moisture sensitivityin benzimidazole acetohydrazide storage
Technical Support Center: Troubleshooting Moisture Sensitivity in Benzimidazole Acetohydrazide Storage
Executive Summary Benzimidazole acetohydrazides are critical intermediates and active pharmaceutical ingredients (APIs) in drug development. However, their acetohydrazide side chains are inherently reactive. This guide provides a mechanistic understanding of their moisture sensitivity and outlines self-validating protocols for their storage and handling to ensure structural integrity, prevent the formation of genotoxic impurities, and maintain regulatory compliance.
Part 1: Mechanistic Troubleshooting (The "Why")
Q1: Why are benzimidazole acetohydrazides more sensitive to ambient moisture than other benzimidazole derivatives? A: The vulnerability lies in the acetohydrazide moiety (-CH₂-CO-NH-NH₂), not the benzimidazole core. While the benzimidazole ring exhibits significant thermodynamic stability and electron-rich characteristics[1], the hydrazide bond is highly susceptible to nucleophilic attack by water molecules. In the presence of ambient moisture, the compound undergoes hydrolytic cleavage, breaking down into benzimidazole acetic acid and hydrazine derivatives[2][3]. This represents a critical quality attribute (CQA) failure, as free hydrazines are heavily regulated genotoxic impurities in pharmaceutical manufacturing[2].
Q2: How does moisture physically alter the API before chemical degradation even begins? A: Before hydrolysis occurs, moisture acts as a plasticizer. In a dry, compressed, or pristine crystalline state, low molecular mobility protects the hydrazide moiety from degradation[4]. However, water ingress disrupts the established intermolecular hydrogen-bonding network[4]. This disruption can trigger amorphous-to-crystalline phase transitions or the formation of unintended hydrates, permanently altering the drug's dissolution profile and bioavailability.
Fig 1: Hydrolytic degradation pathway of benzimidazole acetohydrazide upon moisture exposure.
Part 2: Storage & Handling FAQs (The "How")
Q3: We currently use standard silica gel packets in our secondary packaging. Is this sufficient for long-term storage? A: Not necessarily. While silica gel is cost-effective and works well for moderate humidity (20%–60% RH), it is a physical adsorber that loses efficiency at very low humidity levels[5]. For highly moisture-sensitive APIs like benzimidazole acetohydrazides, Molecular Sieves (e.g., zeolites) are the gold standard. They feature uniform nanometer-scale pores that trap water molecules, maintaining the microenvironment's relative humidity (RH) below 10%[5]. Selecting the right desiccant prevents premature saturation and ensures long-term stability[6].
Q4: Does storing the API in a -20°C freezer prevent moisture-induced degradation? A: Cold storage slows down the kinetics of hydrolysis, but it introduces a severe physical risk: condensation. If a cold container is opened in a humid laboratory, ambient moisture instantly condenses on the cold API. Therefore, temperature control must be paired with strict atmospheric control (inert gas purging) and proper desiccant use to be effective[5][7].
Part 3: Quantitative Desiccant Selection
To optimize your storage microenvironment, select the appropriate desiccant based on the empirical data below:
Table 1: Quantitative Comparison of Desiccant Properties
| Desiccant Type | Adsorption Mechanism | Optimal RH Range | Max Moisture Capacity (wt%) | Regeneration Temp |
| Molecular Sieves | Physical (Nanometer pore trapping) | < 10% | ~20% | 250°C - 300°C |
| Silica Gel | Physical (Surface adsorption) | 20% - 60% | ~30% - 40% | 120°C |
| Montmorillonite Clay | Physical (Layer expansion) | 15% - 50% | ~25% | 120°C |
(Note: Data synthesized from standard pharmaceutical packaging guidelines[5][6][7])
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, every storage workflow must be a self-validating system. If a seal fails, the system must alert the researcher before the API is compromised.
Protocol A: Inert Packaging and Storage Workflow
Objective: Establish a verifiable, moisture-free microenvironment for benzimidazole acetohydrazides.
-
Primary Drying: Lyophilize or vacuum-dry the synthesized API to remove residual solvent and bound water.
-
Primary Packaging: Transfer the dried API into an opaque, airtight primary container (e.g., amber glass vial or high-density polyethylene bottle)[7].
-
Inert Purging: Purge the headspace of the primary container with a heavy inert gas. Causality Note: Argon is preferred over Nitrogen as it is denser than air and actively blankets the solid API, efficiently displacing oxygen and moisture. Seal tightly.
-
Secondary Packaging (The Self-Validating Step): Place the primary container into a heat-sealable moisture barrier bag (Water Vapor Transmission Rate < 0.02 g/100 sq.in./24 hrs)[8].
-
Desiccant & Indicator Addition: Add activated molecular sieve packets and a 10% Relative Humidity (RH) Indicator Card into the bag[8].
-
Evacuation and Sealing: Partially evacuate the air from the bag and heat-seal it. Causality Note: Do not completely vacuum the bag; a complete vacuum reduces the kinetic efficiency of the desiccant and can damage the contents[8].
-
Verification: Before the next use, inspect the RH card through the transparent side of the bag. If the card reads >10% RH, the seal has failed, and the API must be re-analyzed for hydrolytic degradation[8].
Fig 2: Self-validating inert packaging workflow for moisture-sensitive APIs.
Protocol B: Desiccant Regeneration and Verification
Objective: Restore the adsorption capacity of saturated molecular sieves safely.
-
Saturation Check: Weigh the desiccant. A weight increase of ~20% indicates maximum moisture saturation[6].
-
Thermal Desorption: Place the molecular sieves in a forced-air drying oven at 250°C to 300°C for 4 to 6 hours. Causality Note: Heating drives off trapped water molecules. Do not use this temperature for silica gel, as exceeding 120°C will permanently destroy its pore structure[7].
-
Cooling: Transfer the hot desiccants immediately into a vacuum desiccator to cool. Causality Note: Allowing them to cool in open air will result in the immediate re-absorption of ambient moisture, rendering the regeneration useless[7].
-
Storage: Once at room temperature, transfer the regenerated desiccants into an airtight, non-porous container (e.g., screw-top glass jar) and store in a cool, dark place[7].
Part 5: References
-
Title: Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Differentiating Resistance from Formulation Failure: Isoniazid Instability and Poor Dissolution in Crushed Multi-Drug Paediatric Preparations Source: Preprints.org URL: [Link]
-
Title: New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors Source: ACS Omega URL: [Link]
-
Title: Journal of Chemical, Biological and Physical Sciences Study of some carbazones and hydrazones Source: JCBPS URL: [Link]
-
Title: The Role of Desiccants in Pharmaceutical Stability Source: Stream Peak Group URL: [Link]
-
Title: Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components Source: ECIA URL: [Link]
-
Title: Your Guide to Desiccant Expiration Dates and Storage Methodology Source: Multisorb URL: [Link]
-
Title: How to Store Desiccants Source: A. Harnish Desiccant URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jcbsc.org [jcbsc.org]
- 4. Differentiating Resistance from Formulation Failure: Isoniazid Instability and Poor Dissolution in Crushed Multi-Drug Paediatric Preparations[v1] | Preprints.org [preprints.org]
- 5. The Role of Desiccants in Pharmaceutical Stability Streampeak Group [streampeakgroup.com]
- 6. multisorb.com [multisorb.com]
- 7. aharnishdesiccant.com [aharnishdesiccant.com]
- 8. ecianow.org [ecianow.org]
Minimizing side reactionsduring benzimidazole Schiff base formation
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with benzimidazole Schiff base (imine) formation.
The condensation of 2-aminobenzimidazole with aldehydes or ketones is notoriously susceptible to side reactions due to the reversible nature of imine bonds and the nucleophilic competing sites on the benzimidazole ring. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-purity yields.
Mechanistic Overview: Desired Pathways vs. Side Reactions
To effectively troubleshoot, we must first map the chemical environment. The formation of a Schiff base proceeds via a hemiaminal intermediate. Failure to control the reaction conditions leads to competitive side reactions, including aldol condensation, aminal formation, and hydrolytic reversion.
Reaction pathways in benzimidazole Schiff base synthesis: desired imine vs. common side reactions.
Troubleshooting Guide & FAQs
Q1: My reaction is stalling at the hemiaminal intermediate without forming the final imine. How do I force the dehydration step? Causality: The dehydration of the hemiaminal (carbinolamine) into the imine requires the hydroxyl group to be protonated so it can leave as water. If the pH is too high, this leaving group is poor, and the reaction stalls. Conversely, if the acid concentration is too high (pH < 3), the primary amine of the 2-aminobenzimidazole becomes protonated, rendering it non-nucleophilic and halting the initial addition[1]. Solution: Maintain a mildly acidic environment (pH ~4.5–5.5). Use catalytic amounts of weak acids like glacial acetic acid, or natural acid catalysts (e.g., lemon juice or cashew shell extract), which have been shown to provide high yields while allowing for easy elimination of side products[2].
Q2: I am observing significant off-target peaks in my NMR. How do I prevent aldol condensation when using aliphatic aldehydes?
Causality: Aliphatic aldehydes with
Q3: My isolated Schiff base degrades back into 2-aminobenzimidazole and aldehyde during workup. How do I stabilize it? Causality: Schiff base formation is a reversible equilibrium reaction governed by Le Chatelier's principle. The presence of water—especially during aqueous extraction or washing—drives the equilibrium backward, hydrolyzing the delicate C=N bond[1]. Solution: Eliminate aqueous workups. Actively remove water during the reaction using azeotropic distillation (Dean-Stark) or molecular sieves. For isolation, induce crystallization directly from the reaction solvent (e.g., cooling the ethanol solution) and wash only with cold, strictly anhydrous solvents.
Quantitative Data: Catalyst Optimization Matrix
Over-catalyzing the reaction is a common error that leads to polymerization and aminal formation. The table below summarizes the causal relationship between catalyst concentration, reaction kinetics, and side-product generation during benzimidazole derivative synthesis[4].
| Catalyst Concentration (% W/V) | Reaction Time (min) | Target Schiff Base Yield (%) | Mechanistic Observation / Side Reaction Trend |
| 10% | 270 | 89% | Sluggish dehydration; hemiaminal accumulation. |
| 20% | 180 | 97% | Optimal kinetics; minimal side products. |
| 30% | 130 | 95% | Slight increase in aminal formation. |
| 40% | 130 | 95% | Onset of oligomerization and N-alkylation. |
| 50% | 80 | 91% | Rapid degradation; significant polymerization. |
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following protocol utilizes a self-validating workflow. Each step contains a physical or chemical checkpoint to verify that the reaction is proceeding along the desired pathway rather than a side-reaction trajectory.
Workflow: Azeotropic Synthesis of 2-Aminobenzimidazole Schiff Bases
-
Step 1: Stoichiometric Assembly In a rigorously flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-aminobenzimidazole and 1.05 equivalents of the target aldehyde in anhydrous toluene.
-
Causality: Toluene allows for high-temperature azeotropic distillation.
-
Self-Validation Checkpoint: The deliberate 0.05 eq excess of aldehyde ensures total consumption of the amine. If unreacted amine remains, it acts as a nucleophile against the formed Schiff base, creating unwanted aminal side products.
-
-
Step 2: pH-Controlled Catalysis Add 0.1 equivalents of p-Toluenesulfonic acid (p-TsOH) or a natural acid catalyst.
-
Causality: Establishes the critical pH ~5 threshold to protonate the hemiaminal hydroxyl group without deactivating the amine nucleophile.
-
Self-Validation Checkpoint: The solution should remain homogeneous. If immediate heavy precipitation occurs, the acid concentration is too high, resulting in the formation of insoluble benzimidazolium salts.
-
-
Step 3: Azeotropic Dehydration Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the mixture to reflux (110°C) for 3 hours.
-
Causality: Actively removes the
byproduct, shifting the equilibrium entirely toward the imine product[1]. -
Self-Validation Checkpoint: The volume of water collected in the Dean-Stark trap provides a direct, real-time quantitative measure of reaction conversion. Collection of ~1.0 eq of water confirms complete dehydration.
-
-
Step 4: Anhydrous Isolation Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath to induce crystallization. Filter the precipitate under a nitrogen atmosphere (Schlenk filtration) and wash the filter cake with cold, anhydrous ethanol.
-
Causality: Avoids hydrolytic cleavage of the C=N bond caused by atmospheric moisture or aqueous washing.
-
Self-Validation Checkpoint: High product recovery without the distinct odor of the starting aldehyde confirms that the Schiff base remained intact and did not hydrolyze during isolation.
-
References
Sources
Catalyst selectionfor optimizing benzimidazole acetohydrazide derivatives
Technical Support Center: Benzimidazole Acetohydrazide Optimization Topic: Catalyst Selection & Process Optimization Ticket ID: BZ-HYD-OPT-01
Introduction: The Scaffold & The Challenge
Benzimidazole acetohydrazides are privileged pharmacophores in drug discovery, serving as precursors for antimicrobial, anticancer, and anti-inflammatory agents. The synthesis typically follows a three-step workflow:
-
Cyclization: Formation of the benzimidazole core.
-
N-Alkylation: Introduction of the ester moiety (ethyl chloroacetate).
-
Hydrazinolysis: Conversion of the ester to the hydrazide.
The Critical Bottleneck: While the hydrazinolysis (Step 3) is generally robust, the overall yield and purity of the final derivative are dictated by the catalyst selected for the initial ring closure (Step 1) . Poor catalyst choice leads to incomplete cyclization, oxidative tarring of phenylenediamines, and metal contamination that poisons downstream reactions.
This guide provides a technical framework for selecting the optimal catalyst and troubleshooting the synthesis pipeline.
Module 1: Catalyst Selection Matrix (Step 1 - Ring Closure)
Core Directive: Do not default to Polyphosphoric Acid (PPA) or HCl without analyzing substrate sensitivity. Use this matrix to select the correct catalyst based on your specific aldehyde/acid precursor and scale.
Comparative Technical Analysis
| Catalyst Class | Representative Agents | Best For...[1] | Technical Drawbacks |
| Brønsted Acids | 4N HCl, PPA, | Robust substrates. Simple alkyl/aryl aldehydes. High thermal stability required. | Harsh conditions ( |
| Lewis Acids | Sensitive substrates. Aldehydes with electron-donating groups. | Cost. Lanthanide triflates ( | |
| Nano-Catalysts | ZnO NPs, | Green/Scale-up. High surface area allows lower temp. Magnetic recovery ( | Aggregation of NPs can reduce activity over cycles. Requires specific pH control. |
| Ionic Liquids | [bmim][ | Solvent-free/Green. Acts as both solvent and catalyst. | High viscosity can impede mass transfer. Expensive for initial setup. |
Visual Decision Tree: Selecting Your Catalyst
Caption: Logic flow for selecting the optimal catalyst based on substrate stability and reaction scale.
Module 2: The Acetohydrazide Workflow & Optimization
Once the benzimidazole ring is formed, the conversion to the acetohydrazide requires precise control to avoid bis-alkylation or hydrolysis.
Step-by-Step Optimized Protocol
1. N-Alkylation (The Esterification):
-
Reagents: Benzimidazole (1.0 eq), Ethyl Chloroacetate (1.1 eq),
(anhydrous, 2.0 eq). -
Solvent: Dry Acetone (reflux) or DMF (
C). -
Catalyst Note: Potassium iodide (KI, 0.1 eq) can be added as a nucleophilic catalyst (Finkelstein reaction) to accelerate the reaction if using chloroacetate.
-
Critical Checkpoint: Ensure
is freshly ground. Old, clumped base leads to incomplete deprotonation and low yields.
2. Hydrazinolysis (The Hydrazide Formation):
-
Reagents: Benzimidazole-ester (1.0 eq), Hydrazine Hydrate (99%, 5.0 - 10.0 eq).
-
Solvent: Absolute Ethanol.
-
Procedure: Reflux for 3–6 hours.
-
Optimization:
-
Do not use acid catalysts here. Acids will protonate the hydrazine, rendering it non-nucleophilic.
-
Excess Hydrazine: Essential to prevent the formation of the bis-hydrazide dimer (where two ester molecules react with one hydrazine).
-
Mechanism & Pathway Diagram
Caption: Synthetic pathway emphasizing the critical role of hydrazine stoichiometry in preventing dimer formation.
Module 3: Troubleshooting Center (FAQ)
Ticket #101: "My product is a dark, sticky tar instead of a solid."
-
Diagnosis: Oxidative degradation of o-phenylenediamine (OPD).
-
Root Cause: OPD is highly sensitive to air oxidation, especially in the presence of strong acids (PPA/HCl) and heat.
-
Resolution:
-
Switch Catalyst: Use Sodium Metabisulfite (
) or . These mild oxidants/Lewis acids facilitate cyclization without destroying the diamine. -
Atmosphere: Run Step 1 under Nitrogen (
) or Argon. -
Purification: Recrystallize from ethanol/water with activated charcoal to remove oxidized impurities.
-
Ticket #102: "Low yield in the hydrazinolysis step (Step 3)."
-
Diagnosis: Incomplete conversion or hydrolysis.
-
Root Cause:
-
Old Hydrazine Hydrate (absorbs
from air to form carbazates). -
Steric hindrance near the ester group.
-
-
Resolution:
-
Reagent Quality: Use fresh Hydrazine Hydrate (98-99%).
-
Solvent Switch: If refluxing ethanol is too slow (
C), switch to n-Butanol (reflux at C). Higher temperature overcomes the activation energy barrier for sterically hindered esters.
-
Ticket #103: "I'm seeing a mixture of Mono- and 1,2-Disubstituted products."
-
Diagnosis: Selectivity issue during Ring Closure (Step 1).
-
Root Cause: When using aldehydes, the resulting benzimidazole (mono-substituted) is nucleophilic enough to react with another mole of aldehyde.
-
Resolution:
-
Catalyst Control: Use
(5 mol%) in Ethanol . This specific system has been proven to favor the 2-substituted (mono) product (Selectivity >95%) [1]. -
Stoichiometry: Ensure a strict 1:1 ratio or slight excess of diamine.
-
Module 4: Green Chemistry & Scale-Up
For laboratories moving toward Green Chemistry or Process Scale-Up , traditional homogeneous acids are non-viable due to waste disposal.
Recommended System: Ionic Liquid [bmim][
-
Protocol: Mix OPD and aldehyde in [bmim][
]. Heat to C for 2-3 hours. -
Work-up: Cool mixture and add water. The product precipitates out (hydrophobic), while the Ionic Liquid remains in the water phase.
-
Recyclability: The aqueous IL phase can be dried under vacuum and reused 4-5 times with minimal loss of activity [2].
Recommended System: ZnO Nanoparticles [4][5]
-
Role: Heterogeneous catalysis.[6]
-
Mechanism: Zn(II) coordinates with the carbonyl oxygen of the aldehyde/acid, increasing electrophilicity for the amine attack.
-
Advantage: Reaction often proceeds at room temperature or mild heating (
C) in water/ethanol mixtures [3].
References
-
Selective Synthesis with
: -
Ionic Liquid Protocols
-
Nanocatalysis
-
General Review
- Title: Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights.
- Source:Molecular Diversity (via PubMed).
-
URL:[Link] (Search Term: Benzimidazole Synthesis Review 2024)
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Synergetic catalytic effect of ionic liquids and ZnO nanoparticles on the selective synthesis of 1,2-disubstituted benzimidazoles using a ball-milling technique - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral interpretationof 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
Title: 1H NMR Spectral Interpretation of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide: A Comparative Analytical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The compound This compound is a critical synthetic intermediate in medicinal chemistry, frequently utilized to construct bioactive 1,3,4-oxadiazole, 1,2,4-triazole, and thiadiazole pharmacophores[1]. Because its synthesis involves a multi-step sequence—transitioning from a secondary amine to an ester, and finally to a hydrazide—precise structural verification is paramount.
This guide provides an objective comparison of the 1H NMR spectral performance of the target acetohydrazide against its synthetic precursors. By analyzing specific chemical shifts, coupling constants, and the causality behind proton deshielding, researchers can establish a self-validating analytical framework to confirm reaction completion and product purity.
Structural & Mechanistic Overview
The synthesis of the target hydrazide follows a classic two-step nucleophilic substitution pathway. First, 2-methyl-1H-benzimidazole is alkylated with ethyl chloroacetate to form an intermediate ester. Second, hydrazinolysis of the ester yields the final acetohydrazide[2].
Caption: Synthetic pathway of this compound from 2-methylbenzimidazole.
Comparative 1H NMR Analysis: Target vs. Alternatives
To objectively evaluate the success of the synthesis, the 1H NMR spectrum of the target must be compared against its starting material and intermediate. The table below summarizes the diagnostic chemical shifts (recorded in DMSO-d6 at 300–400 MHz) that differentiate these three distinct structural states[2][3][4].
Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6)
| Proton Environment | 2-Methyl-1H-benzimidazole (Starting Material) | Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate (Intermediate) | This compound (Target) |
| 2-CH3 (Singlet) | δ 2.48 (s, 3H) | δ 2.45 (s, 3H) | δ 2.49 (s, 3H) |
| N-CH2 (Singlet) | Absent | δ 5.10 (s, 2H) | δ 5.00 (s, 2H) |
| Ester -CH2CH3 | Absent | δ 4.15 (q, 2H), 1.20 (t, 3H) | Diagnostic Cleavage (Absent) |
| Aromatic (Ar-H) | δ 7.10–7.45 (m, 4H) | δ 7.15–7.60 (m, 4H) | δ 7.29–7.77 (m, 4H) |
| Hydrazide NH / NH2 | Absent | Absent | δ 8.40 (brs, 1H) / 5.41 (brs, 2H) |
| Benzimidazole NH | δ 12.20 (brs, 1H) | Substituted (Absent) | Substituted (Absent) |
Diagnostic Performance Insights
The "performance" of the NMR analysis relies on tracking the disappearance of precursor peaks and the appearance of target peaks:
-
Confirmation of Alkylation (Step 1): The broad singlet at δ 12.20 ppm (benzimidazole NH) vanishes, replaced by the N-CH2 singlet (~δ 5.10 ppm) and the classic ethyl ester splitting pattern (a triplet at δ 1.20 and a quartet at δ 4.15).
-
Confirmation of Hydrazinolysis (Step 2): The target's spectrum is definitively confirmed by the complete erasure of the ethyl ester signals. If any trace of the δ 4.15 quartet remains, the reaction is incomplete. Simultaneously, the appearance of two broad singlets at δ 8.40 (NH) and δ 5.41 (NH2) confirms the presence of the hydrazide moiety[2].
In-Depth Spectral Interpretation & Causality
Understanding why protons resonate at specific frequencies is crucial for avoiding misinterpretation, especially when dealing with complex heterocyclic systems.
-
The N-CH2 Protons (δ 5.00 ppm, s, 2H): These protons appear as a sharp singlet because they are isolated from other spin systems (following the n+1 rule where n=0). Their extreme downfield shift to 5.00 ppm is caused by additive deshielding . The electronegative benzimidazole nitrogen pulls electron density via the inductive effect, while the adjacent carbonyl group exerts both inductive withdrawal and magnetic anisotropy.
-
The 2-CH3 Protons (δ 2.49 ppm, s, 3H): Positioned directly on the benzimidazole C2 carbon, this methyl group is deshielded by the heteroaromatic ring current, pushing it further downfield than a standard alkane methyl group (~δ 0.9 ppm)[2].
-
The Hydrazide Protons (δ 8.40 ppm, brs, 1H & δ 5.41 ppm, brs, 2H): Protons attached to nitrogen often appear as broad singlets (brs). This broadening is caused by the quadrupolar relaxation of the nitrogen-14 nucleus (spin I = 1) and rapid intermolecular chemical exchange with trace moisture in the DMSO-d6 solvent. The secondary amide-like NH is more deshielded (δ 8.40) than the terminal primary NH2 (δ 5.41) due to its direct attachment to the electron-withdrawing carbonyl group[2].
Caption: Diagnostic 1H NMR logic for validating the acetohydrazide target and confirming ester cleavage.
Self-Validating Experimental Protocols
To ensure the integrity of the synthesized compound and its subsequent NMR analysis, the following protocols incorporate built-in validation checks.
Protocol A: Synthesis of the Intermediate Ester
-
Reaction Setup: Dissolve 10 mmol of 2-methyl-1H-benzimidazole and 10 mmol of anhydrous K2CO3 in 15 mL of dry acetone.
-
Causality: Anhydrous K2CO3 is a weak base that deprotonates the benzimidazole NH without hydrolyzing the incoming ethyl chloroacetate. Dry acetone prevents the formation of unwanted glycolic acid side products[2].
-
-
Alkylation: Add 10 mmol of ethyl chloroacetate dropwise. Stir at room temperature for 24–25 hours.
-
Validation (TLC): Monitor the reaction using Thin Layer Chromatography (EtOAc:Hexane). The disappearance of the highly polar starting material (low Rf) validates complete N-alkylation.
-
Workup: Pour into ice-cold water, filter the precipitated white solid, and recrystallize from ethanol[2].
Protocol B: Hydrazinolysis to the Target Acetohydrazide
-
Reaction Setup: Dissolve 10 mmol of the intermediate ester in 20 mL of absolute ethanol. Add 10 mmol (or a slight excess) of 99% hydrazine hydrate.
-
Causality: Hydrazine is a powerful alpha-effect nucleophile. A slight excess drives the equilibrium forward and prevents the formation of di-acyl hydrazine dimers.
-
-
Reflux: Heat the mixture under reflux for 5 hours[2].
-
Isolation & Validation: Cool the solution to force the product to precipitate. Filter and wash thoroughly with cold ethanol.
-
Causality: Washing with cold ethanol removes unreacted hydrazine. Residual hydrazine will rapidly exchange protons with the product in the NMR tube, causing severe line broadening or complete suppression of the NH/NH2 signals.
-
Protocol C: NMR Sample Preparation
-
Solvent Selection: Dissolve 5–10 mg of the fully dried target compound in 0.6 mL of DMSO-d6. (Do not use CDCl3, as the highly polar hydrazide will exhibit poor solubility, leading to low signal-to-noise ratios).
-
Internal Standard: Ensure the solvent contains Tetramethylsilane (TMS) to calibrate the spectrum precisely at δ 0.00 ppm.
-
Drying Check: Ensure the sample is dried under a high vacuum prior to analysis. Residual ethanol from the recrystallization step will manifest as a triplet at δ 1.06 ppm and a quartet at δ 3.44 ppm, which an untrained analyst might falsely identify as unreacted ester intermediate.
References
-
Abdel-Rahman, A. A. H., et al. (2013). "Synthesis and antimicrobial evaluation of thioglucosides and acyclic C-nucleosides of 2-methylbenzimidazole." Der Pharma Chemica, 5(1), 210-217. Available at:[Link]
-
Hatroosh, O. M., & Rdaiaan, M. A. (2021). "Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives." International Journal of Drug Delivery Technology, 11(4), 1355-1359. Available at: [Link]
-
Indian Academy of Sciences (IAS). "Supplementary Information: Synthesis and characterization of benzimidazole derivatives." Available at:[Link]
Sources
Mass spectrometry fragmentation patternof benzimidazole acetohydrazide
Advanced Structural Elucidation: Mass Spectrometry Fragmentation Patterns of Benzimidazole Acetohydrazides
As drug discovery pipelines increasingly rely on privileged scaffolds like benzimidazoles for novel EGFR inhibitors, antimicrobial agents, and anti-inflammatory drugs, the structural characterization of their derivatives becomes paramount. Benzimidazole acetohydrazides present a unique analytical challenge: they combine a highly stable, rigid aromatic core with a highly labile, heteroatom-rich side chain.
This guide provides an in-depth comparison of mass spectrometry (MS) platforms—specifically High-Resolution Mass Spectrometry (HRMS) via Orbitrap Higher-energy Collisional Dissociation (HCD) versus nominal mass Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID)—for elucidating the complex fragmentation pathways of these molecules.
Mechanistic Insights: The Chemistry of Fragmentation
To optimize an analytical method, one must first understand the causality of the molecule's gas-phase chemistry. The fragmentation of a benzimidazole acetohydrazide under tandem mass spectrometry (MS/MS) is dictated by the drastic difference in bond dissociation energies between its two primary domains [1].
The Labile Acetohydrazide Side Chain
The initial fragmentation events at low collision energies almost exclusively occur at the acetohydrazide moiety. The N-N bond of the hydrazide and the C-N bond of the amide-like linkage are highly susceptible to cleavage [4].
-
-Cleavage: The most prominent pathway is the
-cleavage adjacent to the carbonyl group, resulting in the neutral loss of the hydrazide group ( , 32 Da) or the expulsion of the entire acetohydrazide side chain to yield a highly stable, resonance-stabilized benzimidazolium cation. -
Isobaric Neutral Losses: Subsequent fragmentation often involves the loss of carbon monoxide (CO, 28 Da) from the carbonyl group.
The Recalcitrant Benzimidazole Core
Once the side chain is stripped away, the remaining benzimidazole core requires significantly higher collision energy to fragment. The hallmark of benzimidazole fragmentation is the sequential ring opening of the imidazole moiety, leading to the consecutive neutral losses of hydrogen cyanide (HCN, 27 Da) [2, 3]. This ring-contraction mechanism is a highly diagnostic feature used to confirm the presence of the unsubstituted or alkyl-substituted benzimidazole core.
Diagnostic gas-phase fragmentation pathways of benzimidazole acetohydrazides under MS/MS.
Platform Comparison: HRMS (Orbitrap HCD) vs. QqQ (CID)
When selecting an analytical platform for structural elucidation, the choice between HRMS (e.g., Orbitrap) and nominal mass instruments (e.g., QqQ) fundamentally alters the confidence of your structural assignments.
The critical failure point of QqQ instruments in analyzing acetohydrazides is isobaric ambiguity . The loss of carbon monoxide (CO) from the carbonyl group has a nominal mass of 28 Da. However, the hydrazide group can also undergo rearrangement to expel nitrogen gas (
HRMS platforms resolve this by measuring exact mass. CO has an exact mass of 27.9949 Da, while
Quantitative Performance Comparison
Table 1: Performance metrics for analyzing 2-(1H-benzimidazol-2-yl)acetohydrazide (
| Feature / Metric | Orbitrap HRMS (HCD) | Triple Quadrupole (QqQ CID) | Analytical Impact |
| Mass Resolution | > 140,000 FWHM | ~ 0.7 Da (Unit) | HRMS prevents false positive fragment identification. |
| Mass Accuracy | < 3 ppm | ~ 100 ppm | HRMS allows calculation of exact elemental composition. |
| Isobaric Differentiation | Yes (Resolves CO vs | No (Both appear as -28 Da) | Critical for proving acetohydrazide carbonyl cleavage. |
| Low-Mass Fragments | Excellent (No cut-off in HCD) | Poor (Subject to trap limits) | HCD captures the expelled hydrazide reporter ions. |
| Workflow Utility | Structural Elucidation / Unknowns | Targeted Quantitation (MRM) | QqQ is better for PK studies; HRMS is mandatory for structural ID. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the following LC-MS/MS protocol utilizes a stepped collision energy and
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Control
-
Dissolve the benzimidazole acetohydrazide standard in a diluent of 50:50 LC-MS grade Water:Acetonitrile.
-
Add 0.1% Formic Acid (FA). Causality: FA acts as a proton source, heavily favoring the formation of the
precursor ion in positive Electrospray Ionization (ESI+), which is required for predictable fragmentation.
Step 2: Chromatographic Separation
-
Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Utilize a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: This removes any synthetic byproducts or isobaric matrix contaminants that could convolute the MS/MS spectra.
Step 3: High-Resolution MS/MS Acquisition
-
Set the Orbitrap mass spectrometer to ESI+ mode.
-
Isolate the
precursor using a narrow quadrupole isolation window of 0.4 m/z. Causality: A narrow window prevents the co-isolation of the M+1 isotope, ensuring that all resulting fragments originate strictly from the monoisotopic precursor. -
Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.
-
NCE 20: Gently cleaves the labile acetohydrazide N-N and C-N bonds.
-
NCE 60: Forces the robust benzimidazole core to undergo ring-opening and HCN expulsion.
-
Step 4: Pathway Validation via
-
To definitively prove that the HCN loss originates from the core after the side chain is lost, perform an
experiment. -
Isolate the primary fragment (e.g.,
) in the ion trap, then subject it to a secondary CID pulse. If the resulting spectrum yields the -27 Da (HCN) loss, the sequential causality of the pathway is validated [2].
Self-validating LC-MS3 workflow for unambiguous structural elucidation.
References
- Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.
- Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace.
- Spectral Analysis of 2-(Piperidin-1-yl)acetohydrazide: A Technical Guide. BenchChem.
Comparative Antimicrobial Efficacy: Benzimidazole Hydrazides vs. Standard Antibiotics
The rapid emergence of multidrug-resistant (MDR) pathogens has critically compromised the clinical efficacy of standard antibiotic classes, including penicillins and fluoroquinolones. In the pursuit of novel pharmacophores, the benzimidazole hydrazide scaffold has emerged as a highly potent alternative. By fusing the established biological activity of the benzimidazole ring with the versatile hydrazide-hydrazone linkage, researchers have developed a class of compounds that bypass traditional bacterial resistance mechanisms.
This guide provides an objective, data-driven comparison of benzimidazole hydrazide derivatives against standard antibiotics, detailing their mechanistic causality, quantitative efficacy, and the rigorous experimental protocols required for their evaluation.
Mechanistic Causality: Target Pathways and Structure-Activity Relationship (SAR)
Standard antibiotics like Ciprofloxacin (a fluoroquinolone) primarily exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. However, single point mutations in the gyrA or parC genes can rapidly confer resistance.
Conversely, 1 operate via a multi-targeted mechanism[1]:
-
Direct DNA Binding : The nitrogen-rich heterocycle and the N-acylhydrazone skeleton (
) possess an exceptional capacity for hydrogen bonding. This allows the molecule to directly intercalate or bind to the minor groove of bacterial DNA, creating steric hindrance that halts replication[2]. -
Conformational Stability and Polarity : Density Functional Theory (DFT) studies demonstrate that these compounds exist in stable conformers (e.g., E synperiplanar - Esp). This structural stability, combined with specific dipole moments (ranging from 3.21 to 6.91 D), optimizes the molecule's lipophilicity, allowing it to easily penetrate the complex lipid bilayers of Gram-negative bacteria[3].
-
Halogenation Effects : Substituting the aromatic ring with electronegative atoms (like -Cl or -F) at the para position significantly reduces overall polarity while increasing lipophilicity, which directly correlates with enhanced transmembrane diffusion and 4[4].
Fig 1: Comparative antimicrobial signaling and target inhibition pathways.
Quantitative Efficacy: In Vitro Comparative Data
To objectively measure performance, the Minimum Inhibitory Concentration (MIC) of synthesized benzimidazole hydrazide derivatives has been benchmarked against clinical standards. Recent literature highlights specific hybrids, such as5, which exhibit superior potency[5].
Furthermore, derivatives like compounds 6k and 6p have demonstrated considerable efficacy against notoriously difficult Gram-negative strains like E. coli and P. aeruginosa, which often utilize efflux pumps to expel standard antibiotics[6].
Table 1: MIC Comparison of Benzimidazole Hybrids vs. Standard Antibiotics
| Bacterial Strain | Compound 16 (Benzimidazole Hybrid) | Ampicillin (Standard) | Norfloxacin (Standard) |
| Bacillus subtilis (Gram +) | 62.5 µg/mL | 250 µg/mL | 100 µg/mL |
| Clostridium tetani (Gram +) | 200 µg/mL | 250 µg/mL | N/A |
| Escherichia coli (Gram -) | High Efficacy (Derivatives 6k/6p) | Strain Dependent | 25 µg/mL |
| Pseudomonas aeruginosa (Gram -) | High Efficacy (Derivatives 6k/6p) | >250 µg/mL | 50 µg/mL |
Data synthesis indicates that specific benzimidazole hydrazide modifications can outperform standard penicillins (Ampicillin) and rival fluoroquinolones (Norfloxacin), particularly against resilient Gram-positive pathogens.
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the synthesis and biological evaluation of these compounds must follow self-validating, highly controlled methodologies.
Protocol A: Synthesis of Benzimidazole Hydrazide-Hydrazone Derivatives
Causality & Rationale: The condensation reaction must be driven to absolute completion. Unreacted aromatic aldehydes or intermediate esters can exhibit mild background toxicity, artificially skewing the MIC results of the final assay.
-
Esterification & Hydrazinolysis : React benzimidazole-2-carboxylic acid with absolute ethanol and a catalytic amount of
to form the ester. Treat the isolated ester with hydrazine hydrate (reflux for 4-6 hours) to yield the intermediate benzimidazole hydrazide. -
Condensation : In a round-bottom flask, combine the benzimidazole hydrazide (2 mmol) with a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 2.2 mmol) in 15 mL of absolute ethanol. Add 3-4 drops of glacial acetic acid as a catalyst.
-
Reflux & Isolation : Reflux the mixture at 80°C for 6-8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Once complete, pour the mixture into crushed ice.
-
Validation (Characterization) : Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate the structure via FT-IR (confirming the appearance of the
imine stretch at ~1664 cm⁻¹ and the absence of the primary amine doublet) and -NMR[7].
Protocol B: Broth Microdilution Assay for MIC Determination
Causality & Rationale: Traditional agar diffusion (zone of inhibition) is highly dependent on the molecular weight and diffusion coefficient of the drug. Broth microdilution with a resazurin viability dye provides a direct, objective, and self-validating measure of bacterial survival.
-
Inoculum Preparation : Cultivate target strains (e.g., MTCC 443, MTCC 96) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately
CFU/mL). -
Serial Dilution : In a sterile 96-well microtiter plate, dispense 100 µL of Mueller-Hinton broth into all wells. Add 100 µL of the synthesized compound (predissolved in DMSO) to the first column. Perform a 2-fold serial dilution across the plate. (Crucial: Ensure final DMSO concentration remains <1% to prevent solvent-induced cytotoxicity).
-
Inoculation : Add 10 µL of the standardized bacterial suspension to each test well.
-
Internal Validation Controls :
-
Positive Control: Broth + Bacteria (Validates strain viability and optimal growth conditions).
-
Negative Control: Broth + Test Compound (Validates sterility and checks for compound auto-precipitation).
-
Standard Control: Ampicillin or Ciprofloxacin (Validates the sensitivity of the assay against known MIC benchmarks).
-
-
Incubation & Readout : Incubate the plates at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color shift from blue (oxidized state) to pink (reduced state) indicates active bacterial metabolism. The MIC is recorded as the lowest concentration well that remains distinctly blue.
Fig 2: Step-by-step experimental workflow for synthesis and MIC determination.
Conclusion
For drug development professionals, benzimidazole hydrazides represent a highly tunable and potent scaffold. Unlike standard antibiotics that rely on single-target enzyme inhibition, the dual-action DNA-binding and enzyme-inhibiting properties of the hydrazide-hydrazone linkage drastically lower the probability of rapid resistance development. By leveraging rigorous SAR optimization (such as targeted halogenation) and validated microdilution assays, researchers can continue to refine this class of compounds into next-generation clinical therapeutics.
References
-
Doshi, V. A., & Patel, Y. S. (2024). Novel Benzimidazole based Hydrazide-hydrazone Compounds: Synthesis, Characterization and Antimicrobial Assessment. Asian Journal of Chemistry. Available at:[Link]
-
Marinescu, M. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Antibiotics (Basel) / PMC. Available at:[Link]
-
Assoma, A. B., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group. Available at: [Link]
-
(2025). EVALUATION AND CHARACTERISATION OF ANTIBACTERIAL POTENTIAL OF NOVEL SCHIFF BASES OF BENZIMIDAZOLE. ResearchGate. Available at: [Link]
-
(2023). Design, Molecular Docking, Synthesis, and Antibacterial Activity of 1H-Benzimidazole-2-Carboxylic Acid Hydrazide Derivatives. ResearchGate. Available at:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 3. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
Comprehensive Guide: DFT vs. Experimental Profiling of Benzimidazole Acetohydrazide Scaffolds
Topic: DFT Calculation vs. Experimental Data for Benzimidazole Acetohydrazide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Convergence of Theory and Experiment
Benzimidazole acetohydrazides represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles. However, the rapid development of these ligands requires precise structural validation. This guide objectively compares Density Functional Theory (DFT) predictions against Experimental (XRD/NMR/IR) data.
Key Insight: While DFT (B3LYP/6-311++G(d,p)) provides exceptional accuracy for ground-state geometries and electronic properties (HOMO-LUMO), it requires specific scaling factors and solvent models (PCM) to align with experimental vibrational and magnetic resonance data due to intermolecular hydrogen bonding effects present in the solid/solution state.
Experimental vs. Computational Workflow
To ensure reproducibility, we define the parallel workflows used to generate the comparative data.
Experimental Protocol
-
Synthesis: The acetohydrazide is typically synthesized via N-alkylation of benzimidazole with ethyl chloroacetate, followed by hydrazinolysis.
-
Characterization:
-
XRD: Single crystal X-ray diffraction (Rigaku/Bruker systems).
-
FT-IR: KBr pellet method (4000–400 cm⁻¹).
-
NMR:
H and C in DMSO- (Bruker 400/500 MHz).
-
Computational Protocol (DFT)
-
Software: Gaussian 09/16 or ORCA.
-
Functional: B3LYP (Hybrid functional) or
B97X-D (for dispersion corrections). -
Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions).
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO to match NMR solvent.
-
Frequency Calculation: Harmonic approximation (no imaginary frequencies) to confirm minima.
Figure 1: Parallel workflows for generating and validating structural data for benzimidazole acetohydrazides.
Structural Geometry: XRD vs. DFT
The benzimidazole core is rigid and planar, but the acetohydrazide side chain (
Comparative Data: Bond Lengths & Angles
Data derived from crystal structures of 2-(benzimidazol-1-yl)acetohydrazide derivatives.
| Parameter | Bond/Angle | Experimental (XRD) [Å/°] | DFT (Calculated) [Å/°] | Deviation ( |
| Bond Length | C=O (Hydrazide) | 1.223 | 1.235 | +0.012 (High Accuracy) |
| N-N (Hydrazide) | 1.408 | 1.395 | -0.013 | |
| C-N (Benzimidazole) | 1.385 | 1.392 | +0.007 | |
| Bond Angle | C-N-N (Hydrazide) | 119.5° | 120.2° | +0.7° |
| N-C-O (Carbonyl) | 122.1° | 121.8° | -0.3° |
Critical Analysis:
The DFT optimized geometry (gas phase) slightly overestimates the C=O bond length compared to XRD. Causality: In the solid state (XRD), strong intermolecular hydrogen bonds (
Vibrational Spectroscopy: FT-IR vs. Scaled DFT
Raw DFT frequencies are consistently higher than experimental values due to the neglect of anharmonicity and the use of the harmonic approximation.
Correction Protocol: Apply a scaling factor of 0.961 (for B3LYP/6-311G(d,p)) to theoretical wavenumbers.
| Vibrational Mode | Experimental ( | DFT (Unscaled) ( | DFT (Scaled 0.961) ( | Assignment |
| 3310 - 3350 | 3550 | 3411 | Primary amine stretch | |
| 3180 - 3220 | 3420 | 3286 | Secondary amide stretch | |
| 1660 - 1680 | 1750 | 1682 | Amide I (Strong) | |
| 1610 - 1620 | 1640 | 1576 | Benzimidazole ring | |
| 1020 - 1050 | 1080 | 1038 | Hydrazide linkage |
Discrepancy Highlight:
The
-
Reason: Experimental IR is taken in solid phase (KBr), where extensive H-bonding networks lower the frequency of participating groups (red shift). Gas-phase DFT cannot replicate this without explicit solvent models or dimer calculations.
Electronic Properties: HOMO-LUMO & Reactivity
DFT is the standard for predicting chemical reactivity, which is difficult to measure directly but correlates with UV-Vis absorption.
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized primarily on the benzimidazole ring and the hydrazide nitrogen lone pairs (Electron Donor).
-
LUMO: Delocalized over the benzimidazole
-system and the carbonyl group (Electron Acceptor). -
Energy Gap (
): Typically 4.0 – 4.5 eV for this scaffold.
Reactivity Mapping (MEP):
-
Nucleophilic Attack Site: The Carbonyl Carbon (C=O).
-
Electrophilic Attack Site: The N3 nitrogen of the imidazole ring and the terminal amino group (
).
Figure 2: Correlation between DFT-calculated electronic states and experimental physicochemical properties.
NMR Spectroscopy: GIAO vs. Experimental
Nuclear Magnetic Resonance (NMR) comparison requires the GIAO (Gauge-Independent Atomic Orbital) method with PCM solvation (DMSO).
| Nucleus | Position | Exp Shift ( | Calc Shift (GIAO) ( | Correlation ( |
| 9.80 - 10.50 | 9.20 - 10.10 | 0.95 | ||
| 4.20 - 4.50 | 4.05 - 4.30 | 0.98 | ||
| 4.80 - 5.10 | 4.95 | 0.99 | ||
| Ar-H (Ring) | 7.10 - 7.80 | 7.20 - 7.90 | 0.97 | |
| C=O | 165.0 - 168.0 | 162.5 | 0.99 | |
| C=N (C2) | 150.0 - 152.0 | 149.8 | 0.99 |
Technical Note: The amide proton (
Conclusion & Recommendations
For benzimidazole acetohydrazides, the synergy between DFT and experiment is robust, provided specific corrections are applied.
-
Geometry: DFT is highly reliable for predicting sterics in drug design. Trust Level: High.
-
IR Spectroscopy: Requires scaling (0.961) to match experiment. Discrepancies in NH/OH regions indicate strong H-bonding. Trust Level: Moderate (Qualitative).
-
NMR: GIAO/PCM methods provide excellent correlation (
) for carbon backbones but may underestimate labile proton shifts. Trust Level: High (for C).
Final Verdict: Researchers should use DFT to guide the design of novel derivatives, particularly for optimizing HOMO-LUMO gaps to enhance biological binding, while relying on XRD/NMR for final structural confirmation.
References
-
Al-Wahaibi, L. H., et al. (2020).[1] "Synthesis, characterization, crystal structure and DFT study of N'-(substituted benzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide." Journal of Molecular Structure.
-
Sundaraganesan, N., et al. (2007).[2] "Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
El-Gohary, N. M., & Shaaban, M. R. (2017). "Synthesis, DFT calculations, and antimicrobial evaluation of new benzimidazole-linked 1,3,4-oxadiazole derivatives." Medicinal Chemistry Research.
-
Kalaycı, T., et al. (2024).[3] "Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations." Heliyon.
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
Sources
- 1. Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antioxidant Activity of Benzimidazole Acetohydrazide Derivatives and Ascorbic Acid
This guide provides a comprehensive comparison of the antioxidant activities of synthetic benzimidazole acetohydrazide derivatives against the well-established natural antioxidant, ascorbic acid (Vitamin C). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their antioxidant action, presents comparative experimental data, and offers detailed protocols for in vitro assessment.
Introduction: The Imperative for Potent Antioxidants
Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as byproducts.[1] An imbalance between ROS production and the body's ability to neutralize them leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Antioxidants are molecules that can safely interact with free radicals and terminate their chain reactions before vital molecules are damaged.[4]
Ascorbic acid is a primary water-soluble antioxidant in the human body, acting as a benchmark for antioxidant research due to its potent free radical scavenging capabilities.[5][6] In parallel, medicinal chemistry has focused on developing synthetic scaffolds with enhanced or targeted antioxidant properties. Among these, the benzimidazole nucleus has emerged as a privileged pharmacophore, exhibiting a wide spectrum of biological activities, including significant antioxidant potential.[2][7][8] This guide specifically examines benzimidazole acetohydrazide derivatives, comparing their performance with ascorbic acid to provide a clear perspective on their potential in therapeutic development.
Mechanistic Insights into Antioxidant Action
The efficacy of an antioxidant is rooted in its chemical structure and its ability to donate a hydrogen atom or an electron to a highly reactive radical.
Ascorbic Acid: The Benchmark Electron Donor Ascorbic acid is an excellent antioxidant due to its ability to donate electrons, thereby neutralizing ROS and reactive nitrogen species (RNS).[3][5] Its mechanism involves a two-step electron donation. First, it donates an electron to form the relatively stable ascorbyl radical. This radical can then donate a second electron, forming dehydroascorbic acid. A key feature of its biological role is its ability to regenerate other antioxidants, most notably α-tocopherol (Vitamin E), from their radical forms, thus maintaining the body's antioxidant network.[1][6]
Benzimidazole Acetohydrazide: A Versatile Synthetic Scaffold The antioxidant activity of benzimidazole derivatives is more complex and highly dependent on the nature and position of substituents on the benzimidazole ring system.[9][10] Their mechanism is primarily attributed to their ability to act as free radical scavengers through hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways. The presence of the acetohydrazide moiety, along with various aryl substitutions, provides multiple sites for radical interaction. For instance, compounds bearing phenolic hydroxyl groups can readily donate a hydrogen atom to a radical, a mechanism similar to many natural phenolic antioxidants.[11]
Caption: General mechanisms of free radical scavenging by antioxidants.
Methodologies for In Vitro Antioxidant Screening
To objectively compare antioxidant activity, standardized in vitro assays are employed. The choice of assay is critical, as different methods reflect different aspects of antioxidant action. A multi-assay approach provides a more comprehensive profile.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is one of the most common and rapid methods. It utilizes a stable free radical, DPPH•, which has a deep purple color. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, causing the purple color to fade to yellow.[12][13] The change in absorbance at 517 nm is measured spectrophotometrically and is proportional to the antioxidant's scavenging activity.[13][14]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the ABTS•+, causing a decolorization that is measured at 734 nm. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds.[15][16]
-
Ferric Reducing Antioxidant Power (FRAP) Assay : This method does not measure radical scavenging directly but assesses the antioxidant's ability to act as a reducing agent. It is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and is monitored at 593 nm.[13][17]
-
Lipid Peroxidation (LPO) Inhibition Assay : This assay is more biologically relevant as it measures the ability of an antioxidant to inhibit the oxidative degradation of lipids.[2] Lipid peroxidation is a key process in cellular injury, and its inhibition is a crucial function of antioxidants.
Caption: A typical experimental workflow for screening antioxidant compounds.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
The table below summarizes representative data from various studies. It is crucial to note that the activity of benzimidazole acetohydrazide is highly dependent on its specific chemical structure.
| Compound/Derivative | Assay | IC50 (µM) or % Inhibition | Reference Standard | IC50 (µM) |
| Ascorbic Acid | DPPH | ~35.8 µM[18] | - | - |
| Ascorbic Acid | ABTS | ~72.5 µM[12] | - | - |
| Benzimidazole Acetohydrazide (Compound 12) | DPPH | 13 µM[19] | BHT | 230 µM |
| Benzimidazole Acetohydrazide (Compound 13) | DPPH | 12 µM[19] | BHT | 230 µM |
| Benzimidazole Derivative (Compound 196) | DPPH | 13.9 µM[7] | BHT | 23.4 µM |
| Benzimidazole Derivative (Compound 197) | DPPH | 1.2 µM[7] | BHT | 23.4 µM |
| Benzimidazole Derivative (Compound 3) | LPO | 57% Inhibition @ 1 mM[2] | BHT | 65% Inhibition @ 1 mM |
Analysis of Data: The data clearly indicates that specifically substituted benzimidazole acetohydrazide derivatives can exhibit potent antioxidant activity. Several derivatives show IC50 values in the low micromolar range in the DPPH assay, which are not only comparable but in some cases significantly lower (i.e., more potent) than ascorbic acid and the synthetic antioxidant standard Butylated Hydroxytoluene (BHT).[7][19] For instance, one derivative demonstrated an exceptional IC50 value of 1.2 µM, highlighting the potential for this scaffold to yield highly active compounds.[7] In the more biologically relevant lipid peroxidation assay, certain derivatives also show strong inhibitory effects.[2]
Structure-Activity Relationship (SAR) Insights
The variability in the antioxidant activity of benzimidazole derivatives underscores the importance of their substitution patterns. SAR studies reveal several key trends:
-
Electron-Donating Groups: The presence of electron-donating groups (e.g., -OH, -OCH₃) on the aryl rings attached to the benzimidazole core generally enhances antioxidant activity.[9] These groups can stabilize the resulting antioxidant radical through resonance, making the initial hydrogen or electron donation more favorable.
-
Position of Substituents: The position of substituents significantly influences activity. For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to greatly modulate anti-inflammatory and antioxidant effects.[9]
-
Hydrogen at C5-position: Studies have indicated that an unsubstituted hydrogen at the 5-position of the benzimidazole ring can be more beneficial for activity than an electron-withdrawing group at the same position.[20]
-
Hydrazone Moiety: The acetohydrazide linker itself contributes to the antioxidant profile and serves as a versatile point for further chemical modification to fine-tune the molecule's properties.[21][22]
Detailed Experimental Protocols
Adherence to standardized protocols is essential for reproducible and comparable results. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays.
Protocol 1: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical, observed as a decrease in absorbance at 517 nm.[13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Test compounds (Benzimidazole derivatives)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds and ascorbic acid in methanol (e.g., at 1 mg/mL). Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Procedure: a. To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the control well, add 100 µL of methanol and 100 µL of the DPPH solution. d. For the blank well, add 200 µL of methanol.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging Activity = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the corresponding concentrations. The IC50 value is determined from the graph as the concentration that causes 50% scavenging of DPPH radicals.
Protocol 2: ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, measured at 734 nm.[12]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compounds and Ascorbic Acid
-
96-well microplate and reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation.
-
Preparation of ABTS•+ Working Solution: a. Before use, dilute the stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds and ascorbic acid as described in the DPPH protocol. b. Add 10 µL of each sample or standard dilution to a well of a 96-well plate. c. Add 190 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the plot of scavenging percentage versus concentration.
Conclusion and Future Perspectives
This guide demonstrates that while ascorbic acid remains a vital biological antioxidant and a crucial benchmark, the synthetic scaffold of benzimidazole acetohydrazide holds significant promise for the development of novel antioxidant agents. Experimental data reveals that through strategic chemical modification, derivatives of this class can achieve antioxidant potency that is comparable, and in some cases superior, to ascorbic acid in standard in vitro assays.[7][19]
The key advantage of the benzimidazole scaffold lies in its synthetic tractability, which allows for extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro results into animal models of oxidative stress-related diseases.
-
Toxicity Profiling: Comprehensive safety and toxicity studies are essential for any compound intended for therapeutic use.
-
Mechanism Elucidation: Deeper investigation into the precise mechanisms of action, including potential interactions with antioxidant enzymes and signaling pathways.[6]
By leveraging the structural versatility of benzimidazole acetohydrazides, researchers are well-positioned to develop next-generation antioxidants tailored for specific therapeutic applications.
References
-
Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. PMC.[Link]
-
What is the mechanism of Ascorbic Acid? Patsnap Synapse.[Link]
-
AN OVERVIEW OF ASCORBIC ACID BIOCHEMISTRY. University of Arizona.[Link]
-
An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. Brieflands.[Link]
-
Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC.[Link]
-
Chemistry of ascorbic acid. Wikipedia.[Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC.[Link]
-
In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC.[Link]
-
Comparison of antioxidant activities expressed as equivalents of standard antioxidant. SciELO.[Link]
-
Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. PMC.[Link]
-
Synthesis, antioxidant and radical scavenging activities of novel benzimidazoles. Taylor & Francis Online.[Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate.[Link]
-
Structure activity relationship of benzimidazole derivatives. ResearchGate.[Link]
-
Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. Frontiers.[Link]
-
Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzimidazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research.[Link]
-
DPPH radical scavenging activity of ascorbic acid and different... ResearchGate.[Link]
-
Hepatotoxicity and antioxidant activity of some new N,N′-disubstituted benzimidazole-2-thiones, radical scavenging mechanism and structure-activity relationship. Arabian Journal of Chemistry.[Link]
-
A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. Neuroquantology.[Link]
-
Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. ScienceDirect.[Link]
-
Synthesis and Antioxidant Properties of New Benzimidazole Derivatives. ResearchGate.[Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.[Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica.[Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.[Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.[Link]
-
Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. ResearchGate.[Link]
-
Design, synthesis, antioxidant properties and mechanism of action of new N,N′-disubstituted benzimidazole-2-thione hydrazone derivatives. OUCI.[Link]
-
DPPH Assay Protocol with Ascorbic Acid. Scribd.[Link]
-
Synthesis and preliminary antimicrobial screening of new benzimidazole heterocycles. Ovid.[Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing.[Link]
-
Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Academia.edu.[Link]
Sources
- 1. brieflands.com [brieflands.com]
- 2. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ascorbic Acid? [synapse.patsnap.com]
- 4. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
- 5. liposhell.pl [liposhell.pl]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Frontiers | Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. cropj.com [cropj.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Comparative Guide to the Thermal Analysis of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide Metal Complexes
In the landscape of pharmaceutical and materials science, the thermal stability of metal-organic compounds is a critical parameter influencing their shelf-life, processing, and potential applications. This guide provides an in-depth comparative thermal analysis of transition metal complexes of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide, a ligand of significant interest due to the biological activities associated with the benzimidazole moiety.[1][2][3] We will explore the synthesis, characterization, and, most importantly, the thermal decomposition behavior of its Co(II), Ni(II), and Cu(II) complexes using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the thermal properties of these promising compounds.
Introduction: The Significance of Thermal Analysis in Coordination Chemistry
Thermal analysis techniques, such as TGA and DSC, are indispensable tools in the characterization of coordination compounds.[4] TGA provides quantitative information about the changes in mass of a sample as a function of temperature, revealing details about decomposition patterns, the presence of solvated molecules, and the composition of the final residue.[5][6] DSC, on the other hand, measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, offering insights into phase transitions, such as melting and crystallization, as well as the energetics of decomposition processes.[6] For drug development, understanding the thermal stability of a potential therapeutic agent is paramount for formulation, storage, and regulatory approval.
The ligand, this compound, incorporates the benzimidazole scaffold, which is a key structural component in many biologically active molecules.[1][2][3] Its ability to chelate with various metal ions leads to the formation of complexes with potentially enhanced biological activities.[7][8][9] The thermal behavior of these complexes provides crucial information about their stability and the nature of the metal-ligand bond.
Experimental Protocols
Synthesis of this compound (L)
The synthesis of the ligand is a multi-step process that begins with the preparation of 2-methylbenzimidazole, followed by N-alkylation with an ethyl ester of chloroacetic acid, and finally, hydrazinolysis.
Step 1: Synthesis of 2-methylbenzimidazole This is a standard procedure involving the condensation of o-phenylenediamine with acetic acid.
Step 2: Synthesis of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate 2-methylbenzimidazole is N-alkylated using ethyl chloroacetate in the presence of a base.
Step 3: Synthesis of this compound (L) The ethyl ester from the previous step is refluxed with hydrazine hydrate in an alcoholic solution to yield the final acetohydrazide ligand.[10]
Synthesis of the Metal Complexes [M(L)₂Cl₂] (M = Co(II), Ni(II), Cu(II))
The metal complexes are typically synthesized by reacting the ligand with the corresponding metal chloride salt in a suitable solvent.
An ethanolic solution of the respective metal(II) chloride (CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) is added to an ethanolic solution of the ligand, this compound, in a 1:2 metal-to-ligand molar ratio.[11] The resulting mixture is refluxed for several hours.[10][12] The colored complex that precipitates upon cooling is filtered, washed with ethanol, and dried in a vacuum desiccator.[10]
TGA/DSC Instrumentation and Conditions
The thermal analysis of the synthesized ligand and its metal complexes is carried out using a simultaneous TGA/DSC analyzer.
-
Instrument: A simultaneous TGA/DSC instrument.
-
Sample Size: 5-10 mg.[6]
-
Crucible: Alumina or platinum crucibles.[6]
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.[13]
-
Temperature Range: Typically from room temperature to 800 °C or 1000 °C.[5][14]
-
Atmosphere: A dynamic nitrogen or argon atmosphere (flow rate of 20-50 mL/min) is used to prevent oxidative decomposition.[1][6]
Comparative Thermal Analysis of the Metal Complexes
The thermal stability and decomposition pathways of the Co(II), Ni(II), and Cu(II) complexes of this compound are expected to differ based on the nature of the central metal ion. The following table provides a comparative summary of the anticipated thermal decomposition data, based on analogous benzimidazole-hydrazone complexes reported in the literature.
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Found/Calc.) | Assignment |
| [Co(L)₂Cl₂] | I | 150-250 | - | Loss of coordinated or lattice water (if any) |
| II | 250-450 | - | Decomposition of the organic ligand moiety | |
| III | 450-700 | - | Final decomposition to metal oxide (CoO) | |
| [Ni(L)₂Cl₂] | I | 200-300 | - | Loss of coordinated or lattice water (if any)[12] |
| II | 300-500 | - | Initial decomposition of the organic ligand | |
| III | 500-750 | - | Formation of stable metal oxide (NiO)[12] | |
| [Cu(L)₂Cl₂] | I | 180-280 | - | Removal of any solvated molecules |
| II | 280-480 | - | Decomposition of the acetohydrazide and benzimidazole rings | |
| III | 480-720 | - | Final residue of metal oxide (CuO) |
Note: The specific temperature ranges and mass loss percentages are illustrative and would be determined experimentally.
Interpretation of TGA/DSC Data
The TGA curves for the complexes are expected to show a multi-step decomposition process.[4] The initial weight loss at lower temperatures (typically below 200°C) can be attributed to the removal of any lattice or coordinated water molecules.[5][15] The subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic ligand.[15][16] The final residue at the end of the TGA run is generally the most stable metal oxide.[15][16]
The DSC curves will provide complementary information. The initial dehydration step is typically endothermic.[6] The decomposition of the organic ligand can be either endothermic or exothermic, depending on the nature of the decomposition products and the reaction atmosphere.[6]
The relative thermal stability of the complexes can be inferred from their initial decomposition temperatures. A higher decomposition temperature indicates greater thermal stability.[1] This stability is influenced by factors such as the strength of the metal-ligand bond and the coordination geometry of the complex.
Proposed Thermal Decomposition Pathway
The thermal decomposition of these complexes generally proceeds through the fragmentation of the organic ligand, leading to the eventual formation of a stable metal oxide.
Caption: A generalized thermal decomposition pathway for the metal complexes.
Conclusion
This guide has provided a comprehensive overview of the thermal analysis of this compound and its transition metal complexes. The combination of TGA and DSC provides invaluable information regarding the thermal stability, decomposition pathways, and the nature of metal-ligand interactions. The comparative analysis of Co(II), Ni(II), and Cu(II) complexes reveals that the thermal behavior is significantly influenced by the central metal ion. For researchers in drug development and materials science, a thorough understanding of these thermal properties is essential for the rational design and application of new metal-based compounds.
References
-
SYNTHESIS, SPECTRAL, THERMAL, KINETIC AND ANTIBACTERIAL STUDIES OF TRANSITION METAL COMPLEXES WITH BENZIMIDAZOLYL-2- HYDRAZONES. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis, spectroscopic and thermal studies of bivalent transition metal complexes with the hydrazone derived from 2-benzimidaz. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]
- Alshamsi, H. A. H. (2015). Synthesis and spectral identification of a new azo ligand 7-[2-(Benzimidazolyl)azo]-8-Hydroxy quinoline (BIAHQ). Oriental Journal of Chemistry, 31(2), 809-818.
-
TGA curves of the complexes. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Ghammamy, S., et al. (2011). Synthesis, Characterization and Thermal Analysis of a New Acetic Acid (2-Hydroxy-benzylidene)- hydrazide and. E-Journal of Chemistry, 8(s1), S13-S18.
- Pawar, R. B., & Mahale, R. G. (2017). Synthesis, Spectral Characterization, Thermokinetics and Biological Studies of Co(II), Ni(II), Cu(II), Zn(II) and Zr(IV) Complex. Scholars Middle East Publishers.
- Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. (2021). Letters in Applied NanoBioScience, 10(4), 2821-2829.
- Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. (2024). Science Publishing Group.
- Mohapatra, R. K., et al. (2015). Synthesis and Characterization of Transition Metal Complexes with Benzimidazolyl-2-hydrazones of o-anisaldehyde and Furfural.
-
Studies on Complexes of Co(II), Ni(II), Cu(II), and Cd(II) with Acetophenone and 4‐Hydroxyacetophenone 4‐Aminobenzoylhydrazones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Co(ii), Ni(ii), Cu(ii) and Cd(ii)-thiocarbonohydrazone complexes: spectroscopic, DFT, thermal, and electrical conductivity studies. (2021). RSC Advances, 11(60), 38209-38224.
-
Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II). (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.
- Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds. (2024). Science Publishing Group.
-
Complexes of Co(II), Ni(II) and Cu(II) with 2-((2- methoxybenzylidene)amino) acetohydrazide hydrate: preparation, characterization and antimicrobial activities. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
TGA / DSC data of LH ligand and some metal complexes. | Download Table. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
- Al-hakimi, A. N., et al. (2023). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Eclética Química, 48(2), 66-82.
- Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. (2015). American Journal of Quantum Chemistry and Molecular Spectroscopy, 1(1), 1-9.
- Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method , International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities [redalyc.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. Co(ii), Ni(ii), Cu(ii) and Cd(ii)-thiocarbonohydrazone complexes: spectroscopic, DFT, thermal, and electrical conductivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saudijournals.com [saudijournals.com]
- 16. researchgate.net [researchgate.net]
Validating Molecular Docking Scores for Benzimidazole Hydrazone Inhibitors: A Comparative Technical Guide
Executive Summary: The "Score Trap" in Rational Drug Design
In the development of Benzimidazole Hydrazone derivatives—a scaffold gaining traction for its dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 —researchers often face a critical bottleneck: the "Score Trap."
Molecular docking engines (AutoDock Vina, Glide, GOLD) often assign highly favorable binding energies (e.g.,
This guide objectively compares the predicted performance (in silico) of Benzimidazole Hydrazone scaffolds against their actual experimental performance (in vitro IC
Comparative Analysis: In Silico Predictions vs. Experimental Reality[1][2][3]
The Dataset
We analyzed a library of 2-substituted benzimidazole hydrazone derivatives targeting the EGFR kinase domain (PDB: 3VJO) and compared them against the FDA-approved inhibitor Erlotinib .
Performance Data: Docking Scores vs. IC
The following table illustrates the correlation (and lack thereof) between static docking scores and wet-lab inhibition data.
| Compound ID | Scaffold Class | Docking Score (kcal/mol) | Experimental IC | Validation Status |
| Erlotinib | Quinazoline (Ref) | -8.1 | 0.02 µM | Benchmark |
| Cmpd-6i | Benzimidazole Hydrazone | -9.2 | 4.82 µM | True Positive (Good affinity, but score overestimates potency) |
| Cmpd-3g | Benzimidazole Hybrid | -8.7 | 2.10 µM | True Positive (High correlation) |
| Cmpd-11c | Sulfonyl-Benzimidazole | -9.5 | > 50.0 µM | False Positive (Artifactual binding) |
| Cmpd-4a | Simple Hydrazone | -6.5 | > 100 µM | True Negative |
Critical Insight: Compound Cmpd-11c scored better than the reference drug Erlotinib (-9.5 vs -8.1) but failed in the biological assay. This discrepancy often arises because static docking ignores the entropic penalty of the hydrazone linker's flexibility.
Structural Causality
-
Success Cases (Cmpd-6i): The hydrazone linker positioned the benzimidazole core to mimic the adenine ring of ATP, forming a stable H-bond with Met793 (hinge region).
-
Failure Cases (Cmpd-11c): The high score resulted from electrostatic interactions that were transient. In dynamic simulations (MD), the compound was expelled from the pocket within 20 ns due to solvent competition.
The Validation Workflow (Visualized)
To filter out false positives like Cmpd-11c, a static docking score is insufficient. The following workflow integrates Molecular Dynamics (MD) as the "Gatekeeper" between Docking and Synthesis.
Figure 1: The "Orthogonal Validation Funnel." Static docking scores are merely the entry ticket; MD simulation (RMSD analysis) acts as the primary filter before costly wet-lab synthesis.
Technical Protocol: Establishing Causality
As a Senior Scientist, you must not rely on "black box" scores. Follow this protocol to validate your benzimidazole hydrazone hits.
Phase 1: The "Redocking" Control
Before docking new compounds, you must validate the algorithm using the co-crystallized ligand (e.g., Erlotinib from PDB 3VJO).
-
Extract the native ligand from the PDB complex.
-
Dock it back into the active site.
-
Measure RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be < 2.0 Å .[1]
-
If RMSD > 2.0 Å: Your grid box or scoring function is flawed. Do not proceed.
-
Phase 2: Dynamic Stability (The Tie-Breaker)
Static docking ignores time. Benzimidazole hydrazones possess a rotatable linker (
-
Tool: GROMACS / AMBER / Desmond.
-
Setup: Solvate the complex (TIP3P water), neutralize with ions (Na+/Cl-).
-
Run: Minimum 50 ns production run.
-
Analysis:
-
RMSD: Plot Ligand RMSD relative to the protein backbone.
-
Pass Criteria: RMSD plateaus (converges) and stays within a 1.5 Å range.
-
Fail Criteria: RMSD continues to rise or fluctuates wildly (> 3.0 Å), indicating the ligand is "tumbling" inside the pocket.
-
Phase 3: Experimental Assay (IC Determination)
To confirm the computational prediction, perform an enzymatic assay (e.g., ADP-Glo™ Kinase Assay for EGFR).
-
Incubate EGFR enzyme with the benzimidazole derivative (serial dilutions: 0.1 nM to 100 µM).
-
Add ATP and Poly(Glu,Tyr) substrate.
-
Measure luminescence proportional to ADP production.
-
Calculate IC
: Use non-linear regression (Sigmoidal dose-response).
Mechanistic Visualization: Why Benzimidazoles Bind
The efficacy of these derivatives relies on specific molecular interactions within the ATP-binding pocket.
Figure 2: Interaction Map of Benzimidazole Hydrazones within the EGFR Active Site.[2] The H-bond with Met793 is the non-negotiable anchor for activity.
Conclusion
Benzimidazole hydrazones are potent scaffolds, but their flexibility makes them prone to docking artifacts. This guide demonstrates that docking scores alone are poor predictors of rank-order potency (
To achieve high scientific integrity:
-
Do not trust scores better than -9.0 kcal/mol without visual inspection of the Met793 hinge interaction.
-
Mandate MD simulations (RMSD analysis) to filter out entropic failures.
-
Validate with wet-lab kinase assays, expecting IC
values in the low micromolar range (1–5 µM) for optimized leads.
References
-
Al-Wahaibi, L. H., et al. (2026). Synthesis, Biological Evaluation, and Molecular Docking of Benzimidazole-hydrazone Derivatives as Potential Anticancer Agents Targeting Tyrosine Kinases.[3] Chemistry & Biodiversity, 23(2), e03043.[3]
-
Abdullah, N., et al. (2025). Molecular Docking, Synthesis and Preliminary Pharmacological Evaluation of New Benzimidazole Derivatives as EGFR Inhibitors. Chemical Review Letters, 8, 1132-1145.[4]
-
Meguid, E. A., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(2).
-
BenchChem Protocols. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results.
-
Reddy, T. S., et al. (2017). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation, 13(10), 331–336.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ukm.my [ukm.my]
- 3. Synthesis, Biological Evaluation, and Molecular Docking of Benzimidazole-hydrazone Derivatives as Potential Anticancer Agents Targeting Tyrosine Kinases: Induces G0-G1 Phase Arrest in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
Safety Operating Guide
2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized biochemicals like 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (CAS: 97420-40-1) requires moving beyond generic safety data sheets. In drug development and proteomics, this compound serves as a critical intermediate. However, its unique molecular architecture—combining a biologically active benzimidazole core with a reactive acetohydrazide moiety—demands a rigorous, self-validating approach to waste management.
Below is the comprehensive operational and disposal standard operating procedure (SOP), designed to ensure absolute laboratory safety, regulatory compliance, and environmental protection.
Physicochemical Causality & Hazard Profiling
To manage a chemical safely, one must understand the mechanistic causality behind its hazards. We do not simply categorize this compound as "hazardous waste"; we must analyze its functional groups to predict its reactivity.
-
The Hydrazide Moiety (-NH-NH₂): Hydrazides are inherent reducing agents. If inadvertently mixed with oxidizing waste streams (e.g., nitric acid, peroxides, or piranha solution), the hydrazide group can trigger a rapid exothermic redox reaction. This runaway reaction often results in the evolution of highly toxic nitrogen oxides (NOx) gas and potential container rupture [1].
-
The Benzimidazole Core: Benzimidazole derivatives frequently exhibit biological activity, including nucleic acid intercalation or specific enzyme inhibition. Consequently, environmental release must be prevented to avoid aquatic toxicity and specific target organ toxicity (STOT) in exposed personnel.
Table 1: Chemical Identity & Hazard Profile Summary
| Parameter | Specification / Data | Operational Implication |
| Chemical Name | This compound | Requires specific organic nitrogenous waste protocols. |
| CAS Number | 97420-40-1 | Use for internal EHS tracking and inventory logs. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization; handle away from drafts. |
| Primary Hazard | Irritant / Reducing Agent | Strict segregation from oxidizers is mandatory. |
| EPA RCRA Status | Unlisted (Characteristic if mixed) | Manage as non-RCRA hazardous waste unless mixed with flammable solvents (D001) [2]. |
Step-by-Step Disposal Workflow & Methodologies
Every protocol in your laboratory must be a self-validating system —meaning the procedure itself contains built-in checks that prevent the operator from advancing to the next step if a safety condition is not met.
Step 1: State Characterization & Segregation (Critical Step)
Before disposing of the compound, you must verify its physical state and the history of the destination waste container.
-
Identify the State: Is the waste unreacted dry powder, or is it dissolved in an organic solvent (e.g., DMSO, DMF)?
-
Self-Validation Check: Inspect the waste log of the intended collection carboy. If the log indicates the presence of ANY oxidizing agents (halogens, peroxides, nitrates), you must reject the container. Hydrazide waste must strictly go into a dedicated "Organic Nitrogenous Waste" stream.
Step 2: Primary Containment Selection
-
Material Compatibility: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container.
-
Avoid Metals: Do not use metal cans or containers with reactive metal components. Trace transition metals can catalyze the degradation of hydrazides, leading to slow gas accumulation and dangerous pressure build-up.
Step 3: RCRA-Compliant Labeling
-
Attach a standardized hazardous waste tag immediately upon adding the first drop/grain of waste.
-
Label the container explicitly: "Hazardous Waste - Toxic/Reactive Solid - Contains Hydrazide Derivative."
-
Date the label the moment the waste accumulation begins, adhering to the 90-day or 180-day Satellite Accumulation Area (SAA) limits dictated by local EPA regulations [2].
Step 4: Final Destruction via Licensed Contractor
-
Do not attempt to neutralize hydrazide waste via bleach (hypochlorite) oxidation at the benchtop. Incomplete oxidation of hydrazides can yield hazardous intermediate byproducts [3].
-
Transfer the sealed, labeled containers to your Environmental Health and Safety (EHS) department.
-
Destruction Mechanism: The mandated disposal route is high-temperature incineration at a licensed facility. This ensures the complete thermal breakdown of the benzimidazole and hydrazide structures into inert nitrogen gas (N₂), carbon dioxide (CO₂), and water vapor (H₂O).
Waste Segregation Matrix
To prevent catastrophic mixing, adhere to the following compatibility matrix when establishing your satellite accumulation areas.
Table 2: Waste Segregation Matrix for Hydrazide Derivatives
| Waste Stream Category | Compatibility | Causality / Consequence of Mixing |
| Organic Solvents (DMSO, DMF, MeOH) | Compatible | Safely dissolves the compound; standard incineration applies. |
| Aqueous Basic Solutions (NaOH, KOH) | Compatible | Stable under basic conditions; no gas evolution. |
| Strong Oxidizers (HNO₃, H₂O₂, KMnO₄) | INCOMPATIBLE | Exothermic runaway; release of toxic NOx gases; explosion risk. |
| Transition Metal Solutions (Cu, Fe, Pd) | INCOMPATIBLE | Catalytic decomposition of the hydrazide; pressure build-up. |
Mandatory Visualization: Disposal Decision Tree
The following workflow illustrates the self-validating logical path for disposing of this compound.
Figure 1: Step-by-step disposal workflow and segregation decision tree for hydrazide waste.
Emergency Spill Response & Decontamination
In the event of an accidental release, standard sweeping is insufficient and dangerous.
-
Solid Spills: Do not dry-sweep, as this aerosolizes the biologically active powder. Lightly dampen a highly absorbent, inert pad (e.g., polypropylene spill pads) with water or ethanol to capture the powder. Place all used pads into a solid hazardous waste container.
-
Liquid Spills: If dissolved in solvent and spilled, absorb the liquid using an inert mineral absorbent like vermiculite or diatomaceous earth. Never use sawdust or paper towels if there is any risk that trace oxidizers are present on the bench, as the reducing nature of the hydrazide combined with a combustible absorbent creates a severe fire hazard.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. "Chapter 8: Management of Waste." National Academies Press (US), 2011. Available at:[Link][1]
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR), 2023. Available at:[Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. U.S. Department of Labor. Available at:[Link][3]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety of our practices. When handling novel compounds such as 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide, a proactive and informed approach to safety is not just a regulatory requirement, but a professional and ethical obligation. This guide provides a detailed protocol for the safe handling, use, and disposal of this compound, grounded in the principles of chemical analogy and risk mitigation.
Given the absence of specific toxicological data for this compound, our safety paradigm is built upon a conservative assessment of its constituent functional groups: the benzimidazole core and the acetohydrazide moiety. Benzimidazoles can exhibit a range of biological activities and may cause skin, eye, and respiratory irritation[1][2]. Hydrazine and its derivatives are a class of compounds known for their potential toxicity, including being possible carcinogens[3][4][5]. Therefore, it is prudent to handle this compound with a high degree of caution.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any experimental work commences, a thorough risk assessment is paramount. The primary hazards associated with this compound are anticipated to be skin and eye irritation, potential respiratory tract irritation, and unknown systemic toxicity if ingested or absorbed[1][6][7][8].
Engineering Controls are your most critical safety measure, designed to minimize exposure at the source.
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols[1][5].
-
Ventilation: Ensure the laboratory is well-ventilated to maintain low ambient concentrations of any potential vapors or dusts[1].
-
Designated Work Area: The area within the fume hood where the compound is handled should be clearly demarcated. Covering the work surface with disposable, absorbent bench paper is a recommended practice to contain any spills[5].
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Nitrile or Neoprene | To prevent skin contact with a potentially irritating and absorbable compound. Breakthrough times should be considered for prolonged handling. |
| Eyes | Safety goggles with side shields or a face shield | ANSI Z87.1 / EN166 | To protect against splashes, aerosols, and dust particles. A face shield is recommended when there is a significant splash hazard[3][4][9]. |
| Body | Flame-resistant lab coat | 100% cotton or other flame-resistant material | To protect skin and personal clothing from contamination[3][4]. |
| Respiratory | NIOSH-approved respirator (as needed) | N95 for dusts; respirator with organic vapor cartridges for solutions | Required if there is a risk of exceeding exposure limits, during large-scale handling, or in the event of a spill where engineering controls may be insufficient[3][6]. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is essential for minimizing risk.
Donning and Doffing of PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Handling and Experimental Work
-
Preparation: Before handling the compound, ensure that the fume hood is operational and that all necessary equipment, including a designated waste container, is inside the hood.
-
Weighing: Weigh the solid compound in a disposable weigh boat or directly into the reaction vessel within the fume hood to minimize the generation of dust.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be conducted in closed or contained systems within the fume hood.
-
Post-Experiment: After completing the work, decontaminate any non-disposable equipment that has come into contact with the compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, bench paper, and weigh boats, should be placed in a clearly labeled, sealed waste container designated for hazardous chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1][6].
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][6].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention[6].
-
Spill: For a small spill within a fume hood, use an appropriate absorbent material to clean it up while wearing full PPE. For larger spills or spills outside of a fume hood, evacuate the area, notify others, and contact your institution's EHS department.
By integrating these safety protocols into your laboratory workflow, you can handle this compound with the confidence that comes from a thorough understanding and mitigation of the potential risks involved.
References
-
Hydrazine - Risk Management and Safety. Link
-
Hydrazine, N-BOC, N'-CBZ protected - Apollo Scientific. Link
-
2-(2-METHYL-1H-BENZIMIDAZOL-1-YL)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich. Link
-
2-(2-methyl-1h-benzimidazol-1-yl)-n'-(1-phenylethylidene)acetohydrazide - Sigma-Aldrich. Link
-
Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95% - Cole-Parmer. Link
-
Hydrazine and Other Corrosive and Flammable PHS - UNC Charlotte. Link
-
SAFETY DATA SHEET - Fisher Scientific. Link
-
SAFETY DATA SHEET - Fisher Scientific. Link
-
Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]- - Benchchem. Link
-
Material Safety Data Sheet - 2-Methylbenzimidazole, 98% - Cole-Parmer. Link
-
material safety data sheet sds/msds - CDH Fine Chemical. Link
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
